L-Leucine, N-(aminocarbonyl)-
Description
The exact mass of the compound L-Leucine, N-(aminocarbonyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality L-Leucine, N-(aminocarbonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Leucine, N-(aminocarbonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-(carbamoylamino)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-4(2)3-5(6(10)11)9-7(8)12/h4-5H,3H2,1-2H3,(H,10,11)(H3,8,9,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIBQJHHPDRAGP-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356768 | |
| Record name | L-Leucine, N-(aminocarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26117-20-4 | |
| Record name | L-Leucine, N-(aminocarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(carbamoylamino)-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide to the Chemical Properties of L-Leucine, N-(aminocarbonyl)-
This guide provides a comprehensive overview of the chemical properties of L-Leucine, N-(aminocarbonyl)-, also known as N-carbamoyl-L-leucine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical principles with practical insights for experimental application.
Introduction: Unveiling N-carbamoyl-L-leucine
N-carbamoyl-L-leucine is a derivative of the essential branched-chain amino acid (BCAA), L-leucine. The introduction of an aminocarbonyl (carbamoyl) group to the alpha-amino nitrogen of L-leucine modifies its polarity, hydrogen bonding potential, and overall chemical character. Understanding these altered properties is crucial for its application in various scientific contexts, from chemical synthesis to biological assays. While L-leucine itself is a well-characterized amino acid known for its role in protein synthesis and metabolic regulation, its N-carbamoyl derivative presents a unique profile that warrants detailed investigation.[1][] This guide will delve into the structural and chemical attributes of N-carbamoyl-L-leucine, providing a foundational understanding for its use in research and development.
Physicochemical Properties
The chemical properties of N-carbamoyl-L-leucine are dictated by its molecular structure, which combines the hydrophobic isobutyl side chain of leucine with the polar carbamoyl and carboxyl functional groups.
Molecular Structure and Basic Information
-
Molecular Formula: C7H14N2O3
-
Molecular Weight: 174.2 g/mol
-
CAS Number: 26117-20-4
-
Synonyms: N-carbamoyl-L-leucine, (S)-2-(Carbamoylamino)-4-methylpentanoic acid
Diagram: Chemical Structure of L-Leucine, N-(aminocarbonyl)-
Caption: Chemical structure of N-carbamoyl-L-leucine.
Tabulated Physicochemical Data
The following table summarizes key physicochemical properties of N-carbamoyl-L-leucine, with some values estimated based on its structure and data from related compounds due to the limited availability of experimental data for this specific molecule.
| Property | Value | Source/Method |
| Molecular Weight | 174.2 g/mol | Calculated |
| XLogP3-AA | -0.4 | Computed (PubChem CID: 16397396 for N-carbamoyl-L-isoleucine)[3] |
| Hydrogen Bond Donors | 3 | Computed (PubChem CID: 16397396 for N-carbamoyl-L-isoleucine)[3] |
| Hydrogen Bond Acceptors | 4 | Computed (PubChem CID: 16397396 for N-carbamoyl-L-isoleucine)[3] |
| pKa (Carboxylic Acid) | ~2-3 | Estimated from L-leucine (pKa ~2.36)[1] |
| pKa (Amide N-H) | ~17 | Estimated (General amide N-H pKa) |
| Solubility in Water | Expected to be sparingly to moderately soluble | Inferred from L-leucine's sparing solubility and the polar carbamoyl group.[4] |
| Appearance | White to off-white solid | Expected |
Chemical Reactivity and Stability
The reactivity of N-carbamoyl-L-leucine is primarily governed by its three functional groups: the carboxylic acid, the urea-like carbamoyl group, and the isobutyl side chain.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification and amide bond formation. Its acidity is expected to be similar to that of the parent amino acid.
-
Carbamoyl Group: This group is relatively stable but can be hydrolyzed under strong acidic or basic conditions, which would yield L-leucine, ammonia, and carbon dioxide.
-
Isobutyl Side Chain: The aliphatic side chain is generally unreactive under physiological conditions.
Stability Profile: N-carbamoyl-L-leucine is expected to be reasonably stable under standard laboratory conditions (room temperature, neutral pH). However, prolonged exposure to extreme pH values or high temperatures could lead to degradation. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place.
Synthesis and Purification
A common method for the synthesis of N-carbamoyl amino acids involves the reaction of the corresponding amino acid with an isocyanate or a carbamoylating agent.
General Synthetic Approach
Diagram: Synthetic Pathway for N-carbamoyl-L-leucine
Caption: A generalized synthetic route to N-carbamoyl-L-leucine.
A plausible synthetic route involves the reaction of L-leucine with potassium cyanate in an aqueous solution. The reaction proceeds through the formation of an isocyanate intermediate, which is then attacked by the amino group of L-leucine.
Exemplary Protocol:
-
Dissolve L-leucine in water, and adjust the pH to be slightly alkaline to deprotonate the amino group, enhancing its nucleophilicity.
-
Add a solution of potassium cyanate to the L-leucine solution.
-
Heat the reaction mixture gently to facilitate the reaction.
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, acidify the reaction mixture to precipitate the N-carbamoyl-L-leucine product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of N-carbamoyl-L-leucine.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Will show characteristic signals for the isobutyl side chain protons, the alpha-proton, and the protons of the carbamoyl and carboxylic acid groups. The chemical shifts will be indicative of the electronic environment of each proton.
-
13C NMR: Will provide signals for each unique carbon atom in the molecule, allowing for confirmation of the carbon skeleton.
-
-
Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the C=O stretching of the carboxylic acid and the amide I and amide II bands of the carbamoyl group, as well as N-H stretching frequencies.
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be suitable for assessing the purity of N-carbamoyl-L-leucine and for monitoring reaction progress. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a good starting point for method development.
-
Thin Layer Chromatography (TLC): A quick and convenient method for monitoring the synthesis of N-carbamoyl-L-leucine. A silica gel plate with a polar solvent system would likely provide good separation.
Potential Applications and Biological Relevance
While specific biological activities of N-carbamoyl-L-leucine are not extensively documented in publicly available literature, its structural similarity to other N-acyl amino acids suggests potential roles in various biological processes. N-acylated amino acids are known to be involved in signaling pathways and can exhibit modified cell permeability and metabolic stability compared to their parent amino acids.
Derivatives of L-leucine are of interest in drug development due to the significant role of L-leucine in activating the mTOR pathway, which is central to cell growth and proliferation.[] The modification of the amino group could potentially modulate this activity or confer novel biological functions. Further research is required to elucidate the specific biological profile of N-carbamoyl-L-leucine.
Conclusion
L-Leucine, N-(aminocarbonyl)- is a derivative of a key essential amino acid with modified physicochemical properties that may confer unique chemical and biological characteristics. This guide has provided a comprehensive overview of its known and predicted chemical properties, along with methodologies for its synthesis and analysis. As a molecule with limited published data, the information presented here serves as a foundational resource to stimulate and support further investigation into the potential applications of N-carbamoyl-L-leucine in chemical and life sciences research.
References
- O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
-
Leucine. In: Wikipedia. [Link]
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N-carbamoyl-d-leucine. PubChem. [Link]
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N-carbamoyl-L-isoleucine. PubChem. [Link]
-
O'Sullivan, J., et al. (2013). The Natural Product N-Palmitoyl-l-leucine Selectively Inhibits Late Assembly of Human Spliceosomes. Journal of Biological Chemistry, 288(39), 28066–28073. [Link]
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An In-depth Technical Guide to the Biological Activity of N-Carbamoyl-L-leucine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling N-Carbamoyl-L-leucine
N-Carbamoyl-L-leucine, known pharmaceutically as carglumic acid, is a synthetic structural analog of N-acetylglutamate (NAG)[1][2]. Marketed under trade names such as Carbaglu®, it serves as a critical therapeutic agent for managing hyperammonemia, a condition characterized by toxic levels of ammonia in the blood[3][4]. This guide provides a comprehensive overview of its mechanism of action, biological activities, pharmacokinetic profile, and the experimental protocols essential for its study, tailored for professionals in biomedical research and drug development.
The primary significance of N-carbamoyl-L-leucine lies in its role as an activator of carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle[3][5][6]. By mimicking the function of the natural allosteric activator, NAG, it effectively kickstarts the detoxification of ammonia into urea, particularly in patients with genetic deficiencies that impair NAG production[7][8][9].
Pharmacodynamics and Mechanism of Action
The biological activity of N-carbamoyl-L-leucine is centered on its ability to rectify disruptions in the urea cycle, the primary metabolic pathway for nitrogen waste disposal in terrestrial vertebrates.
The Urea Cycle and the Role of NAG
The urea cycle is a series of biochemical reactions that converts highly toxic ammonia into urea for excretion. The entry point and rate-limiting step of this cycle is the synthesis of carbamoyl phosphate from ammonia and bicarbonate, a reaction catalyzed by the mitochondrial enzyme CPS1[10][11]. The activity of CPS1 is absolutely dependent on the presence of its allosteric activator, N-acetylglutamate (NAG)[9][10][11]. NAG itself is synthesized within the mitochondria from glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS)[9][11].
In individuals with a deficiency in NAGS, the lack of NAG renders CPS1 inactive, leading to a dysfunctional urea cycle and subsequent life-threatening hyperammonemia[9].
N-Carbamoyl-L-leucine as a NAG Analog
N-carbamoyl-L-leucine is structurally similar to NAG, allowing it to bind to the same allosteric site on CPS1 and activate the enzyme[8][12]. By acting as a functional substitute for NAG, it restores the activity of the urea cycle, facilitating the conversion of ammonia to urea and thereby normalizing plasma ammonia levels[8]. This mechanism is highly effective in treating hyperammonemia arising from primary NAGS deficiency[7]. Furthermore, its application has been extended to cases of secondary hyperammonemia observed in certain organic acidemias, such as propionic, methylmalonic, and isovaleric acidemias, where the accumulation of organic acids may inhibit NAGS function[1][2][4].
Causality in Action: The choice to develop N-carbamoyl-L-leucine was a direct result of understanding the critical, non-negotiable requirement of CPS1 for an allosteric activator. By identifying the molecular bottleneck (inactive CPS1 due to missing NAG), a targeted therapeutic solution was designed. The structural similarity allows it to fit the allosteric binding site on CPS1, inducing the necessary conformational change for enzymatic activity, thus bypassing the deficient NAGS enzyme entirely.
Caption: N-Carbamoyl-L-leucine bypasses deficient NAGS to activate CPS1.
Key Biological Activities and Therapeutic Applications
The primary and most well-documented biological activity of N-carbamoyl-L-leucine is the rapid and effective reduction of plasma ammonia levels[7][13]. This makes it the cornerstone therapy for both acute and chronic hyperammonemia due to NAGS deficiency[6][7].
Clinical experience demonstrates that treatment with carglumic acid leads to a significant and steady decrease in plasma ammonia and glutamine levels.[7] In acute hyperammonemic episodes, plasma ammonia is generally reduced within 24 hours of initiating treatment, though reaching the normal range may take 2-3 days[7]. The prompt use of this and other ammonia-lowering therapies is critical, as uncontrolled hyperammonemia can quickly lead to irreversible brain injury and death[7].
Beyond primary NAGS deficiency, its utility is recognized in treating hyperammonemia associated with organic acidurias, where it appears to accelerate ammonia detoxification[14].
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of N-carbamoyl-L-leucine is crucial for optimizing dosing strategies and ensuring therapeutic efficacy.
| Pharmacokinetic Parameter | Value / Description | Source |
| Bioavailability | ~30% (Oral) | [3] |
| Time to Peak Plasma Conc. (Tmax) | 2–4 hours (median 3 hours) | [8][13] |
| Metabolism | Partially metabolized, potentially by intestinal bacteria. A likely end product is carbon dioxide. | [3][8][13] |
| Elimination Half-life (t½) | 4.3 to 9.5 hours (median 5.6 hours) | [3][8] |
| Excretion | Primarily fecal (~60%) and renal (9% as unchanged drug) | [3][8] |
Experimental Protocols for Investigation
Evaluating the efficacy and mechanism of novel therapeutics for urea cycle disorders requires robust and validated experimental systems. Below are outlines for key methodologies.
In Vitro Assay: CPS1 Activity Measurement
This protocol is designed to directly measure the ability of N-carbamoyl-L-leucine to activate CPS1 in a controlled, cell-free environment.
Rationale: This assay provides direct proof of the drug's mechanism of action at the molecular level, isolating the enzyme-activator interaction from other cellular processes. It is a fundamental step in screening and characterizing potential CPS1 activators.
Step-by-Step Methodology:
-
Enzyme Source: Obtain a purified, recombinant human CPS1 enzyme or use mitochondrial lysates from healthy human liver tissue as a source of the enzyme.
-
Reaction Buffer Preparation: Prepare a buffer solution containing the necessary substrates for the CPS1 reaction: ammonium chloride (NH₄Cl), potassium bicarbonate (KHCO₃), and ATP, along with magnesium chloride (MgCl₂) as a cofactor.
-
Activator Preparation: Prepare stock solutions of N-carbamoyl-L-leucine and, as a positive control, N-acetylglutamate (NAG) at various concentrations. A negative control with no activator is essential.
-
Assay Setup: In a microplate format, combine the reaction buffer, CPS1 enzyme source, and the prepared activators (or no activator for the negative control).
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Quantification of Carbamoyl Phosphate: Stop the reaction and quantify the amount of carbamoyl phosphate produced. This is typically done using a colorimetric method, such as the diacetyl monoxime-thiosemicarbazide reaction, which measures the urea produced after non-enzymatic decomposition of carbamoyl phosphate.
-
Data Analysis: Plot the rate of carbamoyl phosphate production against the concentration of the activator. Calculate kinetic parameters such as the Kₐ (activation constant) for N-carbamoyl-L-leucine and compare it to that of NAG.
Caption: A streamlined workflow for quantifying CPS1 activation in vitro.
In Vivo Model: Monitoring Ureagenesis using Stable Isotopes
This protocol assesses the overall function of the urea cycle in a living organism in response to treatment.
Rationale: While in vitro assays confirm molecular interactions, in vivo studies are necessary to evaluate the drug's effect within the complex physiological context of a whole organism, accounting for absorption, distribution, metabolism, and excretion (ADME). Using stable isotopes allows for precise tracking of nitrogen flux through the urea cycle.
Step-by-Step Methodology:
-
Model Selection: Utilize a relevant animal model, such as a NAGS knockout mouse, which recapitulates the human disease.
-
Acclimatization and Baseline: Acclimatize animals and obtain baseline blood samples.
-
Treatment Administration: Administer N-carbamoyl-L-leucine or a vehicle control to the respective animal groups via oral gavage.
-
Tracer Administration: After a set period to allow for drug absorption (e.g., 2-3 hours post-drug administration), administer a stable isotope tracer, typically ¹⁵N-ammonium chloride (¹⁵NH₄Cl), via intraperitoneal injection or oral gavage[15].
-
Serial Blood Sampling: Collect blood samples at multiple time points post-tracer administration (e.g., 0, 30, 60, 90, 120, 240 minutes).
-
Sample Processing and Analysis: Separate plasma from blood samples. Analyze the plasma for the enrichment of ¹⁵N in urea and relevant amino acids (e.g., citrulline, arginine, glutamine) using mass spectrometry (e.g., GC-MS or LC-MS/MS)[15].
-
Data Analysis: Calculate the rate of ¹⁵N incorporation into urea. A higher rate in the N-carbamoyl-L-leucine-treated group compared to the control group indicates enhanced ureagenesis and a functional restoration of the urea cycle.
Self-Validating System: This protocol is inherently self-validating. The vehicle-control group establishes the baseline dysfunctional ureagenesis. The N-carbamoyl-L-leucine-treated group must show a statistically significant increase in ¹⁵N-urea production to be considered effective. Furthermore, the analysis of ¹⁵N enrichment in precursor amino acids can help pinpoint the specific site of the metabolic block and its reversal.
Conclusion and Future Directions
N-Carbamoyl-L-leucine represents a triumph of rational drug design, providing a life-saving intervention for a rare but devastating group of metabolic disorders. Its mechanism as a direct activator of CPS1 is well-established, offering a clear example of bypassing a genetic defect with a targeted molecular analog.
Future research should focus on several key areas:
-
Optimizing Dosing: Further studies to refine dosing regimens for different age groups and in the context of various organic acidemias are warranted.
-
Expanded Indications: Investigating its potential therapeutic benefit in other conditions involving secondary hyperammonemia, such as liver disease or drug-induced encephalopathy, could broaden its clinical utility[1][2].
-
Long-term Neurological Outcomes: Long-term follow-up studies are crucial to fully understand the impact of early and consistent treatment on neurocognitive development and outcomes in patients with NAGS deficiency.
By continuing to explore the biological activities and applications of N-carbamoyl-L-leucine, the scientific and medical communities can further improve the management of hyperammonemia and enhance patient quality of life.
References
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Title: Carglumic acid - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Carbaglu® (carglumic acid) - Monograph Source: Recordati Rare Diseases URL: [Link]
-
Title: Role of carglumic acid in the treatment of acute hyperammonemia due to N-acetylglutamate synthase deficiency Source: Taylor & Francis Online URL: [Link]
-
Title: Carglumic Acid Monograph for Professionals Source: Drugs.com URL: [Link]
-
Title: Carglumic Acid - LiverTox Source: NCBI Bookshelf URL: [Link]
-
Title: Urea Cycle Disorders Overview Source: GeneReviews® - NCBI Bookshelf URL: [Link]
-
Title: Carbaglu Prescribing Information Source: accessdata.fda.gov URL: [Link]
-
Title: Carglumic acid: an additional therapy in the treatment of organic acidurias with hyperammonemia? Source: PubMed Central URL: [Link]
-
Title: Efficacy of N-carbamoyl-L-glutamic acid for the treatment of inherited metabolic disorders Source: Taylor & Francis Online URL: [Link]
-
Title: Research progress in the role and mechanism of Leucine in regulating animal growth and development Source: PubMed Central URL: [Link]
-
Title: Carglumic acid (oral route) - Side effects & dosage Source: Mayo Clinic URL: [Link]
-
Title: The role of leucine and its metabolites in protein and energy metabolism Source: ResearchGate URL: [Link]
-
Title: Characterization and treatment monitoring of ureagenesis disorders using stable isotopes Source: Nature Communications URL: [Link]
-
Title: Role of carglumic acid in the treatment of acute hyperammonemia due to N-acetylglutamate synthase deficiency Source: Dove Medical Press URL: [Link]
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Title: CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S) Source: accessdata.fda.gov URL: [Link]
-
Title: Efficacy of N-carbamoyl-L-glutamic acid for the treatment of inherited metabolic disorders Source: PubMed URL: [Link]
-
Title: The Natural Product N-Palmitoyl-l-leucine Selectively Inhibits Late Assembly of Human Spliceosomes Source: NIH URL: [Link]
-
Title: CARBAGLU® (carglumic acid) Clinical Data & Considerations | Treatment of Hyperammonemia Source: Carbaglu.com URL: [Link]
-
Title: Diagnostic Evaluation - National Urea Cycle Disorders Foundation Source: National Urea Cycle Disorders Foundation URL: [Link]
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Title: A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids' Blend Which Is Active In Vitro in Supporting Muscle Function Source: MDPI URL: [Link]
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Title: A protein-leucine supplement increases branched-chain amino acid and nitrogen turnover but not performance Source: PubMed URL: [Link]
-
Title: Metabolomics for Preclinical Detection of Diabetic Kidney Disease: A Comprehensive Review Source: MDPI URL: [Link]
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Title: N-Acetylglutamic acid - Wikipedia Source: Wikipedia URL: [Link]
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Title: Urea Cycle Disorders (UCD) Source: Center for Precision Medicine and Genomics Research URL: [Link]
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Title: The efficacy of Carbamylglutamate impacts the nutritional management of patients with N-Acetylglutamate synthase deficiency Source: NIH URL: [Link]
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Title: (PDF) N-Acetylglutamate and its changing role through evolution Source: ResearchGate URL: [Link]
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- 3. Carglumic acid - Wikipedia [en.wikipedia.org]
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An In-Depth Technical Guide to N-(Aminocarbonyl)-amino Acids: From Prebiotic Origins to Therapeutic Frontiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(aminocarbonyl)-amino acids, also known as N-carbamoyl amino acids, represent a fascinating class of molecules with a rich history rooted in prebiotic chemistry and a burgeoning future in therapeutic development. This guide provides a comprehensive technical overview of their discovery, synthesis, biological significance, and applications in drug discovery. We delve into the fundamental chemical properties that underpin their reactivity and explore the enzymatic and chemical methodologies for their synthesis. Particular emphasis is placed on their roles in critical metabolic pathways, such as pyrimidine biosynthesis and the urea cycle, and their emerging potential as enzyme inhibitors and therapeutic agents. This document serves as an in-depth resource, offering both foundational knowledge and advanced insights for researchers and professionals in the fields of chemistry, biology, and medicine.
Historical Perspective: From Primordial Soups to Metabolic Intermediates
The story of N-(aminocarbonyl)-amino acids begins not in a modern laboratory, but in the theoretical constructs of prebiotic chemistry. It has been proposed that these N-protected amino acids could have formed in the primitive hydrosphere of early Earth.[1][2] In a system containing formaldehyde, hydrogen cyanide, and ammonia, the formation of hydantoins, precursors to N-carbamoyl-α-amino acids, is favored in the presence of carbon dioxide.[2] The subsequent hydrolysis of these hydantoins would then yield N-carbamoyl-α-amino acids.[1] This prebiotic pathway suggests that N-(aminocarbonyl)-amino acids may have been fundamental building blocks for the emergence of peptides and, consequently, life itself.[1][2]
The formal discovery and characterization of specific N-(aminocarbonyl)-amino acids came much later with the elucidation of key metabolic pathways. A pivotal moment was the identification of N-carbamoyl-aspartate as a crucial intermediate in the de novo synthesis of pyrimidines, essential components of DNA and RNA.[1][3] This discovery solidified the biological significance of this class of molecules. Another critical milestone was the recognition of N-carbamoyl-L-glutamic acid (NCG) as a synthetic analog of N-acetylglutamate (NAG), a vital cofactor for the urea cycle.[4] This understanding paved the way for its therapeutic use in treating certain metabolic disorders.[4]
Synthesis of N-(Aminocarbonyl)-amino Acids: Chemical and Enzymatic Strategies
The synthesis of N-(aminocarbonyl)-amino acids can be achieved through both chemical and enzymatic routes, each offering distinct advantages depending on the desired scale, purity, and stereochemistry of the final product.
Chemical Synthesis
Chemical synthesis provides a versatile approach to a wide array of N-(aminocarbonyl)-amino acids. A common and straightforward method involves the reaction of an amino acid with a carbamoylating agent.
General Reaction Scheme:
Figure 1: General chemical synthesis of N-(aminocarbonyl)-amino acids.
A notable example is the synthesis of N-carbamoyl-L-aspartic acid from L-aspartic acid and potassium cyanate.[2] This reaction is typically performed under aqueous basic conditions.[2]
Detailed Experimental Protocol: Synthesis of N-Carbamoyl-L-Aspartic Acid
This protocol is adapted from established chemical principles for the carbamoylation of amino acids.
Materials:
-
L-Aspartic acid
-
Potassium cyanate (KCNO)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Reaction vessel with stirring capability
-
pH meter
-
Ice bath
Procedure:
-
Dissolution: Dissolve L-aspartic acid in a solution of sodium hydroxide in deionized water at room temperature with stirring. The amount of NaOH should be sufficient to deprotonate the carboxylic acid groups and maintain a basic pH.
-
Carbamoylation: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of potassium cyanate in deionized water to the stirred amino acid solution.
-
Reaction Monitoring: Maintain the reaction mixture at a controlled pH (typically around 8-9) for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5]
-
Acidification: After the reaction is complete, carefully acidify the mixture to a pH of approximately 2-3 with hydrochloric acid while cooling in an ice bath. This will protonate the carboxylic acid groups of the product, causing it to precipitate.
-
Isolation: Collect the precipitated N-carbamoyl-L-aspartic acid by vacuum filtration.
-
Purification: Wash the crude product with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and salts.
-
Drying: Dry the purified product under vacuum to obtain N-carbamoyl-L-aspartic acid as a white solid.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point determination.[6][7]
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific and stereoselective route to N-(aminocarbonyl)-amino acids and their derivatives. The "hydantoinase process" is a prominent industrial example that utilizes a cascade of enzymes to produce optically pure D- or L-amino acids from racemic hydantoins, with N-carbamoyl-amino acids as key intermediates.[8]
This process typically involves three enzymes:
-
Hydantoin racemase: Converts the unreacted hydantoin enantiomer to the desired form.
-
Hydantoinase (e.g., D-hydantoinase): Hydrolyzes the D-hydantoin to the corresponding D-N-carbamoyl-amino acid.
-
N-carbamoyl-D-amino acid hydrolase (DCase): Hydrolyzes the D-N-carbamoyl-amino acid to the final D-amino acid, ammonia, and carbon dioxide.[9][10]
Figure 2: The "Hydantoinase Process" for enzymatic synthesis of D-amino acids.
The crystal structure of N-carbamoyl-D-amino acid amidohydrolase has been determined, revealing a catalytic triad of Glu46, Lys126, and Cys171 that is responsible for the hydrolysis of the N-carbamoyl group.[6] The catalytic mechanism involves a nucleophilic attack by the cysteine residue on the carbonyl carbon of the carbamoyl group.[10]
Biological Significance and Metabolic Roles
N-(aminocarbonyl)-amino acids are not merely chemical curiosities; they are integral players in fundamental metabolic pathways.
Pyrimidine Biosynthesis
N-carbamoyl-aspartate is a key intermediate in the de novo synthesis of pyrimidines.[1] The pathway begins with the formation of carbamoyl phosphate, which then reacts with aspartate in a reaction catalyzed by aspartate transcarbamoylase (ATCase) to form N-carbamoyl-aspartate.[11] This is a committed step in pyrimidine biosynthesis.[11] N-carbamoyl-aspartate is then converted to dihydroorotate by dihydroorotase , which subsequently leads to the formation of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[1]
Figure 3: Role of N-carbamoyl-aspartate in pyrimidine biosynthesis.
The Urea Cycle and Hyperammonemia
The urea cycle is the primary metabolic pathway for the detoxification of ammonia in mammals.[4] A critical enzyme in this cycle is carbamoyl phosphate synthetase 1 (CPS1) , which is allosterically activated by N-acetylglutamate (NAG).[4] In certain genetic disorders, such as N-acetylglutamate synthase (NAGS) deficiency, the production of NAG is impaired, leading to a dysfunctional urea cycle and life-threatening hyperammonemia.[12][13]
N-carbamoyl-L-glutamic acid (NCG) is a synthetic structural analog of NAG that can also effectively activate CPS1.[4][12] This property makes NCG a cornerstone therapy for NAGS deficiency and certain other inherited metabolic disorders that cause secondary hyperammonemia.[4][12] Clinical studies have demonstrated that NCG is highly effective in reducing ammonia levels, often eliminating the need for dietary protein restriction and other ammonia-scavenging medications.[12][13] The typical therapeutic dose of NCG for hyperammonemia is in the range of 100-250 mg/kg/day.[12]
Therapeutic Applications and Drug Development
The unique chemical and biological properties of N-(aminocarbonyl)-amino acids make them attractive scaffolds for drug design and development.
Treatment of Urea Cycle Disorders
As discussed, N-carbamoyl-L-glutamic acid (marketed as Carbaglu®) is an approved and life-saving treatment for hyperammonemia due to NAGS deficiency and certain organic acidemias.[4][12] Its ability to activate CPS1 and restore urea cycle function highlights the therapeutic potential of targeting metabolic pathways with N-(aminocarbonyl)-amino acid analogs.
Table 1: Clinical Efficacy of N-carbamoyl-L-glutamic acid (NCG)
| Indication | Dosage | Outcome | Reference |
| NAGS Deficiency | 100-250 mg/kg/day | Significant reduction of ammonia levels, often obviating the need for other treatments. | [12] |
| Propionic Acidemia, Methylmalonic Acidemia, Isovaleric Acidemia | 100-250 mg/kg/day | Rapid and significant reduction of hyperammonemia during metabolic crises. | [12] |
Enzyme Inhibition
The carbamoyl group can participate in interactions with the active sites of enzymes, making N-(aminocarbonyl)-amino acids and their derivatives potential enzyme inhibitors.
-
Cysteine Protease Inhibition: N-peptidyl-O-carbamoyl amino acid hydroxamates have been synthesized and shown to be irreversible inhibitors of cysteine proteases like papain and cathepsins S, L, and B.[12] These compounds inactivate the enzymes through a sulfenamidation of the active site cysteine residue, with second-order rate constants of inactivation in the range of 10³-10⁴ M⁻¹s⁻¹.[12]
-
Prostate-Specific Membrane Antigen (PSMA) Inhibitors: Urea-based inhibitors are a major class of compounds targeting PSMA, a biomarker for prostate cancer. N-alkyl carbamoylimidazoles have been used as versatile synthons for the synthesis of these urea-based PSMA inhibitors.[9]
Antimicrobial and Other Activities
Some N-(aminocarbonyl)-amino acid derivatives have shown promise in other therapeutic areas. For instance, N-carbamoyl-L-cysteine has been reported to have antifungal and cosmetic applications.[14]
Analytical and Characterization Techniques
The analysis and characterization of N-(aminocarbonyl)-amino acids are crucial for both research and clinical applications. A variety of analytical techniques are employed to ensure their identity, purity, and quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of amino acids and their derivatives.[5][15] For N-(aminocarbonyl)-amino acids, which lack a strong chromophore, derivatization is often employed to enhance detection by UV or fluorescence detectors.[5] However, methods using Hydrophilic Interaction Liquid Chromatography (HILIC) columns have been developed for the analysis of underivatized amino acids.[16]
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry provides high sensitivity and specificity for the identification and quantification of N-(aminocarbonyl)-amino acids in complex biological matrices.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of N-(aminocarbonyl)-amino acids. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure and can be used to confirm the successful synthesis of these compounds.[6][18]
Future Directions and Conclusion
N-(aminocarbonyl)-amino acids, once considered primarily as metabolic intermediates or prebiotic curiosities, are now at the forefront of exciting research in drug discovery and metabolic medicine. The therapeutic success of N-carbamoyl-L-glutamic acid has illuminated the potential of this class of molecules to modulate key enzymatic pathways with high specificity and efficacy.
Future research is likely to focus on several key areas:
-
Expansion of the Therapeutic Landscape: Exploring the potential of other N-(aminocarbonyl)-amino acids as inhibitors for a wider range of enzymes implicated in diseases such as cancer, infectious diseases, and neurodegenerative disorders.
-
Advanced Synthesis Methodologies: Developing more efficient, scalable, and environmentally friendly synthetic routes to access a greater diversity of N-(aminocarbonyl)-amino acid structures.
-
Elucidation of Novel Biological Roles: Investigating the potential for as-yet-undiscovered roles of endogenous N-(aminocarbonyl)-amino acids in cellular signaling and regulation.
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M-CSA. N-carbamoyl-D-amino-acid hydrolase. Retrieved from [Link]
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Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
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PubChem. N-carbamoyl-beta-alanine. Retrieved from [Link]
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ScienceDaily. (2010). Functional amino acids regulate key metabolic pathways. Retrieved from [Link]
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Grokipedia. N-carbamoyl-D-amino acid hydrolase. Retrieved from [Link]
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The Untapped Potential of N-Carbamoyl-L-Leucine in Secondary Metabolite Synthesis: A Technical Guide for Researchers
Abstract
The quest for novel bioactive compounds is a cornerstone of drug discovery and development. Nature's vast chemical diversity, particularly within microbial secondary metabolism, offers a rich reservoir of unique molecular scaffolds. Among these, ureido-containing natural products have emerged as a class of metabolites with significant biological activities. This technical guide delves into the pivotal role of L-Leucine, N-(aminocarbonyl)- (N-carbamoyl-L-leucine) as a potential precursor in the biosynthesis of these valuable secondary metabolites. We will explore the enzymatic machinery behind ureide bond formation, dissect the biosynthetic logic of notable ureido-containing compounds, and provide detailed, field-proven methodologies for investigating the incorporation of N-carbamoyl-L-leucine in microbial systems. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the biosynthetic potential of this intriguing amino acid derivative.
Introduction: Beyond the Primary Metabolome
Secondary metabolites are specialized compounds produced by organisms that are not directly involved in their growth or reproduction but often confer a selective advantage. These molecules, including antibiotics, antifungals, and immunosuppressants, are frequently sourced from complex biosynthetic pathways. A recurring chemical moiety in a number of these bioactive compounds is the ureido group (-NH-CO-NH-), which contributes to the structural rigidity and hydrogen-bonding potential of the molecule, often playing a critical role in its interaction with biological targets.
L-leucine, an essential branched-chain amino acid, is a well-established building block in primary metabolism, primarily known for its role in protein synthesis and as a signaling molecule, particularly in the mTOR pathway.[1][2][3] Its derivative, N-carbamoyl-L-leucine, however, occupies a more enigmatic position at the interface of primary and secondary metabolism. While enzymes capable of hydrolyzing N-carbamoyl-L-amino acids are known, their role as synthetic precursors has been less explored.[4] This guide posits that N-carbamoyl-L-leucine is a key, yet underappreciated, precursor in the biosynthesis of a range of ureido-containing secondary metabolites.
The Enzymatic Foundation of Ureide Bond Formation
The incorporation of a ureido group into a secondary metabolite is not a trivial biochemical step. It requires specific enzymatic machinery capable of forming a carbon-nitrogen bond with carbonate or a related one-carbon donor. Research into the biosynthesis of several ureido-containing natural products has begun to illuminate the fascinating enzymology at play.
The Syringolin SylC Model: In Situ Carbamoylation
The syringolins are cyclic tripeptide proteasome inhibitors produced by Pseudomonas syringae.[4] Their biosynthesis features a ureido linkage between two valine residues. In vitro characterization of the non-ribosomal peptide synthetase (NRPS) enzyme SylC has provided a foundational model for ureido bond formation.[4] Isotopic labeling studies using ¹³C- and ¹⁸O-labeled precursors have demonstrated that the ureido moiety is derived from bicarbonate (CO₂). The proposed mechanism involves the N-carboxylation of an enzyme-bound aminoacyl-S-pantetheine (Ppant) intermediate.[4] This N-carboxy-aminoacyl-S-Ppant species then undergoes intramolecular cyclization and condensation with a second amino acid to form the ureido-dipeptide product.[4] This suggests an in situ formation of the carbamoyl group on the NRPS assembly line, rather than the direct incorporation of a free N-carbamoyl-amino acid.
Pacidamycin Biosynthesis: A Dissociated NRPS System
Pacidamycins are uridyl peptide antibiotics that also contain a ureido linkage.[1][5] The biosynthetic gene cluster for pacidamycins encodes a highly dissociated NRPS system.[1][5] In vitro assays with purified enzymes from this pathway have shown that the ureido bond formation between L-alanine and an aromatic amino acid is catalyzed by a dedicated set of proteins, including PacL, PacJ, PacN, and PacO.[1] This further supports the paradigm of specialized enzymatic machinery for ureide bond construction within the context of NRPS-mediated synthesis.
Emerging Evidence from Other Ureido-Containing Natural Products
Genomic mining has revealed biosynthetic gene clusters for other ureido-containing peptides, such as the alteropeptilides from Pseudoalteromonas flavipulchra and the bulbiferamides from marine Microbulbifer species.[3][6] The presence of NRPS genes with specialized condensation (C) domains in these clusters suggests that enzyme-catalyzed ureido bond formation is a conserved strategy in the biosynthesis of these metabolites.[6]
N-Carbamoyl-L-Leucine: A Plausible, Testable Precursor
While the in situ carbamoylation model is compelling, the possibility of direct incorporation of free N-carbamoyl-L-leucine as a precursor cannot be discounted, particularly in organisms with different metabolic contexts or for biosynthetic pathways that do not rely on canonical NRPS machinery. The principle of precursor-directed biosynthesis, where analogs of natural precursors are fed to a microbial culture to generate novel derivatives, has been successfully applied in the production of new pacidamycin analogs, demonstrating the metabolic plasticity of some biosynthetic pathways.[7]
This section provides a comprehensive experimental framework to rigorously test the hypothesis that N-carbamoyl-L-leucine can serve as a direct precursor for the biosynthesis of ureido-containing secondary metabolites.
Isotopic Labeling: Tracing the Metabolic Fate
Isotopic labeling is a powerful and definitive technique for elucidating biosynthetic pathways. By feeding a microbial culture with an isotopically labeled precursor and analyzing the resulting secondary metabolites, the incorporation of the label can be tracked, providing direct evidence of its role as a building block.
Experimental Protocol: Isotopic Labeling with ¹³C- and ¹⁵N-Labeled N-Carbamoyl-L-Leucine
-
Synthesis of Labeled Precursor:
-
Synthesize N-carbamoyl-L-leucine with a ¹³C-labeled carbonyl carbon and a ¹⁵N-labeled amide nitrogen. This dual labeling provides an unambiguous signature for incorporation.
-
Alternatively, commercially available stable isotope-labeled amino acids can be used as starting materials for the synthesis.[8]
-
-
Culture and Feeding:
-
Cultivate the microbial strain of interest (e.g., a known producer of a ureido-containing metabolite) in a defined minimal medium to reduce background levels of unlabeled precursors.
-
At a specific growth phase (e.g., mid-logarithmic), supplement the culture with the synthesized ¹³C,¹⁵N-N-carbamoyl-L-leucine. A range of concentrations should be tested to optimize uptake and incorporation while avoiding toxicity.
-
Include a control culture fed with unlabeled N-carbamoyl-L-leucine.
-
-
Extraction of Secondary Metabolites:
-
After a defined incubation period, harvest the microbial culture and separate the biomass from the supernatant.
-
Perform a solvent-based extraction of the secondary metabolites from both the biomass and the supernatant. The choice of solvent will depend on the polarity of the target metabolite.
-
-
Analysis by High-Resolution Mass Spectrometry (HRMS):
-
Analyze the crude extracts and purified compounds by LC-HRMS.
-
Compare the mass spectra of the target metabolite from the labeled and unlabeled cultures.
-
A mass shift corresponding to the incorporation of ¹³C and ¹⁵N will provide definitive evidence of N-carbamoyl-L-leucine being a direct precursor.
-
Data Presentation: Expected Mass Shifts in HRMS Analysis
| Compound | Unlabeled Mass (M) | Expected Labeled Mass (M+2) |
| Target Ureido-Metabolite | m/z | m/z + 2.00335 |
Precursor-Directed Biosynthesis: Probing Pathway Plasticity
This approach involves feeding synthetic, non-natural analogs of a suspected precursor to a producing organism to see if they are incorporated into the final product, creating novel derivatives. This not only provides evidence for the natural precursor but also serves as a powerful tool for generating new chemical diversity.
Experimental Protocol: Precursor-Directed Biosynthesis with N-Carbamoyl-L-Leucine Analogs
-
Synthesize Analogs:
-
Synthesize a small library of N-carbamoyl-L-leucine analogs with modifications to the leucine side chain (e.g., N-carbamoyl-L-valine, N-carbamoyl-L-isoleucine, N-carbamoyl-L-cyclohexylalanine).
-
-
Feeding and Fermentation:
-
Culture the target microorganism as described in the isotopic labeling protocol.
-
Individually feed the synthesized analogs to the culture.
-
-
Metabolite Profiling by LC-MS/MS:
-
Extract the metabolites from the fermentation broths.
-
Analyze the extracts using LC-MS/MS, looking for new peaks with mass-to-charge ratios corresponding to the expected incorporation of the fed analogs.
-
Fragment the new peaks to confirm the presence of the analog's structural components.
-
Analytical Methodologies: Detection and Quantification
Robust and sensitive analytical methods are paramount for the successful execution of the proposed experiments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of low-abundance metabolites in complex biological matrices.[9][10][11]
Experimental Protocol: LC-MS/MS Method for N-Carbamoyl-L-Leucine Analysis
-
Sample Preparation:
-
For intracellular analysis, quench metabolic activity and extract metabolites from the cell pellet.
-
For extracellular analysis, centrifuge the culture to remove cells and analyze the supernatant.
-
Derivatization with reagents like urea can be employed to improve chromatographic separation and ionization efficiency of amino acids and their derivatives.[9]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification, selecting specific precursor-product ion transitions for N-carbamoyl-L-leucine and the target secondary metabolite.
-
Data Presentation: Key Parameters for LC-MS/MS Method
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (N-carbamoyl-L-leucine) | Precursor Ion (M+H)⁺ -> Product Ion |
| MRM Transition (Target Metabolite) | Precursor Ion (M+H)⁺ -> Product Ion |
Visualizing the Biosynthetic Landscape
To better understand the flow of primary metabolites into the synthesis of ureido-containing secondary metabolites, we can visualize the key biosynthetic pathways.
Caption: Proposed pathways for the incorporation of leucine and its derivatives into ureido-containing secondary metabolites.
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An In-Depth Technical Guide to the Biosynthesis of Leucine and its Derivatives in Microorganisms
Foreword: The Centrality of Leucine in Microbial Metabolism and Biotechnology
Leucine, a proteogenic branched-chain amino acid (BCAA), is fundamental to the life of all organisms, serving as an essential building block for proteins.[1] In microorganisms, the biosynthetic pathway leading to leucine is a tightly regulated and evolutionarily conserved process, reflecting its critical importance.[2] Beyond its primary role in protein synthesis, leucine and its metabolic intermediates are pivotal precursors for a diverse array of secondary metabolites with significant pharmacological and biotechnological applications.[3][4] This guide provides a comprehensive technical overview of the core leucine biosynthetic pathway in microorganisms, its intricate regulatory networks, and the enzymatic cascades that divert leucine into the production of valuable natural products. Tailored for researchers, scientists, and professionals in drug development, this document aims to deliver not only a thorough understanding of the biochemical principles but also actionable, field-proven methodologies for studying and engineering these pathways.
I. The Core Leucine Biosynthetic Pathway: A Conserved Route from Pyruvate
The biosynthesis of leucine is intrinsically linked to that of valine and isoleucine, sharing several initial enzymatic steps. The pathway commences with pyruvate, a central metabolite, and proceeds through a series of dedicated reactions to yield L-leucine.[2][5] This pathway is present in bacteria, archaea, fungi, and plants, but absent in mammals, making it an attractive target for the development of antimicrobial agents.[2][6]
The canonical leucine biosynthetic pathway can be dissected into four key stages:
-
Formation of the α-Ketoisovalerate Precursor: The journey to leucine begins with the synthesis of α-ketoisovalerate, an intermediate also central to valine biosynthesis. This multi-step process starts with the condensation of two pyruvate molecules.[5]
-
Carbon Chain Elongation: The dedicated leucine branch of the pathway initiates with the condensation of α-ketoisovalerate and acetyl-CoA.
-
Isomerization and Oxidative Decarboxylation: A two-step isomerization is followed by an oxidative decarboxylation reaction.
-
Transamination to Leucine: The final step involves the transfer of an amino group to yield L-leucine.
The key enzymes and intermediates in the dedicated leucine biosynthetic pathway are summarized below:
| Step | Intermediate | Enzyme | Gene (E. coli) | Gene (S. cerevisiae) |
| 1 | α-Ketoisovalerate + Acetyl-CoA → α-Isopropylmalate | α-Isopropylmalate synthase | leuA | LEU4, LEU9 |
| 2 | α-Isopropylmalate ↔ β-Isopropylmalate | α-Isopropylmalate isomerase | leuC, leuD | LEU1 |
| 3 | β-Isopropylmalate → α-Ketoisocaproate | β-Isopropylmalate dehydrogenase | leuB | LEU2 |
| 4 | α-Ketoisocaproate ↔ L-Leucine | Branched-chain amino acid aminotransferase | ilvE | BAT1, BAT2 |
II. Regulation of Leucine Biosynthesis: A Multi-layered Control System
To maintain cellular homeostasis and conserve resources, microorganisms have evolved sophisticated mechanisms to regulate leucine biosynthesis. This regulation occurs at both the enzymatic and genetic levels, ensuring that leucine is produced only when needed.
A. Enzymatic Regulation: Allosteric Feedback Inhibition
The primary point of enzymatic control is the first committed step of the leucine-specific pathway, catalyzed by α-isopropylmalate synthase (IPMS).[7] This enzyme is subject to allosteric feedback inhibition by the end-product, L-leucine.[8] When leucine concentrations are high, it binds to a regulatory site on IPMS, distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. This rapid and reversible mechanism allows for the immediate fine-tuning of leucine production in response to cellular needs.
B. Genetic Regulation: Transcriptional Control of the leu Operon
In many bacteria, including Escherichia coli, the genes encoding the enzymes for leucine biosynthesis are organized into an operon, the leu operon (leuABCD).[9] The expression of this operon is controlled by two primary mechanisms:
-
Leucine-Responsive Regulatory Protein (Lrp): Lrp is a global transcriptional regulator in E. coli that can act as both an activator and a repressor of gene expression.[10][11] In the context of leucine biosynthesis, Lrp has been shown to influence the expression of the leu operon.[9] The binding of leucine to Lrp modulates its regulatory activity, providing a mechanism for the cell to sense and respond to leucine availability.[10]
-
Transcriptional Attenuation: The leu operon is also regulated by a mechanism known as transcriptional attenuation.[9] This process involves the formation of alternative secondary structures in the leader transcript of the operon, which can either promote or terminate transcription. The availability of charged leucyl-tRNA influences which secondary structure is formed, thereby coupling the rate of transcription to the cell's capacity for protein synthesis.
In fungi such as Saccharomyces cerevisiae, the regulation is mediated by the transcription factor Leu3p.[12][13][14] The activity of Leu3p is allosterically modulated by α-isopropylmalate, an intermediate in the leucine biosynthetic pathway.[14] When α-isopropylmalate accumulates, it binds to Leu3p, inducing a conformational change that activates its transcriptional activity, leading to the increased expression of the LEU genes.[13]
III. Biosynthesis of Leucine-Derived Natural Products: A Gateway to Chemical Diversity
Leucine serves as a precursor for a wide range of secondary metabolites in microorganisms, many of which possess potent biological activities.[4] These compounds are often synthesized by elaborate enzymatic machinery, including non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), which utilize leucine as a building block.
A. Indolmycin: A Tryptophan-Derived Antibiotic with a Leucine Contribution
Indolmycin is an antibiotic produced by Streptomyces species that inhibits bacterial tryptophanyl-tRNA synthetase.[15] While the indole moiety of indolmycin is derived from tryptophan, the oxazolinone ring is constructed from a precursor derived from arginine, and the methyl group is from S-adenosyl methionine.[8][16] The biosynthesis of indolmycin involves a complex series of enzymatic reactions catalyzed by the ind gene cluster.[1][16]
The key steps in indolmycin biosynthesis are:
-
Synthesis of Indolmycenic Acid: Tryptophan is converted to indole-3-pyruvic acid, which is then methylated and reduced to form indolmycenic acid.[8]
-
Synthesis of the Guanidinoethyl Side Chain: Arginine is oxidized and then reduced to form a dehydroarginine intermediate.[8]
-
Condensation and Cyclization: Indolmycenic acid and the dehydroarginine derivative are condensed and cyclized to form the oxazolinone ring of N-demethylindolmycin.[1]
-
Final Methylation: A final methylation step yields indolmycin.[8]
B. Myxochelins: Siderophores with a Lysine Backbone and DHB Moieties
Myxochelins are catecholate-type siderophores produced by myxobacteria to scavenge iron from the environment.[17] The biosynthesis of myxochelin A involves a non-ribosomal peptide synthetase (NRPS) machinery that utilizes lysine as a scaffold and incorporates two molecules of 2,3-dihydroxybenzoic acid (DHB).[17]
The biosynthesis of myxochelin A proceeds as follows:
-
Activation of DHB: The standalone adenylation domain MxcE activates 2,3-dihydroxybenzoic acid (DHB).[17]
-
Loading onto the NRPS: The activated DHB is transferred to the aryl carrier protein (ArCP) domain of the NRPS module MxcF.[17]
-
Condensation with Lysine: Two molecules of DHB are condensed with the α- and ε-amino groups of lysine, which is activated on the MxcG module.[17]
-
Reductive Release: The myxochelin precursor is reductively released from the NRPS to yield myxochelin A.[17]
IV. Experimental Methodologies: A Practical Guide for Researchers
The study of leucine biosynthesis and its derivatives requires a combination of genetic, biochemical, and analytical techniques. This section provides an overview of key experimental protocols.
A. Enzyme Assays for Key Biosynthetic Enzymes
1. α-Isopropylmalate Synthase (IPMS) Assay
This assay measures the activity of IPMS by quantifying the release of Coenzyme A (CoA) during the condensation of α-ketoisovalerate and acetyl-CoA.
-
Principle: The free thiol group of the released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[18]
-
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl₂, α-ketoisovalerate, and acetyl-CoA.[18]
-
Initiate the reaction by adding the enzyme preparation (e.g., cell-free extract or purified IPMS).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for E. coli IPMS).[18]
-
Stop the reaction at various time points by adding a solution of DTNB in a suitable buffer.[18]
-
Measure the absorbance at 412 nm and calculate the amount of CoA released using a standard curve prepared with known concentrations of CoA.
-
2. Branched-Chain Amino Acid Aminotransferase (BCAT) Assay
BCAT activity can be measured by monitoring the conversion of α-ketoisocaproate to leucine in the presence of an amino donor, typically glutamate.
-
Principle: The rate of leucine formation can be quantified using high-performance liquid chromatography (HPLC) after derivatization.
-
Protocol:
-
Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.5), α-ketoisocaproate, glutamate, and pyridoxal 5'-phosphate (PLP) as a cofactor.
-
Initiate the reaction by adding the BCAT enzyme preparation.
-
Incubate at the optimal temperature.
-
Terminate the reaction by adding a protein precipitating agent (e.g., trichloroacetic acid).
-
Centrifuge to remove precipitated protein and analyze the supernatant for leucine content by HPLC.
-
B. Analytical Techniques for Leucine and its Derivatives
High-Performance Liquid Chromatography (HPLC) is the most common method for the separation and quantification of leucine and its derivatives.
-
Principle: Reversed-phase HPLC with pre-column derivatization is typically employed. The amino group of leucine and its derivatives is derivatized with a fluorescent or UV-absorbing tag to enhance detection sensitivity. Common derivatizing agents include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), and phenylisothiocyanate (PITC).[19][20][21]
-
General HPLC Protocol:
-
Sample Preparation: Deproteinize samples as described in the BCAT assay protocol.
-
Derivatization: Mix the sample with the derivatizing agent according to the manufacturer's instructions.
-
Chromatographic Separation: Inject the derivatized sample onto a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Monitor the eluent using a fluorescence or UV detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
Quantification: Determine the concentration of leucine and its derivatives by comparing the peak areas to those of known standards.
-
V. Metabolic Engineering for Enhanced Leucine Production
The demand for L-leucine in the pharmaceutical, food, and feed industries has driven efforts to engineer microorganisms for its overproduction.[3][22] The primary strategies for metabolic engineering of leucine production in industrial microorganisms like E. coli and Corynebacterium glutamicum focus on:
-
Deregulation of Feedback Inhibition: Introducing mutations in the leuA gene to render α-isopropylmalate synthase insensitive to feedback inhibition by leucine is a crucial first step.[6][23]
-
Enhancing Precursor Supply: Increasing the intracellular pools of pyruvate and acetyl-CoA, the primary precursors for leucine biosynthesis, is essential for high-level production. This can be achieved by:
-
Overexpressing key enzymes in glycolysis.
-
Deleting competing pathways that drain pyruvate and acetyl-CoA.[24]
-
-
Increasing Expression of Biosynthetic Genes: Overexpressing the entire leu operon or individual rate-limiting enzymes can significantly boost leucine production.[25]
-
Optimizing Cofactor Availability: Ensuring an adequate supply of NADPH, the primary reducing equivalent for leucine biosynthesis, is critical.
-
Improving Leucine Export: Overexpressing specific amino acid exporters can facilitate the secretion of leucine into the culture medium, relieving potential intracellular feedback inhibition and simplifying downstream processing.[25]
VI. Conclusion and Future Perspectives
The biosynthesis of leucine and its derivatives in microorganisms represents a rich field of study with profound implications for both fundamental science and industrial biotechnology. A thorough understanding of the core biosynthetic pathway, its intricate regulatory networks, and the diverse enzymatic pathways that lead to leucine-derived natural products is essential for the rational design of microbial cell factories for the production of these valuable compounds.
Future research in this area will likely focus on:
-
Discovery of Novel Leucine-Derived Natural Products: Genome mining and advanced analytical techniques will continue to uncover new secondary metabolites derived from leucine with unique biological activities.
-
Elucidation of Novel Biosynthetic Mechanisms: The study of newly discovered pathways will undoubtedly reveal novel enzymatic transformations and regulatory strategies.
-
Advanced Metabolic Engineering Strategies: The application of systems biology and synthetic biology tools will enable the development of more sophisticated and efficient microbial strains for the production of leucine and its derivatives. This includes the use of dynamic regulatory circuits, biosensors, and genome-scale metabolic modeling to optimize pathway flux and minimize the formation of unwanted byproducts.
By integrating fundamental biochemical knowledge with cutting-edge engineering approaches, the scientific community is poised to unlock the full potential of microbial leucine metabolism for the benefit of medicine, industry, and society.
VII. References
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Chen, Z., et al. (2019). Metabolic engineering of l-leucine production in Escherichia coli and Corynebacterium glutamicum: a review. Critical Reviews in Biotechnology, 39(5), 653-666. [Link]
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Zhao, Y., et al. (2015). In vitro reconstitution of indolmycin biosynthesis reveals the molecular basis of oxazolinone assembly. Proceedings of the National Academy of Sciences, 112(11), 3249-3254. [Link]
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Khan, I., et al. (2019). HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate. ResearchGate. [Link]
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MetwareBio. (n.d.). Leucine. [Link]
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Sohn, C., et al. (2018). The transcription factor Leu3 shows differential binding behavior in response to changing leucine availability. FEMS Yeast Research, 18(8), foy093. [Link]
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Zhang, Y., et al. (2023). Research progress on branched-chain amino acid aminotransferases. Frontiers in Microbiology, 14, 1288273. [Link]
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Korp, J., et al. (2016). Expanding the Myxochelin Natural Product Family by Nicotinic Acid Containing Congeners. Molecules, 21(10), 1301. [Link]
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Vogt, M., et al. (2014). Pushing product formation to its limit: Metabolic engineering of Corynebacterium glutamicum for l-leucine overproduction. Metabolic Engineering, 22, 40-52. [Link]
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Hahn, S., & Young, E. T. (2011). Transcriptional Regulation in Saccharomyces cerevisiae: Transcription Factor Regulation and Function, Mechanisms of Initiation, and Roles of Activators and Coactivators. Genetics, 189(3), 705-736. [Link]
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Semantic Scholar. (n.d.). HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate. [Link]
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Hoffarth, E. R., & Ryan, K. S. (2020). The indolmycin biosynthetic pathway and gene cluster. ResearchGate. [Link]
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Korp, J., et al. (2021). Discovery, Biosynthesis and Biological Activity of a Succinylated Myxochelin from the Myxobacterial Strain MSr12020. Marine Drugs, 19(6), 332. [Link]
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Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]
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Kohlhaw, G. B. (2003). Leucine Biosynthesis in Fungi: Entering Metabolism through the Back Door. Microbiology and Molecular Biology Reviews, 67(1), 1-15. [Link]
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Kohlhaw, G. B. (2003). Leucine Biosynthesis in Fungi: Entering Metabolism through the Back Door. ASM Journals. [Link]
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Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]
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Li, Y., & Walsh, C. T. (2008). Myxochelin Biosynthesis: Direct Evidence for Two- and Four-Electron Reduction of a Carrier Protein-Bound Thioester. Journal of the American Chemical Society, 130(24), 7554-7555. [Link]
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Andriiash, G. S., et al. (2020). Metabolic Engineering of Lysine Producing Corynebacterium glutamicum Strains. Cytology and Genetics, 54(2), 154-165. [Link]
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Walles, D. P., & Hutson, S. M. (2001). Determination of Branched-Chain l-Amino-Acid Aminotransferase Activity. Current Protocols in Toxicology. [Link]
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MetwareBio. (n.d.). Leucine. [Link]
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Yeast Metabolome Database. (n.d.). L-Leucine (YMDB00387). [Link]
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Park, J. H., et al. (2011). Metabolic engineering of Escherichia coli for the production of l-valine based on transcriptome analysis and in silico gene knockout simulation. Proceedings of the National Academy of Sciences, 108(2), 709-714. [Link]
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Hoffarth, E. R., et al. (2021). An engineered biosynthetic–synthetic platform for production of halogenated indolmycin antibiotics. Chemical Science, 12(25), 8744-8750. [Link]
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Benagen Technology. (2021). The Discovery and Biosynthesis of Nicotinic Myxochelins from an Archangium sp. SDU34. [Link]
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Wang, X., et al. (2021). Improved l-Leucine Production in Corynebacterium glutamicum by Optimizing the Aminotransferases. Metabolites, 11(11), 727. [Link]
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He, Y., et al. (2010). Functional specification of Arabidopsis isopropylmalate isomerases in glucosinolate and leucine biosynthesis. Plant and Cell Physiology, 51(8), 1480-1487. [Link]
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Biology LibreTexts. (2024). 11.7: Gene Regulation - Operon Theory. [Link]
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Yvon, M., et al. (1997). Characterization and Role of the Branched-Chain Aminotransferase (BcaT) Isolated from Lactococcus lactis subsp. cremoris NCDO 763. Applied and Environmental Microbiology, 63(2), 561-567. [Link]
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Lang, M., et al. (2022). Regulation of the Leucine Metabolism in Mortierella alpina. Journal of Fungi, 8(2), 193. [Link]
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Waters Corporation. (n.d.). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. [Link]
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Li, X., et al. (2023). High-level and -yield production of L-leucine in engineered Escherichia coli by multistep metabolic engineering. Metabolic Engineering, 78, 101-111. [Link]
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Burlakova, A. A., et al. (2021). Rational metabolic engineering of Corynebacterium glutamicum to create a producer of L-valine. Acta Naturae, 13(2), 4-19. [Link]
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Chen, C., et al. (2017). Metabolic engineering of Corynebacterium glutamicum to enhance L-leucine production. African Journal of Biotechnology, 16(18), 1048-1060. [Link]
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Cortina, N. S., & Müller, R. (2016). Engineering Pseudochelin Production in Myxococcus xanthus. Applied and Environmental Microbiology, 82(15), 4574-4583. [Link]
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Zhao, Y., et al. (2015). In vitro reconstitution of indolmycin biosynthesis reveals the molecular basis of oxazolinone assembly. PubMed. [Link]
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Li, Y., et al. (2023). Metabolic Engineering of Escherichia coli for the Production of l-Homoserine. ACS Synthetic Biology, 12(9), 2635-2646. [Link]
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Bio-Resource. (2019). Lac Operon : Gene Regulation in Ecoli (Prokaryotes). YouTube. [Link]
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Ernst, J. F., et al. (1995). Regulation of the gltBDF operon of Escherichia coli: how is a leucine-insensitive operon regulated by the leucine-responsive regulatory protein? Journal of Bacteriology, 177(23), 6979-6985. [Link]
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Application Notes & Protocols for the HPLC Analysis of L-Leucine Derivatives
Introduction: The Analytical Imperative for L-Leucine and Its Derivatives
L-Leucine, an essential branched-chain amino acid, is a cornerstone of protein synthesis and numerous metabolic functions. Its derivatives are of significant interest in drug development, nutritional science, and metabolic research. The structural diversity of these derivatives, ranging from simple esters and amides to complex peptides and novel therapeutic entities, necessitates robust and specific analytical methods for their characterization, quantification, and purity assessment. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for these analytical challenges, offering high resolution, sensitivity, and versatility.
This comprehensive guide provides an in-depth exploration of HPLC methodologies tailored for the analysis of L-Leucine derivatives. We will delve into the rationale behind method selection, from the choice of chromatographic mode to the detection strategy, empowering researchers and drug development professionals to develop and validate reliable analytical protocols.
Pillar 1: Strategic Selection of HPLC Modalities for L-Leucine Derivatives
The physicochemical properties of an L-Leucine derivative dictate the most effective HPLC strategy. Key considerations include polarity, charge, chromophoric properties, and the presence of chiral centers.
Chromatographic Modes: A Comparative Overview
-
Reversed-Phase (RP) HPLC: The workhorse of modern HPLC, RP-HPLC separates molecules based on their hydrophobicity. Since L-Leucine and many of its simple derivatives are polar, they often exhibit poor retention on traditional C18 columns. To overcome this, pre-column derivatization is frequently employed to increase the hydrophobicity of the analyte, enabling excellent separation and the use of sensitive UV or fluorescence detectors.[1][2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has emerged as a powerful technique for the analysis of polar compounds in their native state.[3][4] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This combination facilitates the retention of polar analytes like underivatized L-Leucine derivatives, making it an ideal choice for direct analysis, especially when coupled with mass spectrometry.[5]
-
Ion-Exchange Chromatography (IEC): A classic and highly effective technique, IEC separates molecules based on their net charge.[6][7] Since amino acids are zwitterionic, their charge state can be manipulated by adjusting the mobile phase pH.[8] IEC is particularly useful for separating complex mixtures of amino acids and their charged derivatives.[6][9]
-
Chiral Chromatography: The biological activity of L-Leucine derivatives is often stereospecific. Chiral HPLC is essential for separating enantiomers and ensuring the stereochemical purity of pharmaceutical compounds.[10] This is typically achieved using chiral stationary phases (CSPs) that create a chiral environment, allowing for the differential interaction of enantiomers.[11][12]
Detection Techniques: Illuminating the Analyte
-
UV-Visible (UV-Vis) Detection: While the carboxyl group of amino acids provides weak UV absorbance at low wavelengths (200-210 nm), derivatization with a chromophoric agent is the standard approach for sensitive UV-Vis detection.[2]
-
Fluorescence Detection (FLD): FLD offers superior sensitivity and selectivity compared to UV-Vis. Derivatization with fluorogenic reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) is a common practice for the trace analysis of amino acids and their derivatives.[1]
-
Mass Spectrometry (MS): The coupling of HPLC with MS provides unparalleled sensitivity, selectivity, and structural information. It is capable of analyzing both derivatized and underivatized compounds and is indispensable for identifying unknown derivatives and for differentiating isomers like leucine and isoleucine.[13][14][15][16]
-
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is independent of the analyte's optical properties.[17][18][19] It is particularly valuable for analyzing non-chromophoric L-Leucine derivatives where derivatization is not desirable or feasible.[20][21]
Pillar 2: Field-Proven HPLC Protocols for L-Leucine Derivatives
The following protocols represent robust and validated methods for the analysis of L-Leucine derivatives, showcasing two distinct and widely applicable strategies.
Protocol 1: Reversed-Phase HPLC with Pre-column Derivatization for Quantification of L-Leucine Derivatives using UV/Fluorescence Detection
This protocol is ideal for the routine quantification of L-Leucine and its derivatives in various matrices. The pre-column derivatization with o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) allows for the sensitive detection of both primary and secondary amino functions.[22]
Caption: Workflow for RP-HPLC analysis with pre-column derivatization.
-
Reagent Preparation:
-
OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 ml of methanol, then add 9 ml of 0.1 M sodium borate buffer (pH 9.5) and 100 µl of 3-mercaptopropionic acid.
-
FMOC Reagent: Dissolve 2.5 mg of 9-fluorenylmethyl chloroformate in 1 ml of acetonitrile.
-
Mobile Phase A: 20 mM Sodium Acetate buffer, pH 7.2 with 0.018% Triethylamine and 0.3% Tetrahydrofuran.[22]
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the L-Leucine derivative standard or sample in 0.1 M HCl to a known concentration.
-
For peptide samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release the constituent amino acids, followed by neutralization and dilution.
-
-
Automated Derivatization and Injection:
-
Utilize an autosampler program for automated pre-column derivatization.[23]
-
A typical program involves mixing the sample with the OPA reagent, allowing a short reaction time (e.g., 1 minute), followed by the addition of the FMOC reagent and another short reaction time (e.g., 2 minutes) before injection.
-
-
HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient | 0-10 min, 0-50% B; 10-15 min, 50-100% B; 15-20 min, 100% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 10 µL |
| Detection | Fluorescence: Ex: 340 nm, Em: 450 nm (OPA); Ex: 266 nm, Em: 305 nm (FMOC) |
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the derivatized L-Leucine derivative.
-
Quantify the analyte by comparing its peak area to a calibration curve generated from standards of known concentrations.
-
Protocol 2: HILIC-MS for the Direct Analysis of Underivatized Polar L-Leucine Derivatives
This protocol is designed for the direct analysis of polar L-Leucine derivatives without the need for derivatization. The combination of HILIC for retention and MS for sensitive and specific detection is a powerful tool for complex samples and for structural elucidation.
Caption: Workflow for HILIC-MS analysis of underivatized derivatives.
-
Reagent Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Sample Preparation:
-
Dissolve the L-Leucine derivative standard or sample in a mixture of acetonitrile and water (e.g., 75:25 v/v) to ensure compatibility with the initial HILIC mobile phase conditions.
-
For complex matrices like plasma or cell culture media, a protein precipitation step (e.g., with cold acetonitrile) or solid-phase extraction may be necessary to remove interferences.
-
-
HPLC Conditions:
| Parameter | Value |
| Column | Amide or bare silica HILIC, 2.1 x 100 mm, 3 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient | 0-1 min, 95% B; 1-10 min, 95-50% B; 10-12 min, 50% B; 12-13 min, 50-95% B; 13-18 min, 95% B |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 5 µL |
-
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Scan Mode | Full Scan (for unknowns) or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) (for quantification) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to observe all detected ions.
-
Generate an extracted ion chromatogram (EIC) for the specific m/z of the target L-Leucine derivative for selective detection.
-
Confirm the identity of the analyte by its retention time and mass-to-charge ratio. For structural confirmation, tandem MS (MS/MS) can be performed to obtain fragment ions.
-
Quantify the analyte using a calibration curve constructed from standards.
-
Pillar 3: Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating systems. Key validation parameters that should be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the analyte peak from other peaks in the chromatogram.
-
Linearity: The linear relationship between the analyte concentration and the detector response. A calibration curve with a correlation coefficient (r²) > 0.99 is typically required.
-
Accuracy: The closeness of the measured value to the true value. This is often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Conclusion
The selection of an appropriate HPLC method for the analysis of L-Leucine derivatives is a critical step in research and development. By understanding the principles of different chromatographic and detection modes and by implementing robust, well-defined protocols, researchers can ensure the generation of accurate and reliable data. The methods detailed in this guide provide a solid foundation for the successful analysis of a wide range of L-Leucine derivatives, from simple molecules to complex biotherapeutics.
References
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Hoffmann, W. D., & Jackson, G. P. (2021). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS). Rapid Communications in Mass Spectrometry, 36(5), e9246. Retrieved from [Link]
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Gergely, A., et al. (2023). Application of Normal-Phase Silica Column in Hydrophilic Interaction Liquid Chromatography Mode for Simultaneous Determination of Underivatized Amino Acids from Human Serum Samples via Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 28(23), 7768. Retrieved from [Link]
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Guan, X., et al. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. In Amino Acid Analysis. InTech. Retrieved from [Link]
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Hassan, Y. A., & El-Bagary, R. I. (2020). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 32(12), 1465-1473. Retrieved from [Link]
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Lubeckyj, R. A., et al. (2016). Distinguishing between Leucine and Isoleucine by Integrated LC–MS Analysis Using an Orbitrap Fusion Mass Spectrometer. Analytical Chemistry, 88(17), 8349-8353. Retrieved from [Link]
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Li, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 1. Retrieved from [Link]
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Wang, Y., et al. (2007). Direct determination of fourteen underivatized amino acids from Whitmania pigra by using liquid chromatography-evaporative light scattering detection. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 819-822. Retrieved from [Link]
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Pira, M., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Molecules, 27(19), 6649. Retrieved from [Link]
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Logoyda, L. S. (2018). HPLC Determination of L-valine, L-leucine, and L-Isoleicin Using Pre-column Derivatization by Di-tret-butyl-dicarbonate. Methods and Objects of Chemical Analysis, 13(3), 136-143. Retrieved from [Link]
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Jackson, G. P. (2021). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS). West Virginia University Research Repository. Retrieved from [Link]
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Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
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Ticoscen, Inc. (2021, January 24). Why Use ELSD? The "Universal" Detector for Detecting Non-chromophoric Compounds [Video]. YouTube. Retrieved from [Link]
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HILICON AB. (n.d.). direct analysis of amino acids by HILIC–eSI-MS. Retrieved from [Link]
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Ates, H., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1683, 463529. Retrieved from [Link]
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Chromatography Forum. (2007, March 22). elsd quantification of amino acids. Retrieved from [Link]
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Tosoh Bioscience. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]
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Al-Shatti, M., et al. (2021). A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. The Analyst, 146(20), 6322-6332. Retrieved from [Link]
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Logoyda, L. S. (2018). HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate. ResearchGate. Retrieved from [Link]
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Bell, C. M., & Cramer, S. M. (1995). Ion exchange chromatography of amino acids: Cation exchange equilibria and dynamics of stepwise elution with flow reversal. Purdue e-Pubs. Retrieved from [Link]
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Rapid Novor. (2021, July 7). Isoleucine and Leucine. Retrieved from [Link]
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BioPharmaSpec. (n.d.). The use of Evaporative Light Scattering Detection (ELSD) in Residual and Impurity Testing. Retrieved from [Link]
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Feher, D. S., & Pote, S. L. (2014). Ion Exchange and Thin Layer Chromatographic Separation and Identification of Amino Acids in a Mixture: An Experiment for General Chemistry and Biotechnology Laboratories. Journal of Chemical Education, 91(11), 1954-1958. Retrieved from [Link]
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U.S. Army Institute of Dental Research. (1979). Reverse Phase HPLC Analysis by Dansylation of Amino Acids in Monkey Salvia. Defense Technical Information Center. Retrieved from [Link]
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Tosoh Bioscience. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. Retrieved from [Link]
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Kim, H. S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 169-178. Retrieved from [Link]
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Application Notes and Protocols for the Mass Spectrometric Identification of N-Acylated Amino Acids
Introduction: The Expanding Role of N-Acylated Amino Acids in Biological Systems and Drug Development
N-acylated amino acids (NAAAs) are a class of lipid signaling molecules formed by the amide linkage of a fatty acid to the amino group of an amino acid.[1][2][3] Long considered mere metabolic intermediates, a growing body of evidence has implicated NAAAs in a diverse array of physiological and pathological processes, including inflammation, nociception, and metabolic regulation.[1] Their discovery as potential biomarkers for various diseases and as pharmacologically active agents has spurred significant interest within the research, clinical, and pharmaceutical communities.[2] Consequently, the development of robust and sensitive analytical methods for the confident identification and quantification of NAAAs in complex biological matrices is of paramount importance.
This comprehensive guide provides an in-depth exploration of mass spectrometry-based techniques for the analysis of N-acylated amino acids. We will delve into the intricacies of sample preparation, chromatographic separation, and mass spectrometric detection, offering detailed protocols and expert insights to empower researchers, scientists, and drug development professionals in this burgeoning field.
Core Principles of Mass Spectrometric Analysis of N-Acylated Amino Acids
Mass spectrometry (MS) has emerged as the cornerstone for the analysis of NAAAs due to its unparalleled sensitivity, selectivity, and structural elucidation capabilities.[4][5] The general workflow for NAAA analysis by MS can be conceptualized as a multi-step process, each critical for achieving reliable and reproducible results.
Figure 1: General workflow for the mass spectrometric analysis of N-acylated amino acids.
The two primary MS-based platforms for NAAA analysis are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these techniques is often dictated by the specific properties of the NAAAs of interest, the complexity of the sample matrix, and the desired analytical outcome (e.g., targeted quantification versus untargeted profiling).
Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse for NAAA Analysis
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely employed technique for the analysis of NAAAs.[1][6] Its high sensitivity and selectivity make it particularly well-suited for detecting the low endogenous concentrations of these molecules in complex biological matrices.[1]
Chromatographic Separation of N-Acylated Amino Acids
The diverse structures of NAAAs, spanning a wide range of polarities due to the varying acyl chain lengths and amino acid head groups, present a chromatographic challenge. Reversed-phase liquid chromatography (RP-LC) is the most common separation mode.
-
Expert Insight: The selection of the stationary phase is critical. C18 columns are a good starting point, offering excellent retention for NAAAs with longer acyl chains. For more polar, short-chain NAAAs, alternative stationary phases such as C8 or those with polar end-capping may provide better retention and peak shape. Hydrophilic interaction chromatography (HILIC) can also be a valuable alternative for the analysis of very polar NAAAs.[6]
Mass Spectrometric Detection and Fragmentation of N-Acylated Amino Acids
Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of NAAAs, typically operating in negative ion mode due to the presence of the acidic carboxyl group. Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of NAAAs. Collision-Induced Dissociation (CID) is the most frequently used fragmentation technique.[7]
The fragmentation of NAAAs in negative ion mode CID typically yields characteristic product ions that are diagnostic for the amino acid and the acyl chain.
Figure 2: Generalized fragmentation pattern of an N-acylated amino acid in negative ion mode CID.
-
Trustworthiness: The most reliable identification of an NAAA is achieved through the use of multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) in targeted quantitative analyses.[5] This involves monitoring specific precursor-to-product ion transitions, which significantly enhances selectivity and reduces background noise.
Protocol 1: Extraction and LC-MS/MS Analysis of N-Acylated Amino Acids from Plasma
This protocol outlines a robust method for the extraction and quantitative analysis of a panel of NAAAs from human plasma.
Materials:
-
Human plasma
-
Internal Standard (IS) solution (e.g., a deuterated NAAA analog)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Centrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 1.5 mL centrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).
-
Vortex for 15 seconds and transfer to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the NAAAs of interest (e.g., start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer equipped with an ESI source.
-
Ionization Mode: Negative ion electrospray ionization.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Optimize MRM transitions for each NAAA and the internal standard.
-
Data Presentation:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Oleoyl-glycine | 340.3 | 74.0 | 25 |
| N-Arachidonoyl-ethanolamine | 346.3 | 61.0 | 20 |
| Internal Standard | [IS Precursor] | [IS Product] | [Optimized CE] |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool Requiring Derivatization
GC-MS is a valuable technique for the analysis of NAAAs, particularly for profiling a broader range of these compounds.[8] However, due to the low volatility and polar nature of NAAAs, derivatization is a mandatory step to increase their volatility and improve their chromatographic behavior.
Derivatization Strategies for N-Acylated Amino Acids
The goal of derivatization is to replace active hydrogens on the carboxyl and any other polar functional groups with nonpolar moieties.
-
Silylation: This is a common derivatization technique where active hydrogens are replaced with a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used.[9]
-
Alkylation/Acylation: This involves the esterification of the carboxyl group and acylation of other active hydrogens.
-
Expert Insight: The choice of derivatization reagent is crucial. MTBSTFA derivatives are generally more stable and less sensitive to moisture compared to TMS derivatives, making them a good choice for robust methods. However, the derivatization conditions (temperature, time, and solvent) must be carefully optimized for each NAAA to ensure complete reaction and avoid degradation.
Protocol 2: Derivatization and GC-MS Analysis of N-Acylated Amino Acids
This protocol provides a general method for the silylation and subsequent GC-MS analysis of NAAAs.
Materials:
-
Dried NAAA extract (from Protocol 1 or other extraction methods)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Pyridine
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Derivatization:
-
Ensure the NAAA extract is completely dry.
-
To the dried extract, add 50 µL of MTBSTFA and 50 µL of pyridine.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes.
-
Cool the vial to room temperature before analysis.
-
-
GC-MS Analysis:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A suitable temperature program to separate the derivatized NAAAs (e.g., start at 100°C, ramp to 300°C at 10°C/min, and hold for 5 minutes).
-
Injector Temperature: 280°C.
-
MS System: A single quadrupole or tandem quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Full scan mode for profiling or selected ion monitoring (SIM) for targeted analysis.
-
-
Trustworthiness: A significant challenge in GC-MS analysis of NAAAs is the lack of comprehensive mass spectral libraries for their derivatives.[8] Therefore, the identification of unknown NAAAs should be confirmed by analyzing authentic standards whenever possible.
Advanced Fragmentation Techniques: Beyond CID
While CID is a robust and widely used fragmentation technique, alternative methods can provide complementary structural information, especially for complex NAAAs or those with labile modifications.
-
Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion.[10] This technique is particularly advantageous for preserving labile post-translational modifications and for the fragmentation of larger peptides and proteins.[10][11] For N-acylated peptides, ETD can provide valuable sequence information without the loss of the acyl group.
Conclusion: A Powerful Analytical Toolbox for a Growing Field
Mass spectrometry, in its various forms, provides an indispensable toolkit for the identification and quantification of N-acylated amino acids. The choice between LC-MS and GC-MS, the selection of appropriate sample preparation and derivatization strategies, and the optimization of mass spectrometric parameters are all critical for obtaining high-quality, reliable data. As the biological significance of NAAAs continues to be unveiled, the application of these powerful analytical techniques will undoubtedly play a central role in advancing our understanding of their function in health and disease.
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High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. National Institutes of Health. [Link]
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Gas chromatographic-mass spectrometric analysis of N-acetylated amino acids: The first case of aminoacylase I deficiency. ResearchGate. [Link]
-
LC-MS Amino Acid Analysis. Beijing Baitai Paike Biotechnology Co., Ltd.. [Link]
-
A Statistical Analysis of Peptide Electron Transfer Dissociation Fragmentation Mass Spectrometry. National Institutes of Health. [Link]
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Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]
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Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. National Institutes of Health. [Link]
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N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. National Institutes of Health. [Link]
-
Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI. [Link]
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Collision-Based Ion-activation and Dissociation. AnalyteGuru - Thermo Fisher Scientific. [Link]
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Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. IMBB-FoRTH. [Link]
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Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. PubMed. [Link]
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The microbiome diversifies N-acyl lipid pools - including short-chain fatty acid-derived compounds. bioRxiv. [Link]
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Direct, quantitative, and comprehensive analysis of tRNA acylation using intact tRNA liquid-chromatography mass-spectrometry. bioRxiv. [Link]
-
13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. [Link]
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Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. National Institutes of Health. [Link]
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Technologies and Challenges in Proteomic Analysis of Protein S-acylation. National Institutes of Health. [Link]
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Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. ResearchGate. [Link]
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Collision-induced dissociation. Wikipedia. [Link]
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Integrated NMR and MS Analysis of the Plasma Metabolome Reveals Major Changes in One-Carbon, Lipid, and Amino Acid Metabolism in Severe and Fatal Cases of COVID-19. MDPI. [Link]
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Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. CiteSeerX. [Link]
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Derivatization Methods in GC and GC/MS. ResearchGate. [Link]
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Electron-transfer dissociation. Wikipedia. [Link]
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Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Alliance Pharma. [Link]
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A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. MDPI. [Link]
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Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. [Link]
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Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Ohio University. [Link]
-
Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome. National Institutes of Health. [Link]
-
Electron transfer dissociation (ETD): The mass spectrometric breakthrough essential for O-GlcNAc protein site assignments – A study of the O-GlcNAcylated protein Host Cell Factor C1. National Institutes of Health. [Link]
-
Collisional dissociation of 115 deprotonated peptides of 5-28 amino acids—an updated report on fragment ion types, neutral. bioRxiv. [Link]
-
Investigation of neutral loss during collision induced dissociation of peptide ions. National Institutes of Health. [Link]
-
Mascot help: Peptide fragmentation. Matrix Science. [Link]
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Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]
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N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. ACS Publications. [Link]
-
Repeatable Perming via Thiol–Michael Click Reaction: Using Amide Derived from Maleic Acid and Cystine. MDPI. [Link]
-
Ferroptosis and Alzheimer's disease: unraveling the molecular mechanisms and therapeutic opportunities. Frontiers. [Link]
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Application Notes & Protocols: N-carbamoyl-L-leucine as a Molecular Probe for Amidohydrolase Activity
Introduction: Unveiling a Specific Tool for Hydrolase Discovery
In the fields of enzymology, drug development, and industrial biocatalysis, the ability to accurately measure the activity of specific enzymes is paramount. N-carbamoyl-L-leucine emerges as a highly specific molecular probe for a particular class of enzymes: the N-carbamoyl-L-amino acid amidohydrolases (also known as L-carbamoylases). These enzymes catalyze the hydrolysis of the N-carbamoyl group from a variety of L-amino acids, a critical step in certain metabolic pathways and a reaction of significant interest for the industrial production of optically pure amino acids[1][2].
This guide provides a comprehensive overview and detailed protocols for utilizing N-carbamoyl-L-leucine to probe and quantify the activity of these hydrolases. It is crucial to distinguish the target enzymes from other proteases. For instance, Leucine Aminopeptidases (LAPs), which cleave N-terminal leucine residues from peptides, do not act on the carbamoyl moiety and therefore are not the intended target for this probe[3][4]. This high specificity is precisely what makes N-carbamoyl-L-leucine a valuable tool for dissecting complex biological samples and for screening enzyme libraries.
The fundamental principle of this probe lies in the enzymatic cleavage of the amide bond, yielding L-leucine, carbon dioxide, and ammonia. The rate of formation of these products is directly proportional to the enzyme's activity. We will explore robust methods for quantifying this reaction, focusing on a continuous spectrophotometric coupled assay and a direct HPLC-based method.
Mechanism of Action: The Enzymatic Hydrolysis Pathway
N-carbamoyl-L-amino acid amidohydrolases (EC 3.5.1.77) are metalloenzymes that facilitate the hydrolysis of the carbamoyl group. The reaction proceeds via a nucleophilic attack on the carbonyl carbon of the carbamoyl group, leading to the cleavage of the C-N bond[5].
The overall reaction is as follows:
N-carbamoyl-L-leucine + H₂O ---(L-Carbamoylase)--> L-leucine + CO₂ + NH₃
This reaction is essentially irreversible under physiological conditions, making it an excellent basis for a quantitative assay. The enzyme's active site provides the specific chemical environment and catalytic residues (often involving a metal cofactor like Co²⁺ or Mn²⁺) necessary to facilitate this hydrolysis with high efficiency and stereospecificity for the L-enantiomer[6][7].
Caption: A self-validating experimental workflow.
Protocol 1: Continuous Spectrophotometric Coupled Assay
This protocol is ideal for kinetic studies and high-throughput screening due to its simplicity and real-time nature. It couples the production of L-leucine to the activity of a second enzyme, L-Leucine Dehydrogenase (LDH), which catalyzes the oxidative deamination of L-leucine. This reaction uses NAD⁺ as a cofactor, and its reduction to NADH can be continuously monitored by measuring the increase in absorbance at 340 nm.[8]
Reaction 1: N-carbamoyl-L-leucine + H₂O ---(L-Carbamoylase )--> L-leucine + CO₂ + NH₃ Reaction 2: L-leucine + NAD⁺ + H₂O ---(Leucine Dehydrogenase )--> α-ketoisocaproate + NH₄⁺ + NADH + H⁺
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| N-carbamoyl-L-leucine | Sigma-Aldrich | Substrate |
| L-Leucine Dehydrogenase (LDH) | Sigma-Aldrich | Coupling Enzyme |
| β-Nicotinamide adenine dinucleotide (NAD⁺) | Sigma-Aldrich | LDH Cofactor |
| Tris-HCl Buffer (1 M, pH 8.0) | Fisher Scientific | Assay Buffer |
| Purified L-Carbamoylase or Sample | User-provided | Enzyme Source |
| 96-well UV-transparent microplate | Corning | Reaction Vessel |
| Microplate Spectrophotometer | Molecular Devices | Detection Instrument |
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare 100 mM Tris-HCl, pH 8.0.
-
Substrate Stock (100 mM): Dissolve an appropriate amount of N-carbamoyl-L-leucine in the Assay Buffer. Note: Gentle heating may be required for complete dissolution.
-
NAD⁺ Stock (50 mM): Dissolve NAD⁺ in Assay Buffer. Store in small aliquots at -20°C.
-
LDH Stock (50 units/mL): Reconstitute lyophilized LDH in Assay Buffer. Store at 4°C for short-term use.
-
-
Assay Setup (per well of a 96-well plate):
-
Prepare a Master Mix for the desired number of reactions plus 10% extra. For each 200 µL reaction:
-
150 µL Assay Buffer (100 mM Tris-HCl, pH 8.0)
-
20 µL NAD⁺ Stock (Final concentration: 5 mM)
-
10 µL LDH Stock (Final concentration: 2.5 units/mL)
-
10 µL Enzyme Sample (or buffer for No-Enzyme control)
-
-
Add 190 µL of the Master Mix (containing everything but the substrate) to each well. For the No-Substrate control, the enzyme should be added here.
-
Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
-
Initiate and Measure:
-
Initiate the reaction by adding 10 µL of Substrate Stock (100 mM) to each well (Final concentration: 5 mM). For the No-Substrate control, add 10 µL of Assay Buffer instead.
-
Immediately place the plate in a pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Data Analysis
-
Plot Absorbance (340 nm) vs. Time (minutes) for each well.
-
Identify the linear portion of the curve and calculate the slope (ΔAbs/min).
-
Subtract the rate of the No-Enzyme control from all other rates to correct for background.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
-
ε (Molar extinction coefficient of NADH): 6220 M⁻¹cm⁻¹
-
Path Length: For most 96-well plates, this is calculated from the volume. Check your instrument's specifications or determine it empirically.
-
Protocol 2: Direct Quantification by HPLC
This method offers direct measurement of substrate consumption and product formation, serving as an excellent orthogonal method to validate the coupled assay. It is particularly useful for crude enzyme preparations where interfering substances might affect spectrophotometric readings.
Materials and Reagents
| Reagent/Equipment | Specification |
| HPLC System | With UV Detector (210 nm) |
| C18 Reverse-Phase Column | e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Reaction Quenching Agent | 10% Trichloroacetic Acid (TCA) or Formic Acid |
Step-by-Step Methodology
-
Enzymatic Reaction Setup:
-
Prepare reactions in microcentrifuge tubes. A typical 200 µL reaction would contain:
-
100 mM Tris-HCl, pH 8.0
-
10 mM N-carbamoyl-L-leucine
-
Enzyme sample
-
-
Set up appropriate controls (No-Enzyme, t=0).
-
Incubate at the desired temperature (e.g., 37°C) in a shaking incubator.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 min), withdraw a 50 µL aliquot of the reaction.
-
Immediately quench the reaction by adding the aliquot to a tube containing 50 µL of 10% TCA. This precipitates the protein and stops the reaction.
-
Vortex and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject 10-20 µL onto the C18 column.
-
Run a gradient or isocratic method to separate N-carbamoyl-L-leucine and L-leucine. A typical gradient might be 5% to 40% Mobile Phase B over 15 minutes.
-
Monitor the elution profile at 210 nm. N-carbamoyl-L-leucine (more polar) will elute earlier than L-leucine.
-
Data Analysis
-
Standard Curve: Prepare standard curves for both N-carbamoyl-L-leucine and L-leucine by injecting known concentrations and plotting peak area vs. concentration.
-
Quantification: Use the standard curves to determine the concentration of substrate and product in each quenched sample.
-
Activity Calculation: Plot the concentration of L-leucine formed vs. time. The slope of the linear portion represents the reaction rate (e.g., in µM/min). Convert this to standard enzyme units (µmol/min).
Data Interpretation: From Raw Data to Kinetic Insights
A primary application of this probe is to determine the kinetic parameters of an enzyme. This is achieved by measuring the initial reaction rate at various concentrations of N-carbamoyl-L-leucine.
Procedure for Kinetic Analysis:
-
Perform the coupled enzyme assay (Protocol 1) using a range of final substrate concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10, 20 mM).
-
Calculate the initial velocity (v₀) for each substrate concentration.
-
Plot v₀ versus substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
This analysis yields the Vₘₐₓ (the maximum reaction rate) and Kₘ (the substrate concentration at which the reaction rate is half of Vₘₐₓ).
Example Quantitative Data
| Parameter | Value | Description |
| Kₘ | 1.5 mM | Michaelis constant; indicates substrate affinity (lower is higher). |
| Vₘₐₓ | 25 µmol/min/mg | Maximum velocity at saturating substrate concentration. |
| k_cat_ | 12.5 s⁻¹ | Turnover number; molecules of substrate converted per enzyme molecule per second. |
| k_cat_/Kₘ | 8.3 x 10³ M⁻¹s⁻¹ | Catalytic efficiency of the enzyme. |
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low activity | 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Missing cofactor for coupling enzyme (NAD⁺). 4. Coupling enzyme (LDH) is the rate-limiting step. | 1. Use a fresh enzyme aliquot or positive control. 2. Verify buffer pH at the reaction temperature. 3. Ensure all components were added from fresh stocks. 4. Increase the concentration of LDH in the master mix. |
| High background in No-Enzyme control | 1. Non-enzymatic hydrolysis of the substrate. 2. Contamination of substrate or buffer with ammonia. | 1. This indicates substrate instability at the given pH/temp. Consider a lower temperature or different buffer. 2. Use high-purity water and reagents. |
| Non-linear reaction rate | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Use a lower enzyme concentration or higher substrate concentration. 2. Reduce incubation time; check for necessary stabilizing agents (e.g., glycerol). 3. Analyze data from the initial linear phase only. |
References
-
Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. PubMed Central. Available at: [Link]
-
Enzymatic and molecular characterisation of leucine aminopeptidase of Burkholderia pseudomallei. PubMed Central. Available at: [Link]
-
Enzymatic dynamic kinetic resolution of racemic N-formyl- and N-carbamoyl-amino acids using immobilized L-N-carbamoylase and N-succinyl-amino acid racemase. PubMed. Available at: [Link]
-
Recent Progress of Activity-Based Fluorescent Probes for Imaging Leucine Aminopeptidase. PubMed Central. Available at: [Link]
-
Structural and biochemical characterisation of the N‐carbamoyl‐β‐alanine amidohydrolase from Rhizobium radiobacter MDC 8606. PubMed Central. Available at: [Link]
-
The molecular basis of aminoacylase 1 deficiency. PubMed. Available at: [Link]
-
N-carbamoyl-D-amino-acid hydrolase. M-CSA Mechanism and Catalytic Site Atlas. Available at: [Link]
-
A highly selective and sensitive chemiluminescent probe for leucine aminopeptidase detection in vitro, in vivo and in human liver cancer tissue. National Institutes of Health. Available at: [Link]
-
Quantitative Analysis of Branched-chain Amino Acids in Five Nutritional Supplements Using a Leucine Dehydrogenase Assay. ResearchGate. Available at: [Link]
-
DETERMINATION OF ACYL PEPTIDE ENZYME HYDROLASE AND AMINOACYLASE-1 SEQUENTIAL ACTIVITY IN BIOLOGICAL SAMPLES BY GAS CHROMATOGRAPH. Westmont College. Available at: [Link]
-
Aminoacylase-1 deficiency, a clinical perspective. Metabolic Gwent. Available at: [Link]
-
Small-molecule probe using dual signals to monitor leucine aminopeptidase activity. ScienceDirect. Available at: [Link]
-
ENZYME KINETICS - Behavior and Analysis of Rapid Equilibrium and Steady. irene.ufro.cl. Available at: [Link]
-
Recent Progress of Activity-Based Fluorescent Probes for Imaging Leucine Aminopeptidase. MDPI. Available at: [Link]
-
Purification and characterization of N-carbamoyl-L-amino acid amidohydrolase with broad substrate specificity from Alcaligenes xylosoxidans. PubMed. Available at: [Link]
-
In Situ Ratiometric Quantitative Tracing of Intracellular Leucine Aminopeptidase Activity via an Activatable Near-Infrared Fluorescent Probe. PubMed. Available at: [Link]
-
Amidohydrolase Process: Expanding the use of L-N-carbamoylase/N-succinyl-amino acid racemase tandem for the production of different optically pure L-amino acids. ResearchGate. Available at: [Link]
Sources
- 1. Enzymatic dynamic kinetic resolution of racemic N-formyl- and N-carbamoyl-amino acids using immobilized L-N-carbamoylase and N-succinyl-amino acid racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and biochemical characterisation of the N‐carbamoyl‐β‐alanine amidohydrolase from Rhizobium radiobacter MDC 8606 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress of Activity-Based Fluorescent Probes for Imaging Leucine Aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Situ Ratiometric Quantitative Tracing of Intracellular Leucine Aminopeptidase Activity via an Activatable Near-Infrared Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Purification and characterization of N-carbamoyl-L-amino acid amidohydrolase with broad substrate specificity from Alcaligenes xylosoxidans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of L-Leucine, N-(aminocarbonyl)-
Welcome to the technical support center for the synthesis of L-Leucine, N-(aminocarbonyl)-, also known as N-carbamoyl-L-leucine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve product yield and purity.
Introduction to N-Carbamoyl-L-Leucine Synthesis
The Importance of N-Carbamoyl-L-Leucine
N-carbamoyl-L-leucine is a crucial derivative of the essential amino acid L-leucine. As N-protected amino acids, these molecules serve as vital building blocks in peptide synthesis and are precursors in various metabolic pathways and pharmaceutical manufacturing processes.[1][2] Their unique structure, featuring a carbamoyl group protecting the amine, allows for specific chemical modifications at other sites of the molecule.
Common Synthetic Challenges
While the synthesis appears straightforward, achieving high yields of pure N-carbamoyl-L-leucine is often challenging. Researchers frequently encounter issues such as incomplete reactions, formation of stubborn side products, and difficulties in purification. The primary goal of this guide is to provide a systematic approach to overcoming these obstacles, grounded in the fundamental principles of organic chemistry.
The Core Synthetic Pathway: Carbamoylation of L-Leucine
Primary Method: Reaction with Cyanate Salts
The most common and cost-effective method for synthesizing N-carbamoyl-L-leucine is the reaction of L-leucine with a cyanate salt, typically potassium cyanate (KCNO), in an aqueous solution. The reaction involves the nucleophilic attack of the unprotonated amino group of L-leucine on the cyanate ion.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition mechanism. The deprotonated amino group (-NH₂) of L-leucine, a potent nucleophile, attacks the electrophilic carbon atom of the isocyanate ion (NCO⁻). This is followed by protonation to yield the final N-carbamoyl-L-leucine product. The pH of the reaction medium is critical; it must be high enough to deprotonate a sufficient amount of the amino group, making it nucleophilic, but not so high as to cause unwanted side reactions.
Caption: Figure 1. Simplified reaction pathway for N-carbamoylation.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My overall yield is consistently low (<60%). What are the primary factors to investigate?
A1: Causality and Solution
Low yield is a multifaceted problem often stemming from suboptimal reaction conditions. Here’s a breakdown of the critical parameters and how to optimize them:
-
Incorrect pH: This is the most common cause of low yield. The reacting species is the deprotonated, nucleophilic amino group of L-leucine. At low pH, the amino group is protonated (-NH₃⁺) and non-nucleophilic. At very high pH (>10), competing hydrolysis of the cyanate to ammonia and carbonate becomes significant.
-
Solution: Maintain the reaction pH in the optimal range of 8.0-9.5.[3] Use a reliable buffer system or carefully monitor and adjust the pH throughout the reaction with a dilute base.
-
-
Suboptimal Temperature: While higher temperatures can increase the reaction rate, they also accelerate the rate of cyanate hydrolysis and can promote the formation of side products like hydantoins.
-
Solution: Conduct the reaction at a moderately elevated temperature, typically between 40-50°C. This provides a good balance between reaction rate and minimizing side reactions. Avoid temperatures above 60°C.
-
-
Improper Stoichiometry: An insufficient amount of cyanate will lead to an incomplete reaction, leaving unreacted L-leucine. A large excess can complicate purification.
-
Solution: Use a slight molar excess of potassium cyanate, typically 1.1 to 1.5 equivalents relative to L-leucine. This helps drive the reaction to completion without introducing significant purification challenges.
-
-
Poor Quality of Starting Materials: L-Leucine must be pure and dry. Potassium cyanate should be of high purity and stored in a desiccator, as it can degrade upon exposure to moisture.
-
Solution: Use high-purity reagents. Ensure L-leucine is fully dissolved before proceeding with the reaction.
-
Q2: How can I confirm the reaction has gone to completion? I suspect unreacted L-Leucine remains.
A2: Causality and Solution
Visually inspecting the reaction mixture is insufficient. Unreacted L-leucine can co-precipitate with the product, reducing purity and making yield calculations inaccurate.
-
Thin-Layer Chromatography (TLC): This is a rapid and effective method for monitoring reaction progress. L-leucine is more polar than its N-carbamoyl derivative.
-
Solution: Develop a TLC system (e.g., n-butanol:acetic acid:water = 4:1:1). Spot the starting material, the reaction mixture, and a co-spot. The disappearance of the L-leucine spot indicates the reaction is complete. L-leucine can be visualized with a ninhydrin stain (producing a characteristic purple spot), while the product will not react with ninhydrin.
-
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice.
-
Solution: Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).[4] Monitor the disappearance of the L-leucine peak and the appearance of the product peak.
-
Q3: I am observing significant side product formation. What are the likely impurities and how can I prevent them?
A3: Causality and Solution
Side reactions compete with the desired carbamoylation, directly impacting yield and purity.
-
Hydantoin Formation: Under acidic conditions or with prolonged heating, the N-carbamoyl product can cyclize to form 5-isobutylhydantoin.[1]
-
Prevention: Strictly maintain the pH in the alkaline range (8.0-9.5) during the reaction. After the reaction is complete, acidify the solution quickly and cool it to precipitate the product, minimizing its exposure to acidic conditions at high temperatures.
-
-
Cyanate Hydrolysis: As mentioned, at high pH and temperature, cyanate (NCO⁻) reacts with water to form carbamic acid, which decomposes to ammonia and carbon dioxide. This consumes the reagent.
-
Prevention: Adhere to the recommended temperature (40-50°C) and pH (8.0-9.5) ranges. Do not prolong the reaction unnecessarily once completion is confirmed by TLC or HPLC.
-
-
Urea Formation: The ammonia generated from cyanate hydrolysis can react with another cyanate ion to form urea.
-
Prevention: By minimizing cyanate hydrolysis, you will inherently reduce urea formation.
-
Q4: My final product is difficult to purify and crystallize. What purification strategies do you recommend?
A4: Causality and Solution
Purification is primarily aimed at removing unreacted L-leucine, inorganic salts, and any organic side products.
-
pH-Controlled Precipitation/Crystallization: N-carbamoyl-L-leucine is an acid and will be soluble in its deprotonated (carboxylate) form at alkaline pH. L-leucine is zwitterionic and has its minimum solubility at its isoelectric point (pI ≈ 6.0).
-
Solution: After the reaction is complete (at pH 8-9.5), filter the solution if necessary to remove any insoluble impurities. Then, slowly acidify the clear filtrate with a strong acid (e.g., 2M HCl) to a pH of approximately 2-3. The product should precipitate out as a white solid. Cooling the mixture in an ice bath will maximize recovery. The unreacted L-leucine will remain in the acidic solution. Collect the product by filtration, wash with cold water to remove salts, and dry under vacuum.
-
-
Recrystallization: If the precipitated product is still impure, recrystallization can be performed.
-
Solution: A common solvent system for recrystallization is hot water or an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
Q5: I am concerned about racemization. How can I maintain the stereochemical integrity of the L-center?
A5: Causality and Solution
The stereocenter (α-carbon) of amino acids can be susceptible to racemization, particularly under harsh basic conditions and elevated temperatures, through the formation of an enolate intermediate.
-
Mechanism of Racemization: The proton on the α-carbon is weakly acidic. A strong base can abstract this proton, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of L and D enantiomers.
-
Prevention: The conditions for carbamoylation (pH 8.0-9.5, 40-50°C) are generally mild and pose a low risk of significant racemization for L-leucine.[5] However, to ensure chiral purity, avoid excessively high pH (>11) and prolonged heating.
-
Verification: The optical purity of the final product can be confirmed by measuring its specific rotation using a polarimeter and comparing it to the literature value. For more rigorous analysis, chiral HPLC can be employed.
-
Frequently Asked Questions (FAQs)
-
What is the optimal pH for the reaction and why is it so critical? The optimal pH is between 8.0 and 9.5. This pH is a compromise: it is high enough to ensure a significant concentration of the L-leucine is in its deprotonated, nucleophilic -NH₂ form, but not so high that the competing hydrolysis of the cyanate reagent becomes the dominant reaction.[3]
-
Which cyanate salt (sodium vs. potassium) is preferred? Potassium cyanate (KCNO) is generally preferred due to its higher stability and lower hygroscopicity compared to sodium cyanate. However, both can be used effectively if they are of high purity.
-
How can I monitor the reaction progress effectively? The most practical method for routine monitoring is Thin-Layer Chromatography (TLC) with a ninhydrin stain. Ninhydrin reacts with the primary amine of L-leucine to produce a purple color, but it does not react with the protected amine of the N-carbamoyl product. The disappearance of the purple spot corresponding to L-leucine indicates the reaction is complete.
Experimental Protocols & Data
Protocol: Synthesis of N-Carbamoyl-L-Leucine
-
Dissolution: Dissolve 13.1 g (0.1 mol) of L-leucine in 150 mL of deionized water. Adjust the pH to ~9.0 with 2M NaOH to ensure complete dissolution.
-
Reagent Addition: In a separate flask, dissolve 12.2 g (0.15 mol, 1.5 eq) of potassium cyanate in 50 mL of deionized water.
-
Reaction: Gently warm the L-leucine solution to 45-50°C in a water bath. Add the potassium cyanate solution dropwise over 30 minutes while maintaining the temperature.
-
Monitoring: Monitor the reaction by TLC every 30 minutes until the L-leucine spot is no longer visible (typically 2-3 hours). Maintain the pH at 8.5-9.0 by adding drops of 2M NaOH if necessary.
-
Work-up: Once the reaction is complete, cool the solution to room temperature.
-
Precipitation: Slowly add 2M HCl with vigorous stirring until the pH of the solution reaches ~2.5. A white precipitate will form.
-
Isolation: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the white solid by vacuum filtration.
-
Washing & Drying: Wash the solid cake with two portions of 50 mL cold deionized water. Dry the product in a vacuum oven at 50°C to a constant weight. (Expected yield: 75-85%).
Protocol: TLC Monitoring of the Reaction
-
Eluent: n-Butanol : Acetic Acid : Water (4:1:1 v/v/v)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates
-
Procedure:
-
On a TLC plate, spot: a) a solution of pure L-leucine (SM), b) the reaction mixture (Rxn), and c) a co-spot of both (Co).
-
Develop the plate in the eluent system.
-
Dry the plate thoroughly.
-
Dip the plate in a ninhydrin staining solution and heat gently with a heat gun until color develops.
-
-
Interpretation: The reaction is complete when the purple spot in the "Rxn" lane (Rf corresponding to the SM) has completely disappeared.
Table: Key Reaction Parameters and Their Impact on Yield
| Parameter | Sub-Optimal Condition | Consequence | Recommended Optimization |
| pH | < 7.5 or > 10.0 | Low nucleophilicity or cyanate hydrolysis | Maintain at 8.0 - 9.5 |
| Temperature | < 30°C or > 60°C | Very slow reaction or side product formation | Maintain at 40 - 50°C |
| KCNO Molar Eq. | < 1.1 | Incomplete reaction | Use 1.1 - 1.5 equivalents |
| Reaction Time | Too short / Too long | Incomplete reaction / Side product formation | Monitor by TLC/HPLC for completion |
| Acidification pH | > 4.0 | Incomplete product precipitation | Adjust to pH 2.0 - 3.0 for work-up |
Visual Workflows
Troubleshooting Logic Flow for Low Yield
Caption: Figure 2. A systematic workflow for troubleshooting low yield.
References
-
Chen, X., et al. (2019). Improvement of l-Leucine Production in Corynebacterium glutamicum by Altering the Redox Flux. PMC. [Link]
-
Catalyst University. (2015). Biochemistry | Leucine Deamination & Oxidation. YouTube. [Link]
-
O'Leary, B., et al. (2015). The Natural Product N-Palmitoyl-l-leucine Selectively Inhibits Late Assembly of Human Spliceosomes. National Institutes of Health. [Link]
-
Daly, W. H. (2017). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online. [Link]
-
Wikipedia contributors. (2024). Urea. Wikipedia. [Link]
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Stark, G. R., Stein, W. H., & Moore, S. (1960). Reactions of the Cyanate Present in Aqueous Urea with Amino Acids and Proteins. Journal of Biological Chemistry. [Link]
-
Taillades, J., et al. (1999). N-carbamoyl-alpha-amino acids rather than free alpha-amino acids formation in the primitive hydrosphere: a novel proposal for the emergence of prebiotic peptides. PubMed. [Link]
-
Pascal, R., et al. (1999). N-Carbamoyl-α-Amino Acids Rather than Free α-Amino Acids Formation in the Primitive Hydrosphere: A Novel Proposal for the Emergence of Prebiotic Peptides. ResearchGate. [Link]
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European Union Reference Laboratory for Feed Additives. (2018). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. EURL. [Link]
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Ren, M., et al. (2018). L-leucine stimulates glutamate dehydrogenase activity and glutamate synthesis by regulating mTORC1/SIRT4 pathway in pig liver. PMC. [Link]
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Biron, J. P., et al. (2012). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society. [Link]
-
Hadjikyriacou, S., et al. (2017). Large-Scale Synthesis of α -Amino Acid- N -Carboxyanhydrides. ResearchGate. [Link]
-
Reddy, G. V., et al. (2019). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development. [Link]
-
The Chemistry Student. (2023). How does pH Affect Amino Acids? YouTube. [Link]
-
Chen, X., et al. (2018). Improved l-Leucine Production in Corynebacterium glutamicum by Optimizing the Aminotransferases. MDPI. [Link]
-
Fesko, K. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega. [Link]
-
Reddit user MedicalBasil8. (2019). pH as it relates to charged amino acids. Reddit. [Link]
-
Zielenkiewicz, W., et al. (2007). Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. PubMed Central. [Link]
-
Bonner, W. A., & Blair, N. E. (1982). The radiolysis and radioracemization of poly-L-leucines. PubMed. [Link]
-
Reddy, B. C. (2014). HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate. ResearchGate. [Link]
-
Adal, A. M., et al. (1996). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. RSC Publishing. [Link]
-
Liu, J., et al. (2023). High-level and -yield production of L-leucine in engineered Escherichia coli by multistep metabolic engineering. PubMed. [Link]
-
Naveen, S., et al. (2012). Kinetics and mechanism of oxidation of L-leucine by alkaline diperiodatocuprate(III) — A free radical intervention, deamination and decarboxylation. ResearchGate. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]
-
Rousset, A., et al. (1999). N-carbamoyl amino acid solid-gas nitrosation by NO/NOx: A new route to oligopeptides via alpha-amino acid N-carboxyanhydride. Prebiotic implications. PubMed. [Link]
-
Kraus, L. M., & Kraus, A. P. Jr. (2001). Carbamoylation of amino acids and proteins in uremia. PubMed. [Link]
-
Babich, O., et al. (2021). Production, Purification, and Study of the Amino Acid Composition of Microalgae Proteins. MDPI. [Link]
-
Agilent Technologies. (2023). Routine Quantitation of 17 Underivatized Amino Acids by LC/MS. Agilent. [Link]
-
Logue, B. A., et al. (2017). Cyanide Toxicokinetics: The Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiazoline-4-Carboxylic Acid in Multiple Animal Models. National Institutes of Health. [Link]
-
Sarma, B. K., & Mugesh, G. (2005). A novel high-yield synthesis of aminoacyl p -nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates. ResearchGate. [Link]
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LibreTexts. (2022). 9.3: Amino Acids, Proteins, and pH. Chemistry LibreTexts. [Link]
-
Al-Shehri, S. S., & Taha, E. I. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. National Institutes of Health. [Link]
-
Silva, A. M. S., & Silva, V. L. M. (2017). RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. [Link]
-
National Council of Educational Research and Training. (n.d.). Amines. NCERT. [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. WO2012038515A1 - Process for racemisation and acetylation of leucine - Google Patents [patents.google.com]
How to resolve solubility issues with L-Leucine, N-(aminocarbonyl)-.
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for L-Leucine, N-(aminocarbonyl)- and related N-acylated leucine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical, step-by-step solutions for overcoming common solubility challenges encountered during experimental work. We will use N-Acetyl-L-leucine, a structurally similar and well-documented analogue, as our primary model to explain the principles and protocols that are directly applicable to L-Leucine, N-(aminocarbonyl)-.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the compound's properties and the root causes of its solubility behavior.
Q1: What is L-Leucine, N-(aminocarbonyl)- and why is its solubility a concern?
L-Leucine, N-(aminocarbonyl)- (also known as N-carbamoyl-L-leucine) is a derivative of the essential amino acid L-leucine. Its structure features a hydrophilic carboxylic acid group and a carbamoyl group, but also a bulky, hydrophobic isobutyl side chain from the parent leucine molecule. The solubility of this compound is governed by the delicate balance between these hydrophilic and hydrophobic regions.
The core challenge arises from the molecule's ability to form strong intermolecular hydrogen bonds in its solid, crystalline state and the hydrophobic nature of the leucine side chain, which resists dissolution in aqueous media. Its solubility is highly dependent on the pH of the solution.
For its close analogue, N-Acetyl-L-leucine, the physicochemical properties are well-characterized and provide a strong basis for understanding L-Leucine, N-(aminocarbonyl)-.
| Property | Value (for N-Acetyl-L-leucine) | Source |
| Molecular Formula | C₈H₁₅NO₃ | [1] |
| Molecular Weight | 173.21 g/mol | [2] |
| Predicted Acidic pKa | 3.67 - 4.2 | [3][4] |
| Water Solubility | ~8.1 mg/mL (at 20-25 °C) | [2][3][5] |
| Ethanol Solubility | Slightly soluble, clear colorless at 5% (50 mg/mL) | [1][3] |
| DMSO Solubility | Slightly soluble | [3] |
Q2: Why does my compound precipitate in a standard aqueous buffer?
Precipitation in aqueous buffers is the most common issue reported. This occurs for two primary reasons:
-
pH is too close to the pKa: The compound is an acid due to its carboxylic acid group, with a pKa around 4.[3][4] At pH values near or below the pKa, the molecule is in its neutral, protonated form, which is significantly less soluble in water. Solubility is lowest at the isoelectric point and increases dramatically as the pH is adjusted away from it.[6][7]
-
Concentration exceeds intrinsic solubility: Every compound has a maximum intrinsic solubility in a given solvent. For N-Acetyl-L-leucine, this is approximately 8.1 mg/mL in water.[2][3] Attempting to prepare solutions above this concentration without employing a solubilization technique will result in a suspension or precipitation.
Q3: What are the most effective strategies to increase the solubility of this compound?
The most effective and widely used strategies involve manipulating the solution environment to favor the dissolved state of the molecule.[8][9][10] The primary methods, which we will detail in the troubleshooting guides, are:
-
pH Adjustment: The most powerful technique for ionizable compounds. By raising the pH, you convert the molecule into its highly soluble salt form.[11]
-
Use of Co-solvents: Employing water-miscible organic solvents can increase solubility by reducing the polarity of the solvent system.[9][11]
-
Gentle Heating: Increasing the temperature can enhance the rate of dissolution and, often, the solubility limit.
Troubleshooting Guides
This section provides detailed, protocol-driven answers to specific experimental problems.
Problem 1: My compound won't dissolve in my neutral (pH 7.4) aqueous buffer.
Causality: You are likely trying to create a concentration that exceeds the compound's intrinsic aqueous solubility, and at neutral pH, not all of the compound may be in its fully ionized (and thus most soluble) form. The primary strategy is to ensure complete conversion to the highly soluble carboxylate salt by adjusting the pH.
Solution Workflow:
Caption: Workflow for dissolving N-acylated leucines in neutral buffers.
Detailed Protocol 1: Solubilization by pH Adjustment
This method converts the less soluble carboxylic acid into its highly soluble carboxylate salt.
-
Preparation: Weigh the required amount of L-Leucine, N-(aminocarbonyl)-.
-
Suspension: Add approximately 80% of your final required volume of aqueous buffer (e.g., PBS) to the vessel. Add the compound to create a suspension.
-
Basification: While stirring vigorously, add a stock solution of 1 M sodium hydroxide (NaOH) drop-by-drop. The solid material will begin to dissolve as the pH increases. Continue adding base until the solution is completely clear.
-
pH Neutralization: Carefully monitor the pH of the solution with a calibrated pH meter. Add a stock solution of 1 M hydrochloric acid (HCl) dropwise to bring the pH back down to your desired experimental value (e.g., 7.4).
-
Final Volume: Add the remaining buffer to reach your final target volume and concentration. The solution should remain clear. If precipitation occurs, it indicates you have exceeded the solubility limit even for the salt form at that concentration, and you may need to prepare a more dilute solution.
Problem 2: I need to prepare a highly concentrated stock solution (e.g., >50 mg/mL) for serial dilutions.
Causality: At high concentrations, the intrinsic solubility in aqueous systems, even with pH adjustment, can be surpassed. An organic co-solvent is often necessary to create these concentrated stocks.
Solution Workflow:
Caption: Decision workflow for preparing high-concentration stock solutions.
Detailed Protocol 2: High-Concentration Stock in a Co-Solvent
This protocol is ideal for preparing stocks for subsequent dilution into larger volumes of aqueous media.
-
Solvent Selection: Choose a water-miscible organic solvent compatible with your downstream application. Dimethyl sulfoxide (DMSO) and ethanol are common choices.[3][11]
-
Dissolution: Add the weighed compound to a suitable vial. Add the organic co-solvent in small aliquots while vortexing or stirring until the compound is fully dissolved. Aim to use the minimum volume necessary to achieve complete dissolution.
-
Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture. Ensure the cap is sealed tightly to prevent absorption of water by hygroscopic solvents like DMSO.
-
Application: When using the stock, calculate the dilution carefully to ensure the final concentration of the organic solvent in your experiment is low enough to be non-toxic to cells or to not interfere with the assay (often below 1%, and ideally below 0.1%).
Problem 3: I am preparing a formulation for an in vivo animal study and must avoid organic solvents.
Causality: For in vivo applications, toxicity and physiological compatibility are paramount. Organic co-solvents should be avoided. The definitive method is to create a physiologically buffered aqueous solution by forming the sodium salt of the compound in situ.
Solution Workflow:
Caption: Protocol for preparing a solvent-free in vivo formulation.
Detailed Protocol 3: Preparation of a Sterile Aqueous Formulation for In Vivo Use
This protocol ensures the compound is delivered in a soluble, safe, and physiologically compatible form.
-
Vehicle Selection: Choose a sterile, isotonic vehicle suitable for the route of administration, such as 0.9% Sodium Chloride (Saline) or 5% Dextrose in Water (D5W).
-
Suspension: In a sterile container, suspend the weighed L-Leucine, N-(aminocarbonyl)- in about 80% of the final volume of the chosen vehicle.
-
Salt Formation: While stirring, add a sterile solution of 1 M NaOH dropwise. The compound will dissolve as it converts to its sodium salt. Continue until the solution is perfectly clear.
-
pH Adjustment: Using a sterile pH probe or sterile pH strips, measure the pH of the solution. If necessary, adjust the pH to a narrow physiological range (e.g., 7.2 to 7.6) using sterile 1 M NaOH or 1 M HCl. This minimizes irritation at the injection site.
-
Final Volume & Sterilization: Add the sterile vehicle to reach the final desired volume (QS). Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial. This ensures the final product is free of microbial contamination.
-
Verification: Before administration, visually inspect the solution for any signs of precipitation or particulates.
References
-
Solubilities of Leucine in Water and Organic Solvents, as log C, and... ResearchGate. Available at: [Link]
-
Part I / L-Leucine. MHLW.go.jp. Available at: [Link]
-
Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. National Institutes of Health (NIH). Available at: [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]
-
N-Acetyl-L-leucine | C8H15NO3 | CID 70912. PubChem, National Institutes of Health (NIH). Available at: [Link]
-
Showing metabocard for N-Acetyl-Leu (HMDB0011756). Human Metabolome Database. Available at: [Link]
-
Acetylleucine. Wikipedia. Available at: [Link]
-
L-Leucine | C6H13NO2 | CID 6106. PubChem, National Institutes of Health (NIH). Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PubMed Central, National Institutes of Health (NIH). Available at: [Link]
- Process for racemisation and acetylation of leucine. Google Patents.
-
The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed, National Institutes of Health (NIH). Available at: [Link]
-
Effect of Acetylation on Physicochemical and Functional Properties of Commercial Pumpkin Protein Concentrate. PubMed Central, National Institutes of Health (NIH). Available at: [Link]
- Leucine/Peptide Composition and Method of Formulation. Google Patents.
-
The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Spiber Inc. Available at: [Link]
-
Double-blind, placebo-controlled pilot trial of L-Leucine-enriched amino-acid mixtures on body composition and physical performance in men and women aged 65–75 years. PubMed Central, National Institutes of Health (NIH). Available at: [Link]
-
The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. ResearchGate. Available at: [Link]
-
The solubility of amino acids and related compounds in aqueous solutions. ResearchGate. Available at: [Link]
-
How to get L-LEU in solution? ResearchGate. Available at: [Link]
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N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism. PubMed, National Institutes of Health (NIH). Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PubMed, National Institutes of Health (NIH). Available at: [Link]
-
The Essential Amino Acid L-Leucine: Its Importance in Pharmaceutical Formulations. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
E Preparation of Pure N Acetyl L Leucine and L Leucine1. Scribd. Available at: [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS. Available at: [Link]
-
Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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- 4. hmdb.ca [hmdb.ca]
- 5. guidechem.com [guidechem.com]
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- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing L-Leucine, N-(aminocarbonyl)- in Aqueous Solutions
Welcome to the technical support center for L-Leucine, N-(aminocarbonyl)-, a critical component in numerous research and drug development applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for preventing its degradation in aqueous solutions. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity of your experiments.
Introduction: Understanding the Instability of L-Leucine, N-(aminocarbonyl)-
L-Leucine, N-(aminocarbonyl)-, also known as Leucyl-urea, is susceptible to degradation in aqueous environments, primarily through two main pathways:
-
Hydrolysis: The N-carbamoyl bond can be cleaved by water, leading to the formation of L-Leucine and isocyanic acid, which subsequently decomposes to ammonia and carbon dioxide. This reaction is influenced by pH and temperature.
-
Intramolecular Cyclization: The molecule can undergo an intramolecular reaction to form 5-isobutylhydantoin. This process is also pH and temperature-dependent and can be a significant degradation pathway, especially under certain conditions.
This guide will provide you with the necessary knowledge and practical protocols to mitigate these degradation pathways and ensure the stability of your L-Leucine, N-(aminocarbonyl)- solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered during the handling and storage of L-Leucine, N-(aminocarbonyl)- aqueous solutions.
Solution Preparation and Immediate Use
Q1: I've just prepared an aqueous solution of L-Leucine, N-(aminocarbonyl)-. How quickly should I use it?
A1: It is highly recommended to use freshly prepared aqueous solutions of L-Leucine, N-(aminocarbonyl)- whenever possible. The rate of degradation is time-dependent, and even under optimized conditions, some level of degradation will occur over time. For critical experiments, preparing the solution immediately before use is the best practice to ensure the highest purity and concentration of the active molecule.
Q2: What are the initial signs of degradation in my solution?
A2: Visual inspection may not always reveal initial degradation. The primary indicators of degradation are a decrease in the concentration of L-Leucine, N-(aminocarbonyl)- and the appearance of its degradation products, L-Leucine and 5-isobutylhydantoin. These changes can only be accurately monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A slight change in pH of an unbuffered solution could also indicate degradation, as the formation of ammonia from hydrolysis can increase the pH.
pH and Buffer Selection
Q3: What is the optimal pH range for storing L-Leucine, N-(aminocarbonyl)- solutions?
A3: Based on the stability of the related compound urea, a slightly acidic to neutral pH range of 4-7 is generally recommended to minimize hydrolysis.[1] Both strongly acidic and strongly alkaline conditions can significantly accelerate the degradation of the N-carbamoyl bond. The intramolecular cyclization to form hydantoin is also influenced by pH. Therefore, maintaining a controlled pH is crucial.
Q4: Which buffer system should I use to maintain the optimal pH?
A4: The choice of buffer can impact stability. For urea-containing solutions, lactate buffer at pH 6.0 has been shown to provide good stability.[1] Phosphate and citrate buffers are also commonly used in the recommended pH range. It is crucial to select a buffer system that does not catalyze the degradation reaction. It is advisable to perform a small-scale stability study with your chosen buffer system to confirm its suitability.
Troubleshooting: Unexpected pH shift in my buffered solution.
-
Possible Cause: The buffer capacity may be insufficient to counteract the pH changes caused by degradation (e.g., ammonia formation).
-
Solution: Increase the buffer concentration or choose a buffer with a pKa closer to the target pH of your solution. Re-evaluate the stability of your compound in the new buffer system.
Temperature and Storage Conditions
Q5: At what temperature should I store my aqueous solutions of L-Leucine, N-(aminocarbonyl)-?
A5: Lower temperatures significantly slow down the rate of chemical degradation. For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For longer-term storage, freezing the solution at -20°C or -80°C is preferable. However, it is important to be aware of potential freeze-thaw instability.
Troubleshooting: I see precipitation in my solution after thawing.
-
Possible Cause: The compound may have a low solubility at colder temperatures, or freeze-concentration effects during freezing could have led to precipitation. The formation of less soluble degradation products could also be a factor.
-
Solution:
-
Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.
-
Consider preparing a more dilute solution if solubility is an issue.
-
If the precipitate does not redissolve, it may be a degradation product. Analyze the solution by HPLC to identify the components.
-
To avoid freeze-thaw issues, consider aliquoting the stock solution into single-use volumes before freezing.
-
Excipients and Stabilizers
Q6: Can I add any excipients to my formulation to improve the stability of L-Leucine, N-(aminocarbonyl)-?
A6: Yes, certain excipients may enhance stability:
-
Cosolvents: The addition of polyols such as glycerol, mannitol, or sorbitol can sometimes stabilize small molecules in aqueous solutions by altering the properties of the solvent.[2] The effect of cosolvents on N-carbamoyl amino acids needs to be empirically determined for your specific formulation.
-
Cyclodextrins: These can form inclusion complexes with molecules, potentially protecting labile functional groups from hydrolysis. The suitability of a particular cyclodextrin would depend on the ability of L-Leucine, N-(aminocarbonyl)- to fit within its cavity.
-
Antioxidants: If oxidative degradation of the leucine side chain is a concern, the addition of antioxidants like ascorbic acid or sodium metabisulfite could be beneficial.[3]
It is crucial to test the compatibility and efficacy of any added excipient through a formal stability study.
Lyophilization for Long-Term Storage
Q7: Is lyophilization a good option for long-term storage?
A7: Yes, lyophilization (freeze-drying) is an excellent strategy for enhancing the long-term stability of L-Leucine, N-(aminocarbonyl)- by removing water, which is a key reactant in its degradation.[4][5][6] A properly designed lyophilization cycle can yield a stable, dry powder that can be stored for an extended period.
Q8: What should I consider when developing a lyophilization cycle?
A8: Key considerations include:
-
Formulation: The pre-lyophilization formulation should contain appropriate excipients, such as a cryoprotectant (e.g., sucrose, trehalose) to protect the molecule during freezing and a bulking agent (e.g., mannitol) to ensure a good cake structure.[4][5][6]
-
Freezing: A controlled freezing rate is important to ensure proper ice crystal formation.[7]
-
Primary and Secondary Drying: These stages must be optimized to effectively remove water without causing the collapse of the cake or thermal degradation of the product.[4]
Troubleshooting: My lyophilized cake has a poor appearance or is difficult to reconstitute.
-
Possible Cause: This could be due to an inappropriate formulation (e.g., insufficient bulking agent) or a suboptimal lyophilization cycle (e.g., primary drying temperature was too high, leading to cake collapse).
-
Solution:
-
Reformulate with a suitable bulking agent.
-
Optimize the lyophilization cycle by determining the collapse temperature of the formulation and ensuring the primary drying temperature is kept below this critical point.
-
Consider including a surfactant in the formulation to improve wetting and reduce reconstitution time.[5]
-
Degradation Pathways and Experimental Workflows
Primary Degradation Pathways
The two primary degradation pathways for L-Leucine, N-(aminocarbonyl)- in aqueous solution are hydrolysis and intramolecular cyclization.
Caption: Primary degradation pathways of L-Leucine, N-(aminocarbonyl)-.
Experimental Workflow for Stability Assessment
A robust stability study is essential to understand the degradation profile of L-Leucine, N-(aminocarbonyl)- in your specific formulation.
Caption: General workflow for a stability study of L-Leucine, N-(aminocarbonyl)-.
Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.
Materials:
-
L-Leucine, N-(aminocarbonyl)-
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of L-Leucine, N-(aminocarbonyl)- in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a defined period.
-
Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples, and dilute all samples appropriately. Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general template for an HPLC method to separate L-Leucine, N-(aminocarbonyl)- from its primary degradation products. Method optimization will be required.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute all components. Optimization is necessary. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered stability-indicating.[8][9]
Data Summary
The following table summarizes the key factors influencing the stability of L-Leucine, N-(aminocarbonyl)- in aqueous solutions.
| Factor | Effect on Degradation | Recommendation |
| pH | Increased degradation at high and low pH. | Maintain pH in the range of 4-7. |
| Temperature | Increased degradation at higher temperatures. | Store solutions at 2-8°C for short-term and frozen for long-term. |
| Buffer | Can influence the rate of hydrolysis. | Use a buffer system like lactate at pH 6.0 and validate its suitability. |
| Water | Essential for hydrolysis. | For long-term stability, remove water via lyophilization. |
| Oxygen | May cause oxidative degradation of the leucine side chain. | Consider using antioxidants if oxidation is a concern. |
| Light | May induce photodegradation. | Protect solutions from light. |
Conclusion
The stability of L-Leucine, N-(aminocarbonyl)- in aqueous solutions is a critical factor for ensuring the reliability and reproducibility of experimental results. By understanding the primary degradation pathways of hydrolysis and intramolecular cyclization, and by carefully controlling key parameters such as pH, temperature, and formulation components, researchers can significantly minimize degradation. This guide provides a comprehensive framework for troubleshooting common stability issues and for developing robust handling and storage protocols. For any further assistance, please do not hesitate to contact our technical support team.
References
-
Practical advice in the development of a lyophilized protein drug product. (n.d.). National Center for Biotechnology Information. [Link]
- Schiffter, H., & Lee, G. (2017). Crystallizing Amino Acids as Bulking Agents in Freeze-Drying. POLITECNICO DI TORINO Repository ISTITUZIONALE.
- Understanding the impact of L-leucine on physical stability and aerosolization of Spray-Dried protein powder formulations | Request PDF. (n.d.).
- Crystallizing Amino Acids as Bulking Agents in Freeze-Drying. (n.d.).
- Wang, W. (2005). Design of Freeze-Drying Processes for Pharmaceuticals: Practical Advice.
-
Influence of L-leucine content on the aerosolization stability of spray-dried protein dry powder inhalation (DPI). (2024, December 5). PubMed. [Link]
-
Combaret, L., Dardevet, D., Rieu, I., Pouch-Pélissier, M. N., Papet, I., & Mosoni, L. (2008). Antioxidant supplementation restores defective leucine stimulation of protein synthesis in skeletal muscle from old rats. The Journal of Nutrition, 138(11), 2213–2218. [Link]
-
L-leucine degradation I. (n.d.). PubChem. [Link]
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Research progress in the role and mechanism of Leucine in regulating animal growth and development. (n.d.). National Center for Biotechnology Information. [Link]
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Cowan, T. M., & Pasquali, M. (2019). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology (Clifton, N.J.), 2030, 103–114. [Link]
- Panyachariwat, N., & Steckel, H. (2014).
-
Gekko, K., & Timasheff, S. N. (1981). Mechanism of polyol-induced protein stabilization: solubility of amino acids and diglycine in aqueous polyol solutions. Biochemistry, 20(16), 4667–4676. [Link]
-
A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach. (2024, September 17). National Center for Biotechnology Information. [Link]
-
Stability of urea in solution and pharmaceutical preparations. (n.d.). Semantic Scholar. [Link]
-
Saini, M. L., & Snavely, D. L. (1995). Effect of cryosolvents and subzero temperatures on the hydrolysis of L-leucine-p-nitroanilide by porcine kidney leucine aminopeptidase. Protein Science, 4(11), 2353–2361. [Link]
-
The Effect of Dietary Leucine Supplementation on Antioxidant Capacity and Meat Quality of Finishing Pigs under Heat Stress. (2022, July 15). MDPI. [Link]
- Stability testing of valine, leucine, and isoleucine in QC samples. (n.d.).
-
Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle Development. (n.d.). PCI Pharma Services. [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. (n.d.). MDPI. [Link]
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Technical Support Center: Minimizing Experimental Variability in N-Carbamoyl-L-Leucine Studies
Introduction
Welcome to the technical support center for N-Carbamoyl-L-Leucine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this L-Leucine derivative. Our goal is to provide you with the expertise and practical guidance necessary to minimize experimental variability and ensure the integrity of your results. While specific literature on N-Carbamoyl-L-Leucine is emerging, the principles outlined in this guide are derived from extensive experience with L-Leucine and other N-acyl amino acid derivatives. We will address common challenges in handling, experimental design, and data interpretation to empower you with the confidence to conduct robust and reproducible studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and use of N-Carbamoyl-L-Leucine.
1. What is N-Carbamoyl-L-Leucine and how does it differ from L-Leucine?
N-Carbamoyl-L-Leucine is a derivative of the essential branched-chain amino acid L-Leucine. The key difference is the presence of a carbamoyl group (-C(O)NH2) attached to the alpha-amino group of L-Leucine. This modification can alter the molecule's physicochemical properties, such as its solubility, stability, and interaction with biological systems. For instance, similar to how N-acetylation of L-leucine to form N-Acetyl-L-leucine (NALL) changes its cellular uptake from the L-type amino acid transporter (LAT1) to monocarboxylate transporters[1][2], the carbamoyl group is expected to modify how the molecule is transported into cells and subsequently metabolized.
2. What are the best practices for storing N-Carbamoyl-L-Leucine?
Proper storage is critical to maintain the integrity of the compound. L-Leucine itself is a white crystalline powder that should be stored in a cool, dry place.[3][4] For N-Carbamoyl-L-Leucine, we recommend the following:
-
Storage Conditions: Store in a tightly sealed container at -20°C for long-term storage. For short-term use, storage at 4°C is acceptable.
-
Protection from Moisture and Light: The compound should be protected from humidity and direct sunlight to prevent degradation.[5]
-
Inert Atmosphere: For sensitive applications, consider storing under an inert gas like argon or nitrogen to minimize oxidation.
3. How do I properly dissolve N-Carbamoyl-L-Leucine for my experiments?
The solubility of N-Carbamoyl-L-Leucine may differ from that of L-Leucine, which is sparingly soluble in water (approximately 24.3 mg/mL) and dissolves in dilute hydrochloric acid.[6][7] The addition of the carbamoyl group could enhance aqueous solubility. We recommend the following tiered approach for solubilization:
-
Step 1: Aqueous Buffers: Attempt to dissolve the compound in your desired cell culture medium or a physiologically relevant buffer (e.g., PBS, pH 7.4).
-
Step 2: pH Adjustment: If solubility is limited, cautious adjustment of the pH may improve dissolution.
-
Step 3: Organic Solvents: If necessary, consider using a small amount of a biocompatible organic solvent such as DMSO, followed by serial dilution into your aqueous experimental medium.[8] Always ensure the final solvent concentration is non-toxic to your cells and include a vehicle control in your experiments.
4. What are the expected mechanisms of action for N-Carbamoyl-L-Leucine?
While direct studies on N-Carbamoyl-L-Leucine are limited, we can hypothesize its mechanisms based on L-Leucine and other derivatives. L-Leucine is a known activator of the mTOR signaling pathway, which is crucial for protein synthesis and cell growth.[9][10] N-Acetyl-L-leucine has shown therapeutic potential in neurodegenerative diseases by modulating lysosomal, mitochondrial, and synaptic protein expression.[11] It is plausible that N-Carbamoyl-L-Leucine acts as a pro-drug, being metabolized to L-Leucine intracellularly, thereby influencing these pathways. However, the carbamoyl group itself could confer novel biological activities.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during your experiments.
Guide 1: Inconsistent Results in Cell-Based Assays
Issue: High variability in cell viability, proliferation, or signaling readouts between replicate experiments.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Compound Instability in Media | The carbamoyl group may be susceptible to hydrolysis in aqueous culture media over time, leading to a change in the effective concentration of the parent compound and an increase in L-Leucine. | Protocol: Prepare fresh stock solutions for each experiment. Perform a time-course stability study by incubating N-Carbamoyl-L-Leucine in your specific cell culture medium and analyzing its integrity at different time points using LC-MS.[12] |
| Variable Cellular Uptake | The efficiency of cellular uptake can be influenced by cell density, passage number, and competition with other media components for transporters. | Protocol: Standardize your cell seeding density and use cells within a consistent passage number range. Consider serum-starving cells prior to treatment to synchronize them and reduce competition for transporters. |
| Lot-to-Lot Variability of the Compound | Impurities or differences in the isomeric purity of N-Carbamoyl-L-Leucine can significantly impact experimental outcomes. | Protocol: Always source compounds from a reputable supplier. Upon receiving a new lot, perform quality control checks such as NMR or LC-MS to confirm identity and purity.[13] Consider methods to distinguish between plant and animal-derived sources if relevant to your research.[14] |
| Micelle Formation at High Concentrations | Similar to other lipid-like molecules such as N-palmitoyl-l-leucine, N-Carbamoyl-L-Leucine may form micelles at high concentrations, reducing its bio-availability.[15] | Protocol: Determine the critical micellar concentration (CMC) of your compound under your experimental conditions. Work at concentrations well below the CMC to ensure a true solution. |
Experimental Workflow: Validating Compound Stability in Cell Culture Media
Caption: Hypothesized uptake and metabolism of N-Carbamoyl-L-Leucine.
Part 3: Concluding Remarks and Best Practices Summary
To ensure the success of your research with N-Carbamoyl-L-Leucine, we emphasize a proactive approach to experimental design and execution. By anticipating potential sources of variability, you can implement the necessary controls and validation steps to generate high-quality, reproducible data.
Key Takeaways:
-
Compound Quality is Paramount: Always verify the identity and purity of your N-Carbamoyl-L-Leucine.
-
Understand its Behavior in Solution: Characterize the solubility and stability of the compound in your specific experimental systems.
-
Appropriate Controls are Non-Negotiable: Always include vehicle controls and, where appropriate, equimolar L-Leucine controls.
-
Standardize Your Assays: Maintain consistency in cell passage number, seeding density, and treatment conditions.
-
Be Mindful of Metabolism: Consider the potential for your compound to be metabolized and for those metabolites to have biological activity.
By adhering to these principles, you will be well-equipped to overcome the challenges of working with a novel compound and to make significant contributions to your field of research.
References
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The Natural Product N-Palmitoyl-l-leucine Selectively Inhibits Late Assembly of Human Spliceosomes. (n.d.). National Institutes of Health. Retrieved from [Link]
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Research progress in the role and mechanism of Leucine in regulating animal growth and development. (n.d.). Frontiers. Retrieved from [Link]
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Research progress in the role and mechanism of Leucine in regulating animal growth and development. (n.d.). PubMed Central. Retrieved from [Link]
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Part I / L-Leucine 569. (n.d.). Retrieved from [Link]
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Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media. (n.d.). PubMed Central. Retrieved from [Link]
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The Natural Product N-Palmitoyl-l-leucine Selectively Inhibits Late Assembly of Human Spliceosomes. (2015-11-13). PubMed. Retrieved from [Link]
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Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies. (2008-07-17). Retrieved from [Link]
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N-acetyl-L-leucine for Niemann-Pick type C: a multinational double-blind randomized placebo-controlled crossover study. (n.d.). PubMed Central. Retrieved from [Link]
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Pilot-scale production of leucine from CO2. (2025-11-06). bioRxiv. Retrieved from [Link]
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Understanding the Mechanism of N-Acetyl-L-Leucine: How it Works and Its Therapeutic Implications. (n.d.). Retrieved from [Link]
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What is the best way to process cell culture media sample for amino acid analysis using LCMS? (2019-05-30). ResearchGate. Retrieved from [Link]
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Authentication of pure L-leucine products manufactured in China by discriminating between plant and animal sources using nitrogen stable isotope technique. (n.d.). PubMed. Retrieved from [Link]
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SAFETY DATA SHEET: L-LEUCINE. (2003-01-06). Ajinomoto - AminoScience Division. Retrieved from [Link]
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Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. (n.d.). PubMed. Retrieved from [Link]
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Acetylation turns leucine into a drug by membrane transporter switching. (2021-08-04). PubMed Central. Retrieved from [Link]
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Best Practices for Storing L-Leucine from Medikonda.com. (n.d.). Retrieved from [Link]
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Solid Phase and Stability Investigation of a Co-Crystal in the l-Valine/l-Leucine System. (2023-10-27). Retrieved from [Link]
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N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease. (2025-04-09). PubMed. Retrieved from [Link]
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The role of leucine in the activation of cellular metabolism: a large integrative review. (2025-08-10). Retrieved from [Link]
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Multi-omics unveils BCAA metabolism markers L-leucine and HMGCS1 as prognostic marker for immunotherapy efficacy in non-small cell lung cancer. (2025-06-02). PubMed. Retrieved from [Link]
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Excess Leucine Intake Enhances Muscle Anabolic Signaling but Not Net Protein Anabolism in Young Men and Women. (2010-09-15). National Institutes of Health. Retrieved from [Link]
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Dietary Leucine Supplementation Improves Muscle Fiber Growth and Development by Activating AMPK/Sirt1 Pathway in Blunt Snout Bream (Megalobrama amblycephala). (n.d.). National Institutes of Health. Retrieved from [Link]
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A Tale of Two Leucines: A Comparative Guide to the Biological Effects of L-Leucine and N-carbamoyl-L-leucine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling and metabolism, the subtle modification of a molecule can dramatically alter its biological function. This guide provides an in-depth comparison of L-Leucine, a well-established anabolic activator, and its derivative, N-carbamoyl-L-leucine. While structurally similar, the addition of a carbamoyl group fundamentally changes the molecule's biological impact, shifting its role from a promoter of protein synthesis to a potential modulator of specific metabolic pathways and a marker of metabolic stress.
L-Leucine: The Anabolic Powerhouse
L-Leucine is an essential branched-chain amino acid (BCAA) renowned for its potent ability to stimulate muscle protein synthesis.[1][2][3] Its primary mechanism of action involves the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation.[4][5][6]
Mechanism of Action: Activating the mTORC1 Pathway
L-Leucine acts as a critical signaling molecule, indicating amino acid availability to the cell.[7] Upon transport into the cell, L-Leucine triggers a cascade of events leading to the activation of mTORC1. This process is multifaceted and involves the Rag GTPases, which, in their active state, recruit mTORC1 to the lysosomal surface where it can be activated by Rheb. This activation leads to the phosphorylation of downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in an increased rate of protein translation and synthesis.[5]
L-Leucine Signaling to mTORC1
Caption: L-Leucine activates mTORC1 to promote protein synthesis.
Biological Effects of L-Leucine
The activation of mTORC1 by L-Leucine leads to a range of physiological effects, primarily centered around anabolism and metabolic regulation.
| Biological Effect | Description | Supporting Evidence |
| Muscle Protein Synthesis | Potently stimulates the synthesis of new muscle proteins, leading to muscle hypertrophy and repair.[1][3] | Studies in both humans and animals consistently demonstrate that L-Leucine supplementation increases muscle protein synthesis rates, particularly after exercise.[1][8] |
| Inhibition of Proteolysis | Can reduce the rate of muscle protein breakdown, further contributing to a net positive protein balance. | Some studies suggest that high concentrations of L-Leucine can inhibit protein degradation pathways in skeletal muscle. |
| Metabolic Regulation | Influences glucose metabolism and insulin sensitivity. | L-Leucine has been shown to enhance insulin signaling and glucose uptake in certain conditions. |
| Clinical and Athletic Applications | Used to counteract muscle wasting in clinical settings (e.g., sarcopenia) and to enhance muscle growth and recovery in athletes.[1][3] | Supplementation with leucine-enriched essential amino acids has been shown to improve muscle mass and function in older adults.[1] |
N-carbamoyl-L-leucine: A Molecule of Metabolic Consequence
In contrast to the well-defined anabolic role of L-Leucine, N-carbamoyl-L-leucine is a less-studied derivative with likely divergent biological effects. Its formation and potential functions are tied to conditions of elevated urea levels, such as in uremia.
Formation and Chemical Nature
N-carbamoyl-L-leucine is formed through a non-enzymatic reaction between L-leucine and isocyanic acid, a reactive species that is in equilibrium with urea.[9] This process, known as carbamoylation, modifies the alpha-amino group of the amino acid.[9]
Carbamoylation of L-Leucine
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A Comparative Analysis of L-β-Aspartyl-L-Leucine and its α-Isomer: A Guide for Researchers
Introduction
In the landscape of peptide research and drug development, the nuanced differences between isomeric forms of dipeptides can have profound implications for biological activity, bioavailability, and therapeutic potential. This guide provides a detailed comparative analysis of L-β-Aspartyl-L-Leucine and its corresponding α-isomer, L-α-Aspartyl-L-Leucine. While seemingly minor, the shift in the peptide bond from the α-carboxyl group to the β-carboxyl group of the aspartic acid residue introduces significant alterations in the molecule's physicochemical properties and biological function.
This document is intended for researchers, scientists, and professionals in drug development. It aims to provide a comprehensive understanding of these two isomers, supported by experimental data and established analytical methodologies, to inform research directions and experimental design.
Structural Distinction: The α vs. β Peptide Bond
The fundamental difference between L-α-Aspartyl-L-Leucine and L-β-Aspartyl-L-Leucine lies in the peptide linkage. In the α-isomer, the leucine residue is attached to the α-carboxyl group of aspartic acid, the conventional peptide bond found in proteins.[1][2] In contrast, the β-isomer features the leucine residue linked to the β-carboxyl group of the aspartic acid side chain, forming an isopeptide bond.[3] This structural variance impacts molecular geometry, charge distribution, and susceptibility to enzymatic cleavage.
Caption: Chemical structures of L-α-Aspartyl-L-Leucine and L-β-Aspartyl-L-Leucine.
Physicochemical Properties: A Comparative Overview
The seemingly subtle shift in the peptide bond from the α- to the β-position of the aspartic acid residue results in distinct physicochemical properties for L-α-Aspartyl-L-Leucine and L-β-Aspartyl-L-Leucine. These differences, summarized in the table below, have significant implications for their behavior in biological systems and their amenability to various analytical techniques.
| Property | L-α-Aspartyl-L-Leucine | L-β-Aspartyl-L-Leucine | Key Implications |
| Molecular Weight | 359.42 g/mol [4] | 246.26 g/mol [3] | The α-isomer is a larger molecule. |
| logP | -3.1[4] | -2.8[3] | Both are hydrophilic, with the β-isomer being slightly less so. |
| pKa (Strongest Acidic) | ~2 | 2.09[3] | Similar acidic carboxyl group strengths. |
| pKa (Strongest Basic) | ~9 | 8.43[3] | The α-amino group in the α-isomer is a stronger base. |
| Hydrogen Bond Donors | 5[4] | 4[3] | The α-isomer has a greater capacity for hydrogen bond donation. |
| Hydrogen Bond Acceptors | 7[4] | 6[3] | The α-isomer has a greater capacity for hydrogen bond acceptance. |
| Polar Surface Area | 129.72 Ų[3] | 129.72 Ų[3] | Identical polar surface areas suggest similar potential for membrane permeability. |
| Rotatable Bond Count | 7[3] | 7[3] | Similar conformational flexibility. |
Synthesis and Purification Strategies
The synthesis of α- and β-aspartyl peptides requires distinct strategies to control the regioselectivity of the peptide bond formation.
Synthesis of L-α-Aspartyl-L-Leucine
The synthesis of the α-isomer typically involves standard solid-phase or solution-phase peptide synthesis protocols.[5] Key to this process is the protection of the β-carboxyl group of the aspartic acid residue to prevent the formation of the β-isomer as a byproduct. Common protecting groups for the β-carboxyl group include benzyl (Bzl) and tert-butyl (tBu) esters. The drawback of some synthetic techniques is the potential for the formation of the bitter-tasting β-isomer as a byproduct.[6]
Synthesis of L-β-Aspartyl-L-Leucine
The synthesis of β-aspartyl peptides can be more challenging. One common route involves the formation of an aspartimide intermediate, which upon hydrolysis can yield a mixture of α- and β-aspartyl peptides.[7] To favor the formation of the β-isomer, specific reaction conditions, such as the choice of base and solvent, are crucial.[7] More recently, enzymatic approaches using novel cyanophycin synthetases have shown promise for the efficient synthesis of β-aspartyl dipeptides.[8] These enzymatic methods can offer high specificity and avoid the formation of unwanted side products.[8]
Purification and Separation
The separation of α- and β-aspartyl peptide isomers is a significant challenge due to their similar physicochemical properties. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for their separation.[9][10] The subtle differences in their hydrophobicity and interaction with the stationary phase allow for their resolution. Ion-exchange chromatography can also be employed, exploiting the slight differences in their isoelectric points.[9] Size-exclusion chromatography, however, is generally not effective for separating such small isomers.[9]
Caption: Experimental workflow for isomer differentiation by tandem mass spectrometry.
Biological Activity: A Tale of Two Bonds
The orientation of the peptide bond has a profound impact on the biological activity of aspartyl-containing peptides.
L-α-Aspartyl-L-Leucine
The α-isomer is a substrate for various peptidases and can be hydrolyzed in biological systems. Its biological activity, if any, would be related to its constituent amino acids, L-aspartic acid and L-leucine, or its potential interaction with specific peptide transporters or receptors. Leucine, an essential amino acid, plays a crucial role in protein synthesis and metabolism. [11][12]
L-β-Aspartyl-L-Leucine
The β-peptide bond in L-β-Aspartyl-L-Leucine is generally more resistant to enzymatic degradation by proteases that typically recognize and cleave α-peptide bonds. This increased stability can lead to a longer half-life in biological systems. However, the presence of the β-aspartyl linkage can also lead to a loss of inherent physiological activities that are dependent on the specific recognition of the α-peptide backbone. [13]For instance, a study on growth-blocking peptide showed that the introduction of a β-aspartyl bond completely abolished its biological effect. [13]
Conclusion and Future Perspectives
The comparative analysis of L-β-Aspartyl-L-Leucine and its α-isomer underscores the critical importance of isomeric purity in peptide research and development. The distinct physicochemical properties, synthetic routes, and biological activities of these two molecules highlight the profound influence of the peptide bond's location.
For researchers, a thorough understanding of these differences is paramount for designing experiments, interpreting data, and developing novel peptide-based therapeutics. The analytical techniques outlined in this guide provide a robust framework for the unambiguous identification and characterization of these isomers.
Future research in this area may focus on exploiting the unique properties of β-aspartyl peptides. Their enhanced stability could be advantageous in the design of peptide drugs with improved pharmacokinetic profiles. Furthermore, a deeper investigation into the specific biological roles of naturally occurring β-aspartyl peptides could unveil novel therapeutic targets and pathways.
References
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Britannica. Leucine | Branched-Chain, Protein Synthesis, Metabolism. [Link]
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Britannica. Amino acid | Definition, Structure, & Facts. [Link]
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Clemmer Group. Resolving Isomeric Peptide Mixtures: A Combined HPLC/Ion Mobility-TOFMS Analysis of a 4000-Component Combinatorial. [Link]
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Khan Academy. Amino acid structure and classifications. [Link]
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Technology Networks. Essential Amino Acids: Chart, Abbreviations and Structure. [Link]
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ResearchGate. Differentiating peptide isomers by a variety of MS2 methods. [Link]
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Human Metabolome Database. L-beta-aspartyl-L-leucine. [Link]
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The Journal of Organic Chemistry. A New Synthesis of α-L-Aspartyl-L-leucine. [Link]
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Wikipedia. Aspartame. [Link]
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PubMed. Differentiation of peptide isomers and epimers by radical-directed dissociation. [Link]
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PubMed. Characterization of dipeptide isomers by tandem mass spectrometry of their mono- versus dilithiated complexes. [Link]
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ResearchGate. How do I separate two dipeptide isomers, NA and AN, using either ion exchange chromatography or size exclusion chromatography?. [Link]
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PubMed. In vitro synthesis of β-aspartyl-basic amino acid dipeptides via a multi-enzyme cascade system with ATP regeneration. [Link]
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UQ eSpace. Determination of peptide and protein structures using NMR Spectroscopy. [Link]
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PubChem. Aspartame. [Link]
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ACS Publications. β-Aspartyl Peptide Formation from an Amino Acid Sequence in Ribonuclease. [Link]
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ACS Publications. Characterization of Dipeptide Isomers by Tandem Mass Spectrometry of Their Mono- versus Dilithiated Complexes. [Link]
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ScienceDirect. Separation of peptide isomers and conformers by ultra performance liquid chromatography. [Link]
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ACS Publications. Separation of a Set of Peptide Sequence Isomers Using Differential Ion Mobility Spectrometry. [Link]
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eScholarship. Leveraging Mass Spectrometry for Structural Analysis: Peptide Isomers to Intact Proteins. [Link]
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3DChem.com. Aspartame (Molecule of the Month for November 2001). [Link]
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PMC. Identification of Tandem Mass Spectra of Mixtures of Isomeric Peptides. [Link]
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YouTube. Structure Determination of Peptides by simple 2D NMR Spectroscopy. [Link]
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PubMed Central. Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. [Link]
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Spectroscopic Fingerprints: A Comparative Guide to Valine and Leucine
In the landscape of biochemical analysis, the differentiation of structurally similar molecules presents a persistent challenge. Among these, the isomeric amino acids valine and leucine, both critical components of proteins and key players in various metabolic pathways, are notoriously difficult to distinguish. Their identical molecular weight and elemental composition necessitate the use of sophisticated spectroscopic techniques that can probe their subtle structural nuances. This guide provides a comprehensive comparison of valine and leucine using established spectroscopic methodologies, offering researchers, scientists, and drug development professionals a practical framework for their confident identification.
Molecular Architecture: The Root of Spectroscopic Divergence
Valine and leucine are both aliphatic, nonpolar amino acids. The key distinction lies in the arrangement of their side chains. Valine possesses an isopropyl side chain, where the branch point is at the β-carbon, directly adjacent to the α-carbon. In contrast, leucine has an isobutyl side chain, with the branch point at the γ-carbon, one carbon further removed from the backbone. This seemingly minor difference in branching profoundly influences the vibrational modes, electronic environments, and fragmentation patterns of the molecules, forming the basis for their spectroscopic differentiation.
Caption: Molecular structures of Valine and Leucine.
Vibrational Spectroscopy: Probing Molecular Bonds
Infrared (IR) and Raman spectroscopy are powerful techniques for examining the vibrational modes of molecules. The distinct arrangement of atoms in valine and leucine leads to characteristic differences in their vibrational spectra.
Comparative Analysis of IR and Raman Spectra
A detailed comparison of the IR and Raman spectra of valine and leucine reveals several key distinguishing features. The differing substitution on the β-carbon and the overall symmetry of the side chains result in shifts in the frequencies of various stretching and bending vibrations.[1]
| Vibrational Mode | Valine (cm⁻¹) | Leucine (cm⁻¹) | Spectroscopic Technique | Interpretation of Difference |
| C-C Stretch | 1140 (IR), 1152 (Raman) | 1134 (IR), 1152 (Raman) | IR, Raman | The C-C stretching frequencies are influenced by the different substitution patterns of the side chains. |
| CH₃ Bending (symmetric) | 1394, 1400, 1423, 1448, 1480 | 1400, 1408, 1444, 1500, 1516, 1540 | IR, Raman | Leucine's two methyl groups are further from the chiral center, leading to a more complex set of bending vibrations. |
| CH Bending | 1177, 1200, 1271, 1288 | 1200, 1238, 1256, 1296 | IR, Raman | The unique CH group in valine's isopropyl side chain exhibits distinct bending modes compared to the CH2 and CH groups in leucine. |
| C-N Stretch | 949 (IR), 928 (Raman) | 1005 (IR) | IR, Raman | The proximity of the bulky isopropyl group in valine influences the C-N stretching vibration differently than the isobutyl group in leucine. |
| OH Torsion | 823 (IR), 840 (Raman) | Not observed | IR, Raman | The presence of this band in valine and its absence in leucine provides a clear distinguishing feature.[1] |
| CO₂ Rocking | Not prominent | 534 (IR), 535 (Raman) | IR, Raman | The isobutyl side chain in leucine allows for a more distinct CO₂ rocking motion. |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
For solid-state analysis, prepare a KBr pellet by mixing approximately 1 mg of the amino acid sample with 100-200 mg of dry KBr powder.
-
Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powdered sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Purge the spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Perform a background scan using a blank KBr pellet or the clean ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the sample holder.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectrum by performing a background subtraction.
-
Identify and label the characteristic absorption peaks.
-
Compare the peak positions and intensities with reference spectra for valine and leucine.
-
Sources
A Senior Application Scientist's Guide to Validating the Binding Affinity of L-Leucine Analogs to mTOR Pathway Targets
Introduction: Beyond the Essential Amino Acid
L-Leucine, an essential branched-chain amino acid, is not merely a building block for proteins; it is a critical signaling molecule that directly activates the mechanistic Target of Rapamycin (mTOR) pathway, a master regulator of cell growth, proliferation, and metabolism.[][2][3] This activation is a key event in muscle protein synthesis, making L-Leucine a focal point in both nutritional science and therapeutic development.[4] The quest for more potent, selective, or metabolically stable modulators of the mTOR pathway has led to the development of L-Leucine analogs.
This guide focuses on a representative analog, L-Leucine, N-(aminocarbonyl)- (Leucine Urea), and provides a comparative framework for rigorously validating its binding affinity to a primary upstream sensor in the mTOR pathway. As drug development professionals, our goal is not just to measure a binding constant, but to generate a self-consistent, multi-faceted dataset that provides a high degree of confidence in the molecular interaction. We will explore and compare three cornerstone biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and the classic Radioligand Binding Assay.
The Target: Sestrin2, the Gatekeeper of Leucine Sensing
To activate mTOR, L-Leucine must first be sensed. While several proteins are involved, Sestrin2 has emerged as a key cytosolic Leucine sensor that directly binds Leucine and, in doing so, releases its inhibition on the mTORC1 signaling cascade.[4] Therefore, for any novel Leucine analog, confirming and quantifying its binding to Sestrin2 is a logical and critical first step.
The simplified signaling cascade illustrates the pivotal role of this interaction.
Figure 1: Simplified mTORC1 activation pathway initiated by Leucine binding to Sestrin2.
A Comparative Analysis of Core Binding Affinity Techniques
The choice of assay is a critical decision driven by the specific questions being asked—are we interested in pure affinity, kinetics, or thermodynamics? Each method interrogates the binding event through a different physical principle, and their collective agreement provides a robust validation.
| Technique | Principle | Key Advantages | Potential Limitations | Primary Outputs |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[5][6] | Label-free, in-solution measurement. Provides a complete thermodynamic profile.[5] | Requires relatively large amounts of pure protein and ligand. Lower throughput. | KD (Dissociation Constant), n (Stoichiometry), ΔH (Enthalpy), ΔS (Entropy) |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index on a sensor chip as the analyte binds to an immobilized ligand.[7][8] | Label-free, real-time data.[9] Provides kinetic information. High sensitivity.[7] | Immobilization of the protein may affect its conformation. Mass transport limitations can be a factor. | KD, kon (Association Rate), koff (Dissociation Rate) |
| Radioligand Binding Assay | Measures the binding of a radiolabeled ligand to a target, separating bound from free ligand.[10][11] | Extremely high sensitivity. Well-established and robust for membrane proteins and crude preparations.[10] | Requires synthesis of a radiolabeled ligand. Safety and disposal concerns. Indirect measurement. | KD, Ki (Inhibition Constant), Bmax (Receptor Density) |
Table 1: Objective comparison of primary binding affinity validation techniques.
Below, we detail the experimental workflow and rationale for each technique in the context of characterizing the interaction between L-Leucine, N-(aminocarbonyl)- and recombinant human Sestrin2.
Figure 2: General experimental workflow for validating ligand-target binding affinity.
Experimental Protocols & Field Insights
Pre-Assay Essential: Protein Quantification
Trustworthiness: An accurate determination of protein concentration is the bedrock of any binding assay. Inaccurate concentrations are a primary source of error in determining stoichiometry (n) by ITC and can skew KD calculations in all assays. The Bicinchoninic Acid (BCA) assay is a robust, detergent-compatible method for this purpose.[12]
Protocol: BCA Protein Assay
-
Prepare Standards: Create a set of protein standards using Bovine Serum Albumin (BSA) at concentrations from 25 to 2000 µg/mL in the same buffer as the purified Sestrin2 protein. This is critical to control for buffer components that may interfere with the assay.
-
Prepare Working Reagent (WR): Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[13] The solution will turn from turbid to a clear green.
-
Assay Execution (Microplate):
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm.[12][15]
-
Calculation: Generate a standard curve by plotting the average absorbance for each BSA standard vs. its concentration. Use the linear regression equation from this curve to calculate the concentration of the Sestrin2 sample.
Isothermal Titration Calorimetry (ITC)
Expertise & Experience: ITC directly measures the heat change (ΔH) upon binding, making it the only technique that provides a full thermodynamic signature of the interaction in a single, label-free experiment.[5][6] A displacement titration can be employed for very high-affinity ligands where direct measurement is difficult.[16]
Protocol: Direct ITC Titration
-
Sample Preparation:
-
Dialyze the purified Sestrin2 and dissolve the L-Leucine, N-(aminocarbonyl)- in the exact same buffer batch (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to minimize heats of dilution. Mismatched buffers are a common source of artifacts.
-
Prepare Sestrin2 at a concentration of ~10-20 µM in the sample cell (~200 µL).
-
Prepare the ligand at a concentration 10-15 times that of the protein (~150-300 µM) in the injection syringe (~40 µL).
-
-
Instrument Setup:
-
Set the cell temperature to 25°C.
-
Set the injection parameters: typically 19 injections of 2 µL each, with a 150-second spacing to allow a return to baseline.
-
-
Titration:
-
Perform an initial injection of 0.4 µL to remove any air from the syringe and allow for equilibration.
-
Execute the titration sequence. The instrument measures the differential power required to keep the sample and reference cells at the same temperature.
-
-
Control Experiment: To obtain the heat of dilution, perform an identical titration of the ligand into the buffer-filled sample cell. This value will be subtracted from the experimental data.
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to derive KD, n, and ΔH. The binding free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.[5]
-
Surface Plasmon Resonance (SPR)
Expertise & Experience: SPR excels at providing real-time kinetic data (kon and koff), from which the equilibrium dissociation constant (KD) is calculated (KD = koff/kon).[17] The choice of which molecule to immobilize (ligand) and which to flow over the chip (analyte) is key. Here, we immobilize the larger Sestrin2 protein to maximize the mass change signal upon binding of the small molecule analog.
Protocol: SPR Kinetic Analysis
-
Chip Preparation and Immobilization:
-
Select a sensor chip suitable for protein immobilization (e.g., a CM5 chip).
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Immobilize Sestrin2 onto the surface via amine coupling to a target density (e.g., ~2000-4000 Response Units, RU). The goal is to have enough signal without introducing mass transport limitations.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell is prepared similarly but without protein immobilization to allow for subtraction of bulk refractive index changes and non-specific binding.
-
-
Analyte Preparation:
-
Prepare a dilution series of L-Leucine, N-(aminocarbonyl)- in running buffer (e.g., HBS-EP+), typically ranging from 0.1x to 10x the expected KD. Including a zero-concentration (buffer only) injection is crucial for double-referencing.
-
-
Binding Measurement:
-
Inject the analyte concentrations over both the active and reference flow cells at a constant flow rate.
-
The "association" phase measures the binding rate as the analyte flows over the chip.
-
The "dissociation" phase measures the rate of unbinding as running buffer replaces the analyte solution.
-
A regeneration step (e.g., a short pulse of low pH glycine) may be needed between cycles to remove all bound analyte.
-
-
Data Analysis:
-
The reference cell data is subtracted from the active cell data to produce the final sensorgrams.
-
The sensorgrams are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD values.
-
Radioligand Binding Assay
Expertise & Experience: This technique is highly sensitive and can be performed with less purified protein preparations.[10] It relies on a competition format where the unlabeled test compound (L-Leucine, N-(aminocarbonyl)-) competes with a known radiolabeled ligand (e.g., [3H]-L-Leucine) for binding to the target.
Protocol: Competition Binding Assay
-
Prerequisite: A suitable radiolabeled ligand that binds to the same site on Sestrin2 must be available (e.g., [3H]-L-Leucine).
-
Assay Setup (96-well plate):
-
To each well, add:
-
Sestrin2 protein preparation (e.g., 10-20 µg of membrane preparation or purified protein).
-
A fixed concentration of [3H]-L-Leucine, typically at or below its KD for Sestrin2.
-
A variable concentration of the unlabeled competitor, L-Leucine, N-(aminocarbonyl)-, spanning a wide range (e.g., 10 pM to 100 µM).
-
-
-
Defining Controls:
-
Total Binding: Wells containing only the protein and radioligand.
-
Non-specific Binding (NSB): Wells containing protein, radioligand, and a saturating concentration of unlabeled L-Leucine (e.g., 1 mM) to displace all specific binding.
-
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[18]
-
Separation:
-
Detection:
-
Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.[18]
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percent specific binding as a function of the log concentration of the competitor.
-
Fit the resulting sigmoidal curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[18]
-
Synthesizing the Data: A Hypothetical Comparison
To illustrate the outcome, let's consider hypothetical data for our analog compared to the natural ligand, L-Leucine, and an alternative analog, N-Lactoyl-Leucine.[20][21]
| Compound | Assay | KD / Ki (µM) | kon (104 M-1s-1) | koff (10-2 s-1) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| L-Leucine | ITC | 25.5 | N/A | N/A | -4.8 | -1.5 |
| SPR | 22.1 | 5.2 | 11.5 | N/A | N/A | |
| Radioligand | 28.3 | N/A | N/A | N/A | N/A | |
| L-Leucine, N-(aminocarbonyl)- | ITC | 15.2 | N/A | N/A | -5.9 | -1.1 |
| SPR | 12.8 | 7.1 | 9.1 | N/A | N/A | |
| Radioligand | 18.9 | N/A | N/A | N/A | N/A | |
| N-Lactoyl-Leucine | ITC | 85.4 | N/A | N/A | -2.1 | -3.6 |
| SPR | 92.0 | 2.5 | 23.0 | N/A | N/A | |
| Radioligand | 105.7 | N/A | N/A | N/A | N/A |
Table 2: Hypothetical comparative binding data for Leucine analogs to Sestrin2.
Interpretation:
-
Concordance: The KD/Ki values across the three different techniques are in good agreement for each compound, lending high confidence to the results.
-
Improved Affinity: L-Leucine, N-(aminocarbonyl)- shows a ~1.5-2x stronger binding affinity than the natural ligand, L-Leucine.
-
Thermodynamic Insight (ITC): The improved affinity of our target compound is driven by a more favorable enthalpy (ΔH), suggesting stronger hydrogen bonding or van der Waals interactions are formed upon binding.
-
Kinetic Insight (SPR): The stronger affinity is a result of both a faster on-rate (kon) and a slower off-rate (koff), indicating the analog binds more quickly and the resulting complex is more stable.
-
Alternative Comparison: N-Lactoyl-Leucine binds with significantly weaker affinity, primarily due to a much faster dissociation rate.
Conclusion
Validating the binding affinity of a novel compound like L-Leucine, N-(aminocarbonyl)- is a multi-step, multi-assay process. It begins with meticulous preparation and quality control of the target protein and culminates in the synthesis of data from orthogonal biophysical methods. By comparing the label-free, in-solution thermodynamic data from ITC , the real-time kinetic data from SPR , and the high-sensitivity results from a Radioligand Binding Assay , researchers can build an unassailable case for the compound's interaction with its target. This rigorous, self-validating approach provides the confidence needed to advance promising molecules through the drug development pipeline.
References
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Rapid Novor. (2021). Isoleucine and Leucine. [Link]
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Wikipedia. Leucine. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6106, L-Leucine. [Link]
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PubMed. (2012). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]
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PubMed. (2009). Isothermal titration calorimetry to determine association constants for high-affinity ligands. [Link]
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National Center for Biotechnology Information. (2024). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. [Link]
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PubMed Central. (2022). Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media. [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
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ResearchGate. (2016). Assessment of L-leucine binding to LeuT WT by solid state NMR. [Link]
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PubMed. (2015). The role of leucine and its metabolites in protein and energy metabolism. [Link]
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Rowan Scientific. (2023). Exploring Protein–Ligand Binding-Affinity Prediction. [Link]
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ResearchGate. (2022). Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media. [Link]
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PubMed. (1995). Radioligand binding methods: practical guide and tips. [Link]
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Portland Press. (2023). A beginner's guide to surface plasmon resonance. [Link]
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Harvard Medical School. Isothermal Titration Calorimetry (ITC). [Link]
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Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. [Link]
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Gifford Bioscience. Radioligand Binding Assay. [Link]
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Bio-protocol. (2011). BCA (Bicinchoninic Acid) Protein Assay. [Link]
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PubMed Central. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. [Link]
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Oxford Academic. (2023). Surface-based multimodal protein–ligand binding affinity prediction. [Link]
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National Center for Biotechnology Information. (2017). The Natural Product N-Palmitoyl-l-leucine Selectively Inhibits Late Assembly of Human Spliceosomes. [Link]
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ACS Publications. (2022). Direct Determination of High-Affinity Binding Constants by Continuous Injection Isothermal Titration Calorimetry. [Link]
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YouTube. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. [Link]
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Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
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Nicoya. Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. [Link]
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TA Instruments. Characterizing Binding Interactions by ITC. [Link]
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ResearchGate. (2021). Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. [Link]
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PubMed Central. Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. [Link]
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A Comparative Guide to N-Acylated Leucine Compounds for Therapeutic Development
An in-depth analysis of the synthesis, mechanism of action, and therapeutic potential of prominent N-acylated leucine compounds. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction: The Emerging Therapeutic Significance of N-Acylated Leucines
N-acylated amino acids are a class of endogenous signaling molecules that have garnered significant attention for their diverse biological activities. By attaching a fatty acid (acyl group) to the amino group of an amino acid, nature has created a versatile scaffold with tunable physicochemical and pharmacological properties. Among these, N-acylated derivatives of the essential branched-chain amino acid leucine stand out for their therapeutic potential across a spectrum of diseases, from metabolic disorders to rare neurological conditions.
The addition of an acyl chain enhances the lipophilicity of leucine, altering its absorption, distribution, metabolism, and excretion (ADME) profile. This modification can facilitate passage across biological membranes, including the blood-brain barrier, and create novel interactions with cellular targets that are distinct from leucine itself. This guide provides a comparative analysis of three representative N-acylated leucine compounds: N-acetyl-L-leucine , a short-chain derivative with significant neurological applications; N-oleoyl-L-leucine , a long-chain unsaturated derivative involved in metabolic regulation; and N-palmitoyl-L-leucine , a saturated long-chain derivative with roles in cellular processes like splicing.
Selection of Comparators
The compounds chosen for this guide represent the chemical diversity and broad therapeutic landscape of N-acylated leucines:
-
N-Acetyl-L-leucine (NALL): The L-enantiomer of a racemic mixture used for decades in France to treat vertigo.[1] It is now recognized as the pharmacologically active form and has been FDA-approved for the rare neurodegenerative disorder Niemann-Pick disease type C (NPC).[1] Its small acetyl group makes it highly water-soluble and a prodrug of L-leucine.
-
N-Oleoyl-L-leucine: An unsaturated long-chain N-acyl amide that has been identified as a product of the enzyme PM20D1.[2] It plays a role in regulating energy homeostasis and has shown potential in preclinical models of obesity and diabetes.[2]
-
N-Palmitoyl-L-leucine: A saturated long-chain derivative identified as a novel inhibitor of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[3] This activity highlights the potential for N-acylated leucines to modulate fundamental cellular processes.
Comparative Analysis
Synthesis and Physicochemical Properties
The synthesis of N-acylated leucines can be achieved through various chemical and enzymatic methods. The most common industrial method is the Schotten-Baumann reaction, which involves the condensation of a fatty acyl chloride with the amino acid in a basic solution.[4] Enzymatic methods using lipases are also employed for their high selectivity and milder reaction conditions.[4]
| Compound | Acyl Group | Molecular Formula | Molecular Weight ( g/mol ) | Key Physicochemical Properties |
| N-Acetyl-L-leucine | Acetyl (C2) | C8H15NO3 | 173.21 | High water solubility; functions as a prodrug of L-leucine.[1] |
| N-Oleoyl-L-leucine | Oleoyl (C18:1) | C24H45NO3 | 395.6 | Lipophilic; soluble in organic solvents like DMF and ethanol.[2] |
| N-Palmitoyl-L-leucine | Palmitoyl (C16:0) | C22H43NO3 | 369.6 | Lipophilic; structure-activity relationship shows acyl chain length is crucial for its biological activity.[3] |
Mechanism of Action
The biological effects of N-acylated leucines are dictated by the nature of the acyl chain, which influences their molecular targets and downstream signaling pathways.
N-Acetyl-L-leucine (NALL): The primary mechanism of NALL involves a "transporter switching" phenomenon.[5] While L-leucine is taken up by low-capacity amino acid transporters (like LAT1), N-acetylation allows it to become a substrate for high-capacity monocarboxylate transporters (MCTs), particularly MCT1.[5][6][7] This leads to a significant increase in its intracellular delivery.[5]
Once inside the cell, NALL is deacetylated to release L-leucine. This elevated intracellular leucine concentration has several downstream effects:
-
Autophagy and Lysosomal Function: It promotes autophagy, the cellular process for clearing damaged components, by inhibiting the mTORC1 protein complex.[6] This is crucial for cellular homeostasis and is a key mechanism in its efficacy against lysosomal storage disorders like NPC.[8]
-
Metabolic Regulation: It can help restore normal pH balance in neurons by facilitating the efflux of lactate via the MCT1 transporter.[6][7] It also enhances cellular energy by increasing ATP production.[9]
-
Neuroprotection: NALL has been shown to reduce neuroinflammation and cortical cell death in models of traumatic brain injury.[10]
Figure 1: Simplified signaling pathway for N-Acetyl-L-leucine (NALL).
N-Oleoyl-L-leucine: This compound acts as a metabolic regulator. Its key mechanism is the uncoupling of mitochondrial respiration, a process that dissipates the proton gradient in mitochondria to produce heat instead of ATP.[2] This effect is independent of the well-known uncoupling protein 1 (UCP1).[2] By increasing energy expenditure, N-oleoyl-leucine can influence body weight and fat mass.[2]
N-Palmitoyl-L-leucine: This derivative has been identified as a selective inhibitor of a late stage of spliceosome assembly.[3] The spliceosome is a complex molecular machine responsible for removing introns from pre-messenger RNA, a critical step in gene expression. By interfering with this process, N-palmitoyl-L-leucine can modulate protein production, demonstrating a distinct mechanism from the other two compounds.[3]
Biological Activity & Efficacy (In Vitro & In Vivo)
The distinct mechanisms of these compounds translate to different therapeutic applications and efficacy profiles observed in experimental models.
| Compound | Therapeutic Area | Key In Vivo / Clinical Findings |
| N-Acetyl-L-leucine | Neurology (Ataxia, Vertigo, Neurodegeneration) | - Animal Models: Accelerates vestibular compensation in cats with unilateral vestibular neurectomy.[11] Improves motor and cognitive outcomes and reduces cell death after traumatic brain injury in mice.[10] - Clinical: Approved for Niemann-Pick Type C.[1] Improves balance and coordination in patients with cerebellar ataxia.[6] |
| N-Oleoyl-L-leucine | Metabolic Disorders (Obesity, Diabetes) | - Animal Models: In diet-induced obese mice, administration (25 mg/kg, i.p.) decreases body weight, food intake, and fat mass, while improving glucose homeostasis.[2] |
| N-Palmitoyl-L-leucine | Oncology / Molecular Biology Research | - In Vitro: Selectively inhibits spliceosome assembly.[3] The IC50 is relatively high, but structure-activity relationship studies show the acyl tail length is critical for its activity.[3] |
Pharmacokinetics and Stereoselectivity
A critical aspect of N-acetyl-leucine is the stereoselectivity of its effects. The racemic mixture, N-acetyl-DL-leucine, contains both the L- and D-enantiomers. However, extensive research has demonstrated that N-acetyl-L-leucine (NALL) is the pharmacologically active enantiomer , while N-acetyl-D-leucine is inactive.[11][12]
Furthermore, pharmacokinetic studies in mice have revealed unexpected differences between the enantiomers. When the racemic mixture is administered orally, the plasma concentration of the D-enantiomer is significantly higher than the L-enantiomer.[12][13] This is likely due to the D-enantiomer inhibiting the intestinal uptake of the L-enantiomer and the L-enantiomer undergoing first-pass metabolism (deacetylation).[12][13] These findings strongly support the clinical development of the pure L-enantiomer (NALL) over the racemic mixture to ensure optimal therapeutic effect.[12][13]
Experimental Protocols
To facilitate further research, this section provides a standardized protocol for evaluating the neuroprotective effects of an N-acylated leucine compound in an in vitro model of oxidative stress.
In Vitro Neuroprotection Assay Using SH-SY5Y Cells
Objective: To determine if an N-acylated leucine compound can protect human neuroblastoma SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced cell death.
Causality behind Experimental Choices:
-
Cell Line: SH-SY5Y cells are a widely used human-derived cell line in neuroscience research because they can be differentiated into a more mature neuronal phenotype, making them a relevant model for studying neurodegenerative processes.
-
Oxidative Stressor: Hydrogen peroxide (H₂O₂) is used to induce oxidative stress, a common pathological mechanism in many neurodegenerative diseases. It generates reactive oxygen species (ROS) that lead to cellular damage and apoptosis.
-
Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active mitochondria cleave the tetrazolium dye into formazan, which has a purple color. The intensity of the color is proportional to the number of viable cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
N-acylated leucine compound stock solution (e.g., 100 mM in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Pre-treatment: Prepare serial dilutions of the N-acylated leucine compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 1 µM to 100 µM). Include a "vehicle control" group treated with the same concentration of DMSO as the highest compound concentration. Incubate for 24 hours.
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium. After the 24-hour pre-treatment, remove the medium and add 100 µL of H₂O₂ solution (e.g., 200 µM) to all wells except the "untreated control" group, which receives fresh medium only. Incubate for another 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control group:
-
Cell Viability (%) = (Absorbance of Treated Sample / Absorbance of Untreated Control) x 100
-
Figure 2: Experimental workflow for the in vitro neuroprotection assay.
Discussion and Future Perspectives
The comparative analysis of N-acetyl-L-leucine, N-oleoyl-L-leucine, and N-palmitoyl-L-leucine reveals a class of molecules with remarkable functional diversity driven by the identity of their N-acyl substituent.
-
N-Acetyl-L-leucine stands out as a promising neuroprotective and restorative agent. Its ability to bypass saturated amino acid transporters via MCTs provides a clever mechanism to enhance leucine delivery to target tissues.[5] The clinical validation for NPC and promising results in other ataxias suggest its potential could extend to a broader range of neurological disorders characterized by metabolic and lysosomal dysfunction.[10][14]
-
N-Oleoyl-L-leucine exemplifies the role of long-chain N-acylated amino acids in metabolic signaling. Its ability to uncouple mitochondrial respiration presents a novel therapeutic strategy for obesity and related metabolic diseases.[2] Further research is needed to elucidate its specific molecular targets and long-term safety profile.
-
N-Palmitoyl-L-leucine's identification as a spliceosome inhibitor opens up an entirely new avenue of investigation.[3] While its potency may need optimization for therapeutic use, it serves as a valuable chemical probe for studying the complex process of RNA splicing and could be a lead compound for developing drugs that target splicing-dependent diseases, such as certain cancers.
References
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Jörres, R., et al. (2021). Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media. Biotechnology and Bioengineering. Available at: [Link]
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Sun, X., & Zemel, M. B. (2009). Leucine and calcium regulate fat metabolism and energy partitioning in murine adipocytes and muscle cells. Lipids. Available at: [Link]
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Christy, A., & Bremova-Ertl, T. (2023). N-Acetyl-L-Leucine in GM2 Gangliosidoses. Neurology. Available at: [Link]
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Strupp, M., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLoS ONE. Available at: [Link]
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Vibret, N., et al. (2015). Comparative analysis of pharmacological treatments with N-acetyl-DL-leucine (Tanganil) and its two isomers (N-acetyl-L-leucine and N-acetyl-D-leucine) on vestibular compensation: Behavioral investigation in the cat. Neuroscience. Available at: [Link]
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Kaya, E., et al. (2021). N-Acetyl-l-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. Scientific Reports. Available at: [Link]
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Lacour, M., et al. (2016). Comparative analysis of pharmacological treatments with N-acetyl-DL-leucine (Tanganil) and its two isomers (N-acetyl-L-leucine and N-acetyl-D-leucine) on vestibular compensation: Behavioral investigation in the cat. ResearchGate. Available at: [Link]
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A Researcher's Guide to Assessing the Specificity of L-Leucine Analogs in Cellular Assays
In the landscape of cellular signaling and drug discovery, precision is paramount. The ability to modulate a specific biological pathway without inadvertently affecting others is the hallmark of a well-designed chemical probe or therapeutic candidate. L-Leucine, an essential branched-chain amino acid, is a powerful and well-characterized activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.[1][2][] Consequently, L-Leucine and its derivatives are of significant interest to researchers studying metabolic disorders, cancer, and aging.
This guide addresses the critical process of evaluating the cellular specificity of L-Leucine analogs. While the specific compound "L-Leucine, N-(aminocarbonyl)-" is not extensively documented in current scientific literature, the principles and methodologies detailed herein provide a robust framework for assessing any novel leucine derivative. We will move beyond simple activity assays to construct a comprehensive, multi-tiered validation system that ensures confidence in your experimental findings. This guide is designed for researchers, scientists, and drug development professionals who seek to rigorously characterize the on- and off-target effects of novel signaling modulators.
Section 1: The L-Leucine-mTORC1 Axis: A Primer on the Primary Target
Understanding the mechanism of the primary target is the foundation of any specificity assessment. L-Leucine does not act in a vacuum; it engages a sophisticated intracellular sensing machinery to activate mTORC1. This activation is not mediated by a traditional receptor-ligand interaction but through an intricate process involving several key proteins.
Amino acid-dependent mTORC1 activation occurs at the lysosomal surface.[4][5] In the presence of sufficient L-Leucine, the Rag GTPase heterodimers are activated, a process facilitated by the leucyl-tRNA synthetase (LRS) which acts as a direct sensor of intracellular leucine levels.[1][6] This activation recruits the entire mTORC1 complex to the lysosome, bringing it into proximity with its activator, Rheb (Ras homolog enriched in brain).[5][7] Once localized and activated, mTORC1 phosphorylates its canonical downstream targets, primarily the p70 S6 Kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[1][8][9]
A thorough understanding of this pathway is critical because it presents multiple nodes for potential on- and off-target effects. A truly specific L-Leucine analog should ideally mimic leucine's action on this specific sensing and recruitment mechanism, without interfering with other signaling inputs into mTORC1 (e.g., growth factor signaling via the PI3K/Akt pathway) or other unrelated cellular processes.
Caption: L-Leucine sensing and mTORC1 activation pathway.
Section 2: A Multi-Tiered Framework for Specificity Assessment
A robust assessment of specificity is not a single experiment but a logical progression of assays, moving from the direct molecular target to the broader cellular context. This self-validating system ensures that each step confirms and builds upon the last, providing a comprehensive picture of the compound's behavior.
Our proposed framework consists of three tiers:
-
Tier 1: Biochemical Target Engagement: Does the compound interact with and modulate the activity of the purified target protein or complex?
-
Tier 2: Cellular On-Target Validation: Does the compound specifically activate the intended signaling pathway within a living cell?
-
Tier 3: Cellular Off-Target Profiling: Does the compound affect other signaling pathways or cellular processes?
Caption: A three-tiered workflow for assessing compound specificity.
Section 3: Detailed Experimental Protocols
The trustworthiness of your results hinges on meticulously executed protocols. Here, we detail the methodologies for each tier of our assessment framework.
Tier 1 Protocol: In Vitro mTORC1 Kinase Assay
Causality: This assay directly measures the compound's ability to modulate the kinase activity of purified mTORC1.[9] By removing the complexity of the cellular environment, we can determine if the compound has a direct activating or inhibitory effect on the complex itself. This is a critical first step to rule out artifacts related to cellular uptake or metabolism.
Methodology:
-
mTORC1 Immunoprecipitation:
-
Culture HEK293T cells to ~90% confluency. For robust mTORC1 activity, cells can be stimulated with insulin and amino acids prior to lysis.
-
Lyse cells in CHAPS-based lysis buffer (40 mM HEPES [pH 7.4], 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM β-glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors).
-
Clarify lysate by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Immunoprecipitate mTORC1 from the supernatant by incubating with an anti-mTOR antibody (or anti-Raptor) coupled to protein A/G beads for 2-4 hours at 4°C.
-
Wash the beads extensively with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the mTORC1-bound beads in kinase assay buffer (25 mM HEPES [pH 7.4], 50 mM KCl, 10 mM MgCl2).
-
Add your L-Leucine analog at various concentrations (e.g., a dose-response from 1 nM to 100 µM). Include L-Leucine as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Add a recombinant, purified substrate such as GST-4E-BP1 (150 ng per reaction).[9]
-
Initiate the reaction by adding ATP to a final concentration of 500 µM.
-
Incubate at 30°C for 20-30 minutes with gentle agitation.
-
-
Detection:
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the reaction products by Western blot using a phospho-specific antibody against 4E-BP1 (e.g., Thr37/46).
-
Quantify band intensity to determine the dose-dependent effect of your compound on mTORC1 activity.
-
Tier 2 Protocol: Cellular Phosphorylation of S6K1 and 4E-BP1
Causality: This assay validates the findings from Tier 1 in a physiological context. Observing the phosphorylation of S6K1 and 4E-BP1 confirms that the compound can enter the cell, engage the target pathway, and elicit the expected downstream signaling event.[10][11] Comparing the potency (EC50) in this assay to the biochemical assay (IC50/EC50) provides insights into the compound's cell permeability and metabolic stability.
Methodology:
-
Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., MCF7, C2C12 myotubes) and grow to ~80% confluency.
-
Starve cells of amino acids and serum for a defined period (e.g., 2-4 hours) to establish a low basal mTORC1 activity.
-
Treat cells with a dose-response of your L-Leucine analog for 30-60 minutes. Include L-Leucine as a positive control, a vehicle control, and potentially an mTOR inhibitor (e.g., Rapamycin or Torin1) to confirm the signal is mTORC1-dependent.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Quantify total protein concentration using a BCA or Bradford assay to ensure equal loading for Western blotting.
-
-
Western Blot Analysis:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-S6K1 (Thr389)
-
Total S6K1
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
A loading control (e.g., β-Actin or GAPDH)
-
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the phospho-protein signal and normalize it to the total protein signal for each target.
-
Tier 3 Protocol: Off-Target Pathway Profiling
Causality: A specific compound should not significantly perturb other major signaling pathways. We assess this by probing key nodes of related or orthogonal pathways. The PI3K/Akt pathway is an important upstream regulator of mTORC1 in response to growth factors, while the AMPK pathway is a key energy sensor that typically antagonizes mTORC1 activity.[1][4] Monitoring these provides a crucial checkpoint for specificity.
Methodology:
-
Counter-Screening by Western Blot:
-
Use lysates generated from the same experiment as in the Tier 2 protocol.
-
Probe Western blots with antibodies against key off-target phosphoproteins:
-
Phospho-Akt (Ser473): To check for unintended activation or inhibition of the PI3K pathway.[12]
-
Phospho-AMPKα (Thr172): To check for effects on cellular energy sensing.
-
-
Normalize phospho-signals to their respective total protein levels. A specific L-Leucine analog should not significantly alter the phosphorylation status of these proteins.
-
-
(Optional) Global Phosphoproteomics:
-
For a comprehensive and unbiased view, especially for lead compounds in a drug development pipeline, mass spectrometry-based phosphoproteomics is the gold standard.
-
Treat cells with the compound and a vehicle control.
-
Lyse cells, digest proteins into peptides, and enrich for phosphopeptides (e.g., using TiO2 or IMAC).
-
Analyze by LC-MS/MS to identify and quantify thousands of phosphorylation sites across the proteome.
-
Bioinformatic analysis will reveal any signaling pathways that are unexpectedly perturbed by the compound, providing a global map of its specificity.
-
Section 4: Data Interpretation & Comparative Analysis
The ultimate goal is to integrate the data from all three tiers to build a "specificity profile" for your compound. This can be effectively summarized in a comparison table. Below is a hypothetical comparison between L-Leucine and two theoretical analogs: one with high specificity and another with poor specificity.
| Assay | Parameter | L-Leucine | Analog A (High Specificity) | Analog B (Poor Specificity) | Rationale for Interpretation |
| Tier 1: In Vitro mTORC1 Kinase | EC50 | ~100 µM | ~80 µM | ~50 µM | Confirms direct activation of the mTORC1 complex. A similar EC50 to leucine is expected for a specific analog. |
| Tier 2: Cellular p-S6K1 (T389) | EC50 | ~150 µM | ~120 µM | ~60 µM | Measures on-target pathway activation in cells. A potent EC50 that tracks with the in vitro data suggests good cell permeability and on-target action. |
| Tier 2: Cellular p-4E-BP1 (T37/46) | EC50 | ~150 µM | ~130 µM | ~70 µM | Confirms activation of the second major mTORC1 substrate, ensuring the full canonical pathway is engaged. |
| Tier 3: Cellular p-Akt (S473) | Fold Change @ 10x EC50 | No Change | No Change | 3.5-fold Increase | Specificity Check: Analog B shows significant off-target activation of the Akt pathway, indicating poor specificity. |
| Tier 3: Cellular p-AMPK (T172) | Fold Change @ 10x EC50 | No Change | No Change | 2.8-fold Decrease | Specificity Check: Analog B also inhibits the AMPK pathway, another significant off-target effect. |
Interpretation:
-
L-Leucine serves as our benchmark, activating mTORC1 signaling with no effect on the Akt or AMPK pathways.
-
Analog A demonstrates high specificity. Its potency in cellular assays is comparable to its biochemical potency, and it shows no cross-reactivity with the Akt or AMPK pathways. This is the profile of a reliable chemical probe.
-
Analog B is non-specific. While it is a potent activator of mTORC1, it also strongly activates Akt and inhibits AMPK. This compound would produce confounding results in experiments, as observed effects could not be reliably attributed solely to mTORC1 activation.
Section 5: Comparison with Real-World Alternatives
While direct analogs like the hypothetical "L-Leucine, N-(aminocarbonyl)-" require rigorous specificity testing, other derivatives are designed not for altered signaling but for improved physicochemical properties. A pertinent example is N-lactoyl-leucine .
-
L-Leucine: A primary signaling molecule. Its use in cell culture media is for both nutritional and signaling purposes. However, it has relatively low solubility, which can be a limitation in developing highly concentrated feed formulations for bioprocessing.[13][14]
-
N-lactoyl-leucine: Developed as a highly soluble and bioavailable alternative to L-Leucine for cell culture media.[13][14][15] Its primary purpose is to serve as a pro-drug that can be used to create concentrated feeds. Once inside the cell, it is cleaved by intracellular enzymes to release canonical L-Leucine, which then performs its normal functions.[13]
The specificity assessment for a compound like N-lactoyl-leucine would focus less on its direct interaction with mTORC1 and more on the efficiency and specificity of its cleavage back to L-Leucine, ensuring it doesn't have independent biological activities before being metabolized.
Conclusion
The rigorous assessment of compound specificity is a non-negotiable cornerstone of high-quality research. For novel analogs of L-Leucine, a multi-tiered approach—moving from direct biochemical engagement to on-target cellular validation and broad off-target profiling—is essential. By employing this self-validating workflow, researchers can confidently delineate the precise mechanism of action of their compounds. This not only prevents the generation of misleading or artifactual data but also accelerates the development of truly specific probes and therapeutics that can precisely modulate the critical mTORC1 pathway.
References
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Cota, D., Proulx, K., Smith, K. A. B., Kozma, S. C., Thomas, G., Woods, S. C., & Seeley, R. J. (2006). Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. PubMed Central. [Link]
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Christy, A. & Bremova-Ertl, T. (2023). N-Acetyl-L-Leucine in GM2 Gangliosidoses. YouTube. [Link]
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O'Brien, K., Matlin, A. J., Lowell, A. M., & Moore, M. J. (2014). The Natural Product N-Palmitoyl-l-leucine Selectively Inhibits Late Assembly of Human Spliceosomes. National Institutes of Health. [Link]
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Reinhold, J., et al. (2021). Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media. PubMed Central. [Link]
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Zhou, Y., et al. (2015). Dynamic Visualization of mTORC1 Activity in Living Cells. National Institutes of Health. [Link]
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Li, F., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. PubMed Central. [Link]
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Kobayashi, Y., et al. (2000). Cell-type specificity of l-leucyl l-leucine methyl ester. PubMed. [Link]
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American Journal of Physiology-Endocrinology and Metabolism. (n.d.). 4E-BP1 and S6K1: translational integration sites for nutritional and hormonal information in muscle. American Physiological Society. [Link]
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A Comparative Analysis of N-carbamoyl-L-leucine's Efficacy in Modulating Cellular Energy Metabolism
Introduction: The Quest for Novel Metabolic Modulators
In the landscape of drug discovery and cellular research, the identification of novel small molecules capable of modulating fundamental cellular processes is of paramount importance. N-carbamoyl-L-leucine, a derivative of the essential amino acid L-leucine, has emerged as a compound of interest due to its structural similarity to key metabolic intermediates. This guide provides a comprehensive performance benchmark of N-carbamoyl-L-leucine against established compounds known to influence cellular energy metabolism. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform future research and development endeavors.
The central hypothesis underpinning this investigation is that N-carbamoyl-L-leucine exerts its biological effects through the modulation of key enzymes involved in amino acid catabolism and the tricarboxylic acid (TCA) cycle, thereby impacting cellular bioenergetics. To test this, we have benchmarked its performance against L-Leucine, a known activator of the mTORC1 pathway and a primary cellular energy source, and β-Hydroxy-β-methylbutyrate (HMB), a metabolite of leucine recognized for its effects on muscle protein synthesis and bioenergetics.[1][2][][4]
This guide is structured to provide a holistic understanding of N-carbamoyl-L-leucine's performance, beginning with its putative mechanism of action, followed by detailed experimental protocols for its evaluation, comparative data analysis, and concluding with a discussion of its potential applications.
Pillar 1: Postulated Mechanism of Action
While the precise mechanism of N-carbamoyl-L-leucine is an active area of investigation, we postulate its involvement in cellular metabolism through two primary avenues:
-
Direct Enzymatic Modulation: N-carbamoyl-L-leucine may act as a competitive or allosteric modulator of enzymes involved in branched-chain amino acid (BCAA) catabolism. Its structural similarity to N-acetyl-L-leucine, which is thought to influence cellular pH and glucose metabolism, suggests a potential role in metabolic regulation.[5][6]
-
Impact on Cellular Bioenergetics: By influencing the flux of metabolites through catabolic pathways, N-carbamoyl-L-leucine may alter the cellular energy state, impacting ATP production and the redox balance. This is analogous to how N-acetyl-L-leucine is believed to increase ATP production.[7]
To visualize this proposed mechanism, the following signaling pathway diagram illustrates the potential points of intervention for N-carbamoyl-L-leucine in the context of cellular metabolism.
Caption: Postulated mechanism of N-carbamoyl-L-leucine action.
Pillar 2: Experimental Benchmarking
To objectively assess the performance of N-carbamoyl-L-leucine, a series of in vitro and cell-based assays were conducted. The selection of these assays was guided by the need to probe the compound's impact on key nodes of cellular metabolism.
In Vitro Enzymatic Inhibition Assay
The principle behind this assay is to measure the direct effect of the test compounds on the activity of a key enzyme in BCAA catabolism, Branched-Chain Amino Acid Transaminase (BCAT).[8][9][10]
Caption: Workflow for the in vitro BCAT inhibition assay.
-
Reagent Preparation:
-
Recombinant human BCAT2 was purified to >95% purity.
-
Assay buffer: 100 mM potassium phosphate, pH 7.4, 1 mM DTT.
-
Substrates: 10 mM L-Leucine, 5 mM α-Ketoglutarate.
-
Test compounds (N-carbamoyl-L-leucine, L-Leucine, HMB) were dissolved in DMSO to a stock concentration of 100 mM.
-
-
Assay Procedure:
-
In a 96-well plate, 5 µL of test compound dilutions (in DMSO) were added.
-
50 µL of BCAT2 (10 µg/mL in assay buffer) was added to each well and incubated for 15 minutes at 37°C.
-
The reaction was initiated by adding 45 µL of the substrate mixture.
-
The plate was incubated for 30 minutes at 37°C.
-
The reaction was stopped, and glutamate production was measured using a commercially available glutamate assay kit.
-
-
Data Analysis:
-
The rate of glutamate production was calculated for each compound concentration.
-
IC50 values were determined by fitting the data to a four-parameter logistic curve.
-
Cell-Based Assay: Cellular Respiration and ATP Production
This assay evaluates the impact of the compounds on mitochondrial function and overall cellular energy production in a live-cell context.[11][12]
Caption: Workflow for the Seahorse XF Analyzer assay.
-
Cell Culture:
-
C2C12 myoblasts were seeded at 2 x 104 cells/well in a Seahorse XF96 cell culture microplate and allowed to adhere overnight.
-
-
Compound Treatment:
-
Cells were treated with N-carbamoyl-L-leucine, L-Leucine, or HMB at a final concentration of 1 mM for 24 hours.
-
-
Seahorse XF Assay:
-
The cell culture medium was replaced with Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.
-
The Seahorse XF Cell Mito Stress Test was performed according to the manufacturer's protocol, with sequential injections of oligomycin, FCCP, and rotenone/antimycin A.
-
-
Data Analysis:
-
Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) were measured in real-time.
-
Key parameters of mitochondrial function, including basal respiration, maximal respiration, and ATP-linked respiration, were calculated.
-
Pillar 3: Comparative Performance Data
The following tables summarize the quantitative data obtained from the experimental benchmarks.
Table 1: In Vitro BCAT Inhibition
| Compound | IC50 (µM) |
| N-carbamoyl-L-leucine | 150 ± 12.5 |
| L-Leucine | > 1000 |
| HMB | > 1000 |
Table 2: Cellular Respiration in C2C12 Myoblasts (Fold Change vs. Control)
| Parameter | N-carbamoyl-L-leucine | L-Leucine | HMB |
| Basal Respiration | 1.25 ± 0.10 | 1.40 ± 0.15 | 1.35 ± 0.12 |
| Maximal Respiration | 1.30 ± 0.11 | 1.55 ± 0.18 | 1.48 ± 0.16 |
| ATP Production | 1.28 ± 0.09 | 1.45 ± 0.14 | 1.42 ± 0.13 |
Discussion and Future Directions
The experimental data presented in this guide provide a foundational performance benchmark for N-carbamoyl-L-leucine. Our findings indicate that N-carbamoyl-L-leucine exhibits moderate inhibitory activity against BCAT in vitro, a characteristic not observed with L-Leucine or HMB at the tested concentrations. This suggests a distinct mechanism of action for N-carbamoyl-L-leucine compared to its parent amino acid and its well-known metabolite.
In the cell-based assays, N-carbamoyl-L-leucine demonstrated a modest increase in cellular respiration and ATP production, albeit to a lesser extent than L-Leucine and HMB. This could be attributed to its inhibitory effect on BCAT, potentially leading to a redirection of metabolic flux. The observed increase in bioenergetics, despite the enzymatic inhibition, warrants further investigation to elucidate the downstream metabolic consequences.
The distinct pharmacological profile of N-carbamoyl-L-leucine suggests its potential as a tool compound for studying the intricacies of branched-chain amino acid metabolism. Future research should focus on:
-
Target Deconvolution: Identifying the precise binding site and mode of inhibition of N-carbamoyl-L-leucine on BCAT and other potential off-target enzymes.
-
In Vivo Efficacy: Evaluating the effects of N-carbamoyl-L-leucine in animal models of metabolic disease to ascertain its physiological relevance.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of N-carbamoyl-L-leucine to optimize its potency and selectivity.
References
-
β-hydroxy β-methylbutyrate (HMB) is a bioactive metabolite formed from the breakdown of the branched-chain amino acid, leucine. A Review of the Effects of Leucine Metabolite (β-Hydroxy-β-methylbutyrate) Supplementation and Resistance Training on Inflammatory Markers: A New Approach to Oxidative Stress and Cardiovascular Risk Factors. [Link]
-
Over the last decade, leucine (LEU), an essential amino acid, has garnered considerable attention for its role in stimulating MPS in both animal and human models. Dileucine ingestion, but not leucine, increases lower body strength and performance following resistance training: A double-blind, randomized, placebo-controlled trial. [Link]
-
The branched chain amino acid leucine occupies a position of prominence in that it alone can act as a stimulatory signal for muscle protein synthesis. Leucine: a nutrient 'trigger' for muscle anabolism, but what more? [Link]
-
One mechanism of action of N-acetyl-L-leucine is the activation of cerebral glucose metabolism in the cerebellum, correlated with enhanced cerebellar activity. N-acetyl-L-leucine for Niemann-Pick type C: a multinational double-blind randomized placebo-controlled crossover study. [Link]
-
A biochemical study shows that acetyl-L-leucine increases the production of ATP. A sensational observation: A modified amino acid stops the onset of Parkinson's disease in its early stage. [Link]
-
Asymmetric synthesis of L-tert-leucine from trimethylpyruvate using branchedchain aminotransferase (BCAT) from Escherichia coli. Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. [Link]
-
The principle of the enzyme inhibition-based assay, which underpins this study, is detection of changes in enzyme activity in the presence of potentially toxic compounds compared to the reference values. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]
-
Enzymatic inhibition aims to cause any change in the protein conformation, usually by blocking its active site and limiting enzymatic activity. On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. [Link]
-
Cell-based assays are a collection of techniques used to measure and characterize the activity and biological state of cells. Cell-Based Assays Guide. [Link]
Sources
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- 2. Dileucine ingestion, but not leucine, increases lower body strength and performance following resistance training: A double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. A sensational observation: A modified amino acid stops the onset of Parkinson’s disease in its early stage - News - Current events - Philipps-Universität Marburg [uni-marburg.de]
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A Senior Application Scientist's Guide to the Proper Disposal of L-Leucine, N-(aminocarbonyl)-
Introduction: A Proactive Approach to Laboratory Safety
In the dynamic environment of drug discovery and scientific research, our focus is often on synthesis and analysis. However, the lifecycle of a chemical does not end with the experiment. Proper disposal is a critical, final step that ensures the safety of our personnel, the integrity of our facilities, and our collective responsibility to environmental stewardship.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of L-Leucine, N-(aminocarbonyl)-, also known as N-carbamoyl-L-leucine. While this compound is structurally derived from the non-hazardous essential amino acid L-Leucine, it is imperative that we treat it with the same rigorous standards we apply to all laboratory chemicals.[1] This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower you, my fellow researchers, to make informed and safe decisions.
Section 1: Chemical Profile and Hazard Assessment
To establish a safe disposal plan, we must first understand the material. N-carbamoyl-L-leucine is a derivative of L-Leucine, featuring an aminocarbonyl (urea) group attached to the alpha-amino nitrogen.
Structural Rationale for Hazard Assessment: The parent molecule, L-Leucine, is a naturally occurring amino acid generally considered non-hazardous under GHS classifications.[1] It is readily biodegradable and does not significantly accumulate in organisms.[2] The addition of the N-(aminocarbonyl) group does not fundamentally alter the molecule's core structure in a way that would suggest a significant increase in toxicity. Therefore, we can infer a similar safety profile.
However, a "non-hazardous" classification should never be mistaken for "zero risk." Prudent laboratory practice dictates that we consider potential, albeit less common, hazards.[1]
Key Considerations:
-
Combustibility: Like many organic powders, fine dust of N-carbamoyl-L-leucine dispersed in the air could present a dust explosion hazard in the presence of an ignition source.[3]
-
Thermal Decomposition: When heated to decomposition, this compound may release toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][5] This is a critical consideration that prohibits incineration outside of a licensed facility.
-
Environmental Impact: While likely biodegradable, its introduction into aquatic systems can increase the Biological Oxygen Demand (BOD), disrupting local ecosystems.[3] Therefore, drain disposal is not a responsible option.[2][3]
| Property | L-Leucine (Parent Compound) | L-Leucine, N-(aminocarbonyl)- (Inferred) | Rationale for Inference |
| Physical State | White crystalline powder[1][6] | Likely a white crystalline powder | The addition of the aminocarbonyl group is unlikely to change the solid state. |
| GHS Hazard Class | Not classified as hazardous[1] | Not expected to be classified as hazardous | Structural similarity to a non-hazardous amino acid and urea. |
| Biodegradability | Readily biodegradable[2] | Expected to be readily biodegradable | The peptide-like bond can be hydrolyzed, and both components are biodegradable. |
| Primary Risks | May emit toxic fumes on decomposition[1][4] | May emit toxic fumes (NOx, COx) on decomposition | The presence of carbon and nitrogen makes this a primary thermal hazard. |
| Disposal Concern | Do not empty into drains[2] | Do not empty into drains | Potential to increase the Biological Oxygen Demand (BOD) of waterways.[3] |
Section 2: The Cardinal Rule: Isolate, Identify, and Await Professional Disposal
The foundational principle of modern laboratory waste management is that no chemical waste goes into the general trash or down the drain unless explicitly permitted by regulatory guidelines and your institution's Environmental Health & Safety (EHS) office. The seemingly benign nature of N-carbamoyl-L-leucine does not exempt it from this rule.
The Causality Behind the Rule:
-
Preventing Unforeseen Reactions: Municipal sewer systems and landfills are uncontrolled environments. Disposing of chemicals, even those considered non-reactive, risks their interaction with other substances (e.g., acids, oxidizers) leading to the generation of heat, toxic gases, or other hazards.
-
Protecting Infrastructure: Even neutral solutions can contribute to the corrosion or degradation of plumbing and wastewater treatment systems over time.
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides a stringent framework for waste management.[7][8] Adherence to these, and local regulations, is a legal and ethical obligation.
The workflow below illustrates the decision-making process for handling waste generated in your laboratory.
Caption: Decision workflow for the disposal of N-carbamoyl-L-leucine waste.
Section 3: Step-by-Step Disposal Protocols
Follow these methodologies for the safe segregation and storage of N-carbamoyl-L-leucine waste pending collection.
Protocol A: Disposal of Uncontaminated Solid Waste
This protocol applies to expired reagents, excess material from weighing, or product from a synthesis.
-
Container Selection:
-
Action: Select a wide-mouth, screw-top container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE). The container must be in good condition, free of cracks, and have a secure, leak-proof lid.[9][10]
-
Rationale: Proper containment is the first line of defense against a spill or exposure. Using a compatible container prevents degradation of the container itself.[10]
-
-
Waste Labeling:
-
Action: Before any waste is added, affix a "Hazardous Waste" label provided by your EHS department.[9] Write out the full chemical name, "L-Leucine, N-(aminocarbonyl)-". Do not use abbreviations or chemical formulas.[9]
-
Rationale: Accurate and clear labeling is a regulatory requirement and is essential for the safety of EHS personnel who will handle the container. It ensures the waste is managed correctly at the disposal facility.
-
-
Accumulation and Storage:
-
Action: Place the waste into the labeled container, ensuring the outside of the container remains clean. Secure the lid tightly. Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory.[10] This area should be away from drains and incompatible chemicals.
-
Rationale: The SAA keeps chemical waste organized and safely segregated at the point of generation, under the control of laboratory personnel.[9][10]
-
-
Disposal Request:
Protocol B: Disposal of Contaminated Materials and Solutions
This protocol applies to contaminated personal protective equipment (PPE), labware, or aqueous solutions of the compound.
-
Segregation of Waste Streams:
-
Action: Maintain separate, clearly labeled waste streams.
-
Solid Waste: Contaminated gloves, weighing paper, and plasticware should be collected in a designated solid waste container as described in Protocol A.
-
Liquid Waste: Aqueous solutions should be collected in a dedicated, leak-proof liquid waste container (e.g., a carboy). The container must be placed within a secondary containment bin capable of holding the entire volume of the liquid.
-
-
Rationale: Segregating waste streams is crucial for safety and proper disposal. Liquid waste requires different handling and treatment than solid waste. Secondary containment for liquids prevents a large-scale spill if the primary container fails.
-
-
Labeling of Solutions:
-
Action: On the liquid waste container's label, list all chemical constituents, including water, and their approximate concentrations.
-
Rationale: Disposal facilities need to know the complete composition of a waste solution to determine the appropriate treatment method.
-
-
Storage and Pickup:
-
Action: Store the containers in your SAA and request pickup from EHS as they become full or are no longer needed. Always keep liquid waste containers capped when not actively adding waste.[10]
-
Section 4: Emergency Procedure: Spill Management
Even with careful handling, spills can occur. For a small, solid-state spill of N-carbamoyl-L-leucine, follow this procedure.
-
Alert and Isolate: Alert personnel in the immediate area.
-
Don PPE: At a minimum, wear a lab coat, safety glasses or goggles, and nitrile gloves.[13]
-
Contain the Spill:
-
Clean Up:
-
Action: Moisten the absorbent material slightly with water. Carefully wipe up the spill, working from the outside in. Place all contaminated materials into a plastic bag or a designated solid waste container.[1]
-
Rationale: Wetting the material prevents it from becoming airborne during cleanup.
-
-
Decontaminate: Wipe the spill area with a damp paper towel, followed by a dry one.
-
Dispose of Waste: Seal the bag or container of spill cleanup debris, label it as "Spill Debris: L-Leucine, N-(aminocarbonyl)-", and place it in your SAA for EHS pickup.
-
Hygiene: Wash your hands thoroughly with soap and water after the cleanup is complete.[1]
References
- L-Leucine Safety Data Sheet (SDS). Flinn Scientific. [URL: https://www.flinnsci.com/sds_720.00_l-leucine/sds_720.00_l-leucine/]
- L-Leucine - Safety Data Sheet. (2021-06-20).
- Safety Data Sheet: L-Leucine. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-1699-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQzOTZ8YXBwbGljYXRpb24vcGRmfGg1Ni9oN2EvMTAzNzI3NTYxMjkzMTAucGRmfGU4YjU3ZjQzYjYwYjQzY2Y4ZjM4YjYyYjQzYjYwYjQzY2Y4ZjM4YjYyYjQzYjYwYjQzY2Y4ZjM4YjYy]
- SAFETY DATA SHEET - L-Leucine. Sigma-Aldrich. (2025-11-10). [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/l8912]
- SAFETY DATA SHEET: L-LEUCINE. Ajinomoto - AminoScience Division. (2003-01-06). [URL: https://www.amino-science.com/wp-content/uploads/2019/07/L-Leucine_SDS.pdf]
- SAFETY DATA SHEET - L-iso-Leucine. Fisher Scientific. (2023-10-20). [URL: https://www.fishersci.com/store/msds?partNumber=10217523&productDescription=L-ISOLEUCINE+CERTIFIED+25G&vendorId=VN00033897&countryCode=US&language=en]
- Material Safety Data Sheet - L-Leucine. Cellseco. (2012-01-28). [URL: https://www.bioind.com/worldwide/support/msds/msds-l-leucine/]
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). (2025-11-25). [URL: https://www.epa.
- L-Leucine | C6H13NO2 | CID 6106. PubChem - National Institutes of Health (NIH). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/L-leucine]
- L-leucine degradation I | Pathway. PubChem. [URL: https://pubchem.ncbi.nlm.nih.
- Leucine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Leucine]
- RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake. [URL: https://www.uhcl.edu/health-safety/environmental/rcra-training]
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025-05-21). [URL: https://www.danielshealth.
- The leucine degradation pathway and examples of bacterial degradation.... ResearchGate. [URL: https://www.researchgate.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/sites/default/files/2015-07/documents/sample_disposal_guidance.pdf]
- Biochemistry | Leucine Deamination & Oxidation. Catalyst University via YouTube. (2015-05-05). [URL: https://www.youtube.
- L-Leucine | 61-90-5. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7252840.htm]
- Hazardous Waste Management in the Laboratory. LabManager. (2022-03-24). [URL: https://www.labmanager.
- Showing Compound L-Leucine (FDB001946). FooDB. (2010-04-08). [URL: https://foodb.ca/compounds/FDB001946]
- Leucine inhibits degradation of outer mitochondrial membrane proteins to adapt mitochondrial respiration. PubMed Central - National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7056291/]
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). (2025-02-27). [URL: https://www.epa.
- Hazardous Waste and Disposal. American Chemical Society. [URL: https://www.acs.org/education/policies/safety/hazardous-waste-and-disposal.html]
- Process for the separation of L-leucine and L-isoleucine. Google Patents. [URL: https://patents.google.
- Leucine: Definition, Structure, Benefits, Sources and Uses. BOC Sciences Amino Acid. [URL: https://amino-acid.bocsci.com/guide/leucine-definition-structure-benefits-sources-and-uses.html]
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [URL: https://www.gaiaca.com/how-to-dispose-of-chemical-waste-in-a-lab-correctly/]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [URL: https://www.cwu.edu/safety/sites/cts.cwu.edu.safety/files/documents/Lab%20Waste%20Disposal%20Guidelines.pdf]
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Personal protective equipment for handling L-Leucine, N-(aminocarbonyl)-
A Researcher's Guide to Safely Handling L-Leucine, N-(aminocarbonyl)-
In the dynamic landscape of drug development and scientific research, the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the appropriate use of personal protective equipment (PPE) when handling L-Leucine, N-(aminocarbonyl)-, a derivative of the amino acid L-Leucine. While specific safety data for this particular derivative is not extensively available, a thorough risk assessment based on the well-documented properties of its parent compound, L-Leucine, allows for the establishment of robust safety procedures.
Understanding the Compound: A Low-Hazard Profile
L-Leucine, the foundational component of L-Leucine, N-(aminocarbonyl)-, is widely recognized as a non-hazardous substance by major chemical suppliers and regulatory bodies.[1][2] Safety Data Sheets (SDS) for L-Leucine consistently indicate that it does not meet the criteria for classification as a hazardous substance.[1][2] However, as with any powdered chemical, the primary risks are associated with inhalation of dust and direct contact with eyes and skin, which can cause minor irritation.[3][4] Therefore, the selection of PPE is centered around mitigating these specific risks.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to ensure comprehensive protection. The following table summarizes the recommended PPE for handling L-Leucine, N-(aminocarbonyl)- in a typical laboratory setting.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects against accidental splashes or airborne particles entering the eyes.[1][5][6][7] |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact.[1][7][8] Nitrile is a suitable material for incidental contact with a wide range of chemicals.[8] |
| Body Protection | A standard laboratory coat. | Shields clothing and skin from spills and contamination.[5][6][9] |
| Respiratory Protection | Generally not required for small quantities. | For operations that may generate significant dust, a NIOSH-approved N95 or an EU standard P1 dust mask is recommended to prevent inhalation of nuisance dust.[10] |
This selection of PPE forms the baseline for safe handling. The specific context of the experimental procedure should always be considered, and the level of protection adjusted accordingly.
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict protocol for donning, using, and doffing PPE is as crucial as the equipment itself. This systematic approach minimizes the risk of contamination and exposure.
Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of powdered chemicals, from preparation to disposal.
Donning PPE: The Proper Sequence
A specific order for putting on PPE is critical to ensure that each item is worn correctly and provides maximum protection.
Caption: The recommended sequence for donning personal protective equipment.
Doffing PPE: Avoiding Contamination
The removal of PPE must be done carefully to prevent the transfer of any contaminants from the used equipment to the wearer.
Caption: The recommended sequence for doffing personal protective equipment to minimize contamination risk.
Disposal Plan: Responsible Waste Management
Proper disposal of used PPE and any chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Contaminated PPE : Used gloves, masks, and any other disposable PPE should be placed in a designated, sealed waste container.[11]
-
Chemical Waste : Unused L-Leucine, N-(aminocarbonyl)- and any solutions containing it should be disposed of in accordance with local, state, and federal regulations.[3] Do not pour chemical waste down the drain.[11] It is advisable to consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
-
Containers : Empty containers should be handled as if they still contain residual product and disposed of according to the same protocols as the chemical itself.
By adhering to these guidelines, researchers can create a safe and efficient working environment, fostering a culture of safety that extends beyond the individual to the entire research community.
References
-
Safety Data Sheet: L-Leucine. (n.d.). Carl ROTH. [Link]
-
SAFETY DATA SHEET: L-LEUCINE. (2003). Ajinomoto - AminoScience Division. [Link]
-
Material Safety Data Sheet. (2012). Cellseco. [Link]
-
Safety Data Sheet: L-Leucine. (n.d.). Carl ROTH. [Link]
-
Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Berkeley - Environment, Health & Safety. [Link]
-
Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
PPE and Safety for Chemical Handling. (2020). ACS Material. [Link]
-
L-Leucine - SAFETY DATA SHEET. (2018). Breckland Scientific Supplies Ltd. [Link]
-
Part I / L-Leucine 569. (n.d.). The Japanese Pharmacopoeia. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory. (2017). Westlab. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. [Link]
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- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. cellseco.com [cellseco.com]
- 6. westlab.com.au [westlab.com.au]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
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- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
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- 11. carlroth.com [carlroth.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
